molecular formula C126H177Cl2Co3N28O28P2+2 B3431398 Intrinsic factor CAS No. 9008-12-2

Intrinsic factor

Cat. No.: B3431398
CAS No.: 9008-12-2
M. Wt: 2842.6 g/mol
InChI Key: PJHYEMLVIZVDIW-ACDNXVHASA-K
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Description

Intrinsic Factor (IF) is a glycoprotein secreted by the parietal cells of the gastric mucosa, playing an indispensable role in the intestinal absorption of vitamin B12 (cobalamin) . This 50-60 kDa protein is critical for research into hematological and neurological disorders, as its deficiency leads to impaired B12 uptake and can result in pernicious anemia . The mechanism of action involves IF binding to dietary vitamin B12 in the small intestine with high specificity, forming a complex that is subsequently recognized and internalized by the cubam receptor complex (cubilin and amnionless) on the mucosal surface of the ileum . This receptor-mediated endocytosis is a fundamental process for studying cellular uptake mechanisms and nutrient transport . Research applications for this compound are extensive. It is a key reagent in studies of malabsorption syndromes, autoimmune diseases (such as pernicious anemia where autoantibodies target IF), and the pathophysiology of atrophic gastritis . Furthermore, its well-defined structure, as determined by X-ray crystallography (e.g., PDB ID 2PMV), makes it valuable for structural biology and investigating protein-ligand interactions . It also serves as an essential analytical tool in diagnostic assays, including the measurement of serum B12 levels . Our product is a high-purity preparation, suitable for these advanced research applications, ensuring reliable and consistent performance in your laboratory. For Research Use Only. Not for human, diagnostic, or therapeutic use.

Properties

IUPAC Name

cobalt(2+);cobalt-60(3+);dichlorocobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2S)-1-[3-[(2R,3R,5Z,7S,10Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,7,12,17,23-hexahydrocorrin-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate;[(2R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] 1-[3-[(4Z,9Z,14Z)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-2,7,12,17-tetrahydrocorrin-3-yl]propanoylamino]propan-2-yl phosphate;dicyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H90N13O14P.C62H88N13O14P.2CN.2ClH.3Co/c2*1-29-20-39-40(21-30(29)2)75(28-70-39)57-52(84)53(41(27-76)87-57)89-90(85,86)88-31(3)26-69-49(83)18-19-59(8)37(22-46(66)80)56-62(11)61(10,25-48(68)82)36(14-17-45(65)79)51(74-62)33(5)55-60(9,24-47(67)81)34(12-15-43(63)77)38(71-55)23-42-58(6,7)35(13-16-44(64)78)50(72-42)32(4)54(59)73-56;2*1-2;;;;;/h20-21,23,28,31,34-37,41,52-53,56-57,71,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);20-21,23,28,31,34-37,41,52-53,57,76,84H,12-19,22,24-27H2,1-11H3,(H2,63,77)(H2,64,78)(H2,65,79)(H2,66,80)(H2,67,81)(H2,68,82)(H,69,83)(H,85,86);;;2*1H;;;/q;;2*-1;;;+3;2*+2/p-3/b38-23-,50-32-,55-33-;42-23-,54-32-,55-33-;;;;;;;/t31-,34+,35+,36+,37-,41+,52+,53+,56?,57-,59+,60-,61-,62-;31?,34?,35?,36?,37?,41-,52?,53?,57+,59?,60?,61?,62?;;;;;;;/m01......./s1/i;;;;;;1+1;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHYEMLVIZVDIW-ACDNXVHASA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)(O)OC(C)CNC(=O)CCC4(C(C5C6(C(C(C(=N6)C(=C7C(C(C(=CC8=NC(=C(C4=N5)C)C(C8(C)C)CCC(=O)N)N7)CCC(=O)N)(C)CC(=O)N)C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)C3C(C(C(O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC4(C(C5=NC4=C(C6=NC(=CC7=NC(=C(C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)C)C(C7CCC(=O)N)(C)CC(=O)N)C(C6CCC(=O)N)(C)C)C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3[C@@H]([C@@H]([C@H](O3)CO)OP(=O)(O)O[C@@H](C)CNC(=O)CC[C@@]4([C@H](C5[C@]6([C@@]([C@@H](C(=N6)/C(=C\7/[C@@]([C@@H](/C(=C/C8=N/C(=C(\C4=N5)/C)/[C@H](C8(C)C)CCC(=O)N)/N7)CCC(=O)N)(C)CC(=O)N)/C)CCC(=O)N)(C)CC(=O)N)C)CC(=O)N)C)O.CC1=CC2=C(C=C1C)N(C=N2)[C@@H]3C(C([C@H](O3)CO)OP(=O)([O-])OC(C)CNC(=O)CCC\4(C(C5=N/C4=C(\C6=N/C(=C\C7=N/C(=C(\C8=NC5(C(C8CCC(=O)N)(C)CC(=O)N)C)/C)/C(C7CCC(=O)N)(C)CC(=O)N)/C(C6CCC(=O)N)(C)C)/C)CC(=O)N)C)O.[C-]#N.[C-]#N.Cl[Co]Cl.[Co+2].[60Co+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C126H177Cl2Co3N28O28P2+2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

2842.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

9008-12-2
Record name Intrinsic factors
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Foundational & Exploratory

Intrinsic Factor Gene (GIF) Mutations and Pernicious Anemia: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital pernicious anemia, a rare autosomal recessive disorder, arises from mutations in the gastric intrinsic factor (GIF) gene, leading to impaired vitamin B12 absorption. Unlike the more prevalent autoimmune pernicious anemia, this condition is characterized by a direct functional defect in this compound (IF), a glycoprotein (B1211001) essential for the uptake of cobalamin in the terminal ileum. This guide provides an in-depth analysis of the molecular basis of congenital pernicious anemia, focusing on the spectrum of identified GIF mutations, their quantitative impact on IF function, and the experimental methodologies employed for their characterization. Detailed signaling pathways, experimental workflows, and a comprehensive summary of quantitative data are presented to facilitate further research and the development of targeted therapeutic strategies.

The Vitamin B12 Absorption Pathway: The Central Role of this compound

The absorption of dietary vitamin B12 is a multi-step process heavily reliant on the function of gastric this compound.[1][2][3][4][5] The pathway begins in the stomach where acidic conditions and pepsin release vitamin B12 from food proteins. The freed vitamin B12 then binds to haptocorrin (also known as R-protein or transcobalamin I), a protein present in saliva and gastric juice. In the duodenum, pancreatic proteases degrade haptocorrin, releasing vitamin B12 to bind with this compound, which has been secreted by the parietal cells of the stomach. This IF-B12 complex travels to the terminal ileum, where it is recognized by and binds to the cubam receptor on the surface of enterocytes. The entire complex is then internalized via endocytosis. Within the enterocyte, the IF-B12 complex is degraded, and vitamin B12 is released to bind to transcobalamin II for transport into the circulation and delivery to tissues.

VitaminB12_Absorption_Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum cluster_circulation Circulation Dietary B12 Dietary B12 B12_Haptocorrin B12-Haptocorrin Complex Dietary B12->B12_Haptocorrin Binds Parietal Cells Parietal Cells IF This compound (IF) Parietal Cells->IF Secretes Haptocorrin Haptocorrin Haptocorrin->B12_Haptocorrin Binds IF_B12 IF-B12 Complex IF->IF_B12 Binds Free B12 Free B12 B12_Haptocorrin->Free B12 Degraded by Pancreatic Proteases Pancreatic Proteases Pancreatic Proteases Free B12->IF_B12 Binds Cubam Receptor Cubam Receptor IF_B12->Cubam Receptor Binds Enterocyte Enterocyte B12_TCII B12-Transcobalamin II Enterocyte->B12_TCII B12 released and binds to TCII Cubam Receptor->Enterocyte Internalization Tissues Tissues B12_TCII->Tissues Delivery

Figure 1: Vitamin B12 Absorption Pathway.

Spectrum of GIF Gene Mutations and their Clinical Manifestations

Mutations in the GIF gene on chromosome 11 are the underlying cause of congenital this compound deficiency.[6][7] These mutations, inherited in an autosomal recessive manner, lead to the production of a non-functional or absent this compound protein, resulting in severe vitamin B12 deficiency and subsequent pernicious anemia.[8] A range of mutations have been identified, including missense, nonsense, frameshift, and splice-site mutations. The clinical presentation of individuals with these mutations typically includes megaloblastic anemia, failure to thrive, and neurological complications if left untreated.

Table 1: Known GIF Gene Mutations and Associated Clinical Data

MutationTypePatient Vitamin B12 Level (pmol/L)Patient Homocysteine Level (µmol/L)Patient Methylmalonic Acid (MMA)Reference
c.79+1G>ASplice-site61 (Normal: 198–615)16.7 (Normal: 5.0–12.0)Elevated[6]
c.290T>C (p.Met97Thr)MissenseLowNot ReportedNot Reported[9]
c.973delGFrameshift61 (Normal: 198–615)16.7 (Normal: 5.0–12.0)Elevated[6]
g.68A>G (p.Gln5Arg)MissenseNot directly reported as causative of deficiency in heterozygotes, but associated with low B12 in some cases.[10]Not ReportedNot Reported[11]
c.435_437delGAA (p.Lys145_Asn146delinsAsn)Deletion/InsertionLowNot ReportedNot Reported[9]

Experimental Protocols for the Identification and Functional Characterization of GIF Mutations

The identification and functional analysis of GIF gene mutations are crucial for the diagnosis and understanding of congenital pernicious anemia. The following section outlines the key experimental protocols.

Genetic Analysis of the GIF Gene

The primary method for identifying GIF mutations is direct sequencing of the gene's exons and flanking intronic regions.

Experimental Workflow for Genetic Diagnosis

Genetic_Diagnosis_Workflow Clinical Suspicion Clinical Suspicion of Hereditary Pernicious Anemia Blood_Sample Collect Peripheral Blood Sample Clinical Suspicion->Blood_Sample DNA_Extraction Genomic DNA Extraction Blood_Sample->DNA_Extraction PCR PCR Amplification of GIF Exons DNA_Extraction->PCR Sanger_Sequencing Sanger Sequencing PCR->Sanger_Sequencing Sequence_Analysis Sequence Data Analysis Sanger_Sequencing->Sequence_Analysis Mutation_Identified Mutation Identified? Sequence_Analysis->Mutation_Identified Report_Positive Report Positive Result Mutation_Identified->Report_Positive Yes Report_Negative Report Negative Result Mutation_Identified->Report_Negative No Functional_Studies Functional Characterization of Novel Variant Report_Positive->Functional_Studies For novel variants

Figure 2: Workflow for Genetic Diagnosis of GIF Mutations.

Protocol for PCR Amplification and Sanger Sequencing of the GIF Gene:

  • Genomic DNA Extraction: Isolate genomic DNA from peripheral blood leukocytes using a standard commercial kit.

  • Primer Design: Design primers to amplify all coding exons and exon-intron boundaries of the GIF gene.

  • PCR Amplification: Perform PCR using a high-fidelity DNA polymerase to amplify the target regions. A typical PCR protocol would be: initial denaturation at 95°C for 5 minutes, followed by 35 cycles of denaturation at 95°C for 30 seconds, annealing at 58-62°C (primer-dependent) for 30 seconds, and extension at 72°C for 1 minute/kb, with a final extension at 72°C for 10 minutes.[12][13][14][15]

  • PCR Product Purification: Purify the PCR products to remove primers and unincorporated nucleotides.

  • Sanger Sequencing: Sequence the purified PCR products using a dye-terminator cycle sequencing kit and analyze on an automated capillary sequencer.

  • Sequence Analysis: Align the obtained sequences with the reference GIF gene sequence to identify any variations.

Functional Characterization of GIF Mutations

To understand the pathogenic mechanism of identified GIF mutations, in vitro functional studies are essential. These studies typically involve expressing the mutant protein and assessing its ability to bind vitamin B12 and its secretion profile.

3.2.1. Site-Directed Mutagenesis and Expression of GIF Variants

  • Plasmid Construct: Obtain a mammalian expression vector containing the wild-type human GIF cDNA.

  • Site-Directed Mutagenesis: Introduce the desired mutation into the GIF cDNA using a commercial site-directed mutagenesis kit.[12][13][14][15] The process involves designing mutagenic primers and using a high-fidelity polymerase to amplify the entire plasmid with the desired change. The template DNA is then digested with DpnI, which specifically cleaves methylated parental DNA.

  • Sequence Verification: Verify the presence of the intended mutation and the absence of any other mutations by Sanger sequencing of the entire GIF insert.

  • Cell Culture and Transfection: Culture a suitable mammalian cell line (e.g., HEK293T or COS-7) and transfect the cells with the wild-type or mutant GIF expression plasmids.

3.2.2. Assessment of this compound-Vitamin B12 Binding Affinity

The ability of the mutant IF to bind to vitamin B12 is a critical functional parameter. This can be assessed using techniques such as Surface Plasmon Resonance (SPR).[16]

Protocol for Surface Plasmon Resonance (SPR) Analysis:

  • Protein Purification: Purify the recombinant wild-type and mutant IF proteins from the transfected cell lysates or culture media.

  • Immobilization: Immobilize one of the binding partners (e.g., recombinant IF) onto the surface of a sensor chip.

  • Binding Analysis: Flow different concentrations of the other binding partner (vitamin B12) over the sensor surface.

  • Data Analysis: Measure the change in the refractive index at the sensor surface, which is proportional to the amount of binding. From the association and dissociation kinetics, the equilibrium dissociation constant (KD) can be calculated to quantify the binding affinity. A higher KD value for a mutant compared to the wild-type indicates reduced binding affinity.

3.2.3. Cellular Secretion Assay of Recombinant this compound

Mutations may affect the secretion of IF from the cell. An Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of secreted IF.[17][18][19]

Protocol for this compound ELISA:

  • Sample Collection: Collect the culture media from transfected cells expressing wild-type or mutant GIF.

  • Coating: Coat the wells of a microtiter plate with a capture antibody specific for human this compound.

  • Blocking: Block non-specific binding sites in the wells.

  • Incubation with Samples: Add the collected culture media and standards to the wells and incubate to allow the IF to bind to the capture antibody.

  • Detection: Add a biotinylated detection antibody that also binds to IF, followed by the addition of a streptavidin-horseradish peroxidase (HRP) conjugate.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The color development is proportional to the amount of IF present.

  • Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Quantification: Determine the concentration of IF in the samples by comparing their absorbance to a standard curve generated with known concentrations of recombinant IF.

Conclusion

Congenital pernicious anemia resulting from GIF gene mutations is a well-defined molecular disease. This guide has provided a comprehensive overview of the role of this compound in vitamin B12 absorption, a summary of known pathogenic GIF mutations, and detailed experimental protocols for their identification and functional characterization. The presented data and methodologies offer a valuable resource for researchers and clinicians working on the diagnosis and treatment of this rare disorder. Further investigation into the functional consequences of a wider range of GIF mutations will continue to enhance our understanding of the structure-function relationship of this compound and may pave the way for novel therapeutic interventions beyond vitamin B12 supplementation.

References

The Intrinsic Factor-Cubilin Binding Axis: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The intestinal absorption of vitamin B12 (cobalamin, Cbl) is a critical physiological process mediated by the sequential binding of Cbl to haptocorrin and then to gastric intrinsic factor (IF). The IF-Cbl complex is subsequently recognized and internalized by the cubilin receptor in the apical brush border of the ileal enterocytes. This technical guide provides an in-depth examination of the molecular mechanisms governing the binding of the this compound-cobalamin complex to its receptor, cubilin. It consolidates key quantitative data, details widely-used experimental protocols for studying this interaction, and presents visual representations of the associated pathways and workflows. This document is intended to serve as a valuable resource for researchers and professionals in the fields of biochemistry, cell biology, and pharmacology who are investigating this essential biological interaction for basic research or therapeutic development.

Molecular Architecture of the Interaction

The binding of the this compound-cobalamin (IF-Cbl) complex to the cubilin receptor is a highly specific, high-affinity interaction that is fundamental for the uptake of dietary vitamin B12.

This compound (IF): A glycoprotein (B1211001) secreted by gastric parietal cells, IF undergoes a conformational change upon binding to cobalamin. This change is crucial for its recognition by cubilin. The crystal structure of the human IF-Cbl complex reveals a two-domain protein with the cobalamin molecule bound at the interface of these domains[1][2].

Cubilin: A large, peripheral membrane glycoprotein, cubilin is a multiligand receptor. Its structure is characterized by an N-terminal region, followed by eight epidermal growth factor (EGF)-like repeats and a series of 27 CUB (Complement C1r/C1s, Uegf, Bmp1) domains[3][4][5]. The primary binding site for the IF-Cbl complex is located within the CUB domains 5-8[3].

The Cubam Complex: For its proper function and trafficking to the cell surface, cubilin forms a complex with amnionless (AMN), a transmembrane protein. This complex, known as "cubam," is the functional receptor unit for IF-Cbl endocytosis[6][7]. The internalization of the cubam-ligand complex is further facilitated by megalin (LRP-2), another large endocytic receptor that interacts with cubilin[8][9].

The interaction is critically dependent on the presence of calcium ions (Ca²⁺)[10]. The crystal structure of the IF-Cbl complex bound to the CUB5-8 domains of cubilin (PDB ID: 3KQ4) demonstrates that two distant CUB domains engage the two domains of IF in a Ca²⁺-dependent manner, providing a structural basis for the high-affinity interaction.

Quantitative Binding Data

The affinity and kinetics of the IF-Cbl interaction with cubilin have been quantified using techniques such as Surface Plasmon Resonance (SPR). The following table summarizes the key binding parameters for the interaction between the IF-Cbl complex and the CUB domains 5-8 of cubilin.

Interacting MoleculesMethodAssociation Rate (k_on) (M⁻¹s⁻¹)Dissociation Rate (k_off) (s⁻¹)Dissociation Constant (K_d) (nM)Reference
IF-Cbl and wild-type cubilin CUB 5-8SPR1.3 x 10⁵3.0 x 10⁻⁴2.0
IF-Cbl and FM1 mutant cubilin CUB 5-8SPR4.2 x 10⁴4.1 x 10⁻⁴10.0

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the IF-cubilin interaction.

Surface Plasmon Resonance (SPR) Analysis

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Objective: To determine the kinetic parameters (k_on, k_off) and the equilibrium dissociation constant (K_d) of the IF-Cbl and cubilin interaction.

Materials:

  • BIAcore sensor chip (e.g., CM5)

  • Recombinant cubilin fragment (e.g., CUB domains 5-8)

  • Purified IF-Cbl complex

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Running buffer (e.g., HBS-EP buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20, supplemented with 1 mM CaCl₂)

  • Regeneration solution (e.g., 10 mM glycine-HCl pH 2.5)

Procedure:

  • Immobilization of Cubilin:

    • Activate the sensor chip surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS.

    • Inject the recombinant cubilin fragment (e.g., 20 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached.

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

  • Binding Analysis:

    • Inject a series of concentrations of the IF-Cbl complex (e.g., 10, 20, and 50 nM) in running buffer over the immobilized cubilin surface at a constant flow rate (e.g., 30 µL/min).

    • Monitor the association and dissociation phases in real-time.

    • After each injection, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

  • Data Analysis:

    • Subtract the response from a reference flow cell (without immobilized cubilin) to correct for bulk refractive index changes.

    • Fit the sensorgram data to a suitable binding model (e.g., a 1:1 Langmuir binding model) using the instrument's evaluation software to determine k_on, k_off, and K_d.

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify and confirm protein-protein interactions in a cellular context.

Objective: To demonstrate the interaction between cubilin and the IF-Cbl complex in a cell lysate.

Materials:

  • Ileal epithelial cells (e.g., Caco-2) or transfected cells expressing cubilin.

  • Lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).

  • Anti-cubilin antibody.

  • Isotype control IgG.

  • Protein A/G agarose (B213101) or magnetic beads.

  • IF-Cbl complex.

  • Wash buffer (e.g., PBS with 0.1% Tween-20).

  • Elution buffer (e.g., 0.1 M glycine, pH 2.5 or SDS-PAGE sample buffer).

  • SDS-PAGE and Western blotting reagents.

  • Anti-IF antibody.

Procedure:

  • Cell Lysis:

    • Culture cells to confluency and incubate with the IF-Cbl complex.

    • Wash cells with ice-cold PBS and lyse with lysis buffer on ice.

    • Centrifuge the lysate to pellet cellular debris and collect the supernatant.

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads and an isotype control IgG.

    • Incubate the pre-cleared lysate with an anti-cubilin antibody overnight at 4°C.

    • Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

  • Washing and Elution:

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads several times with wash buffer to remove non-specific binding proteins.

    • Elute the bound proteins from the beads using elution buffer.

  • Detection:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane and perform a Western blot using an anti-IF antibody to detect the co-immunoprecipitated this compound.

Cell-Based Uptake Assay

This assay measures the cellular uptake of radiolabeled cobalamin mediated by the IF-cubilin pathway.

Objective: To quantify the functional uptake of the IF-Cbl complex by cells expressing the cubilin receptor.

Materials:

  • Ileal epithelial cells (e.g., Caco-2) or other cubilin-expressing cell lines.

  • Culture medium.

  • This compound.

  • [⁵⁷Co]-labeled cobalamin.

  • Binding buffer (e.g., HBSS with 1 mM CaCl₂ and 1% BSA).

  • Wash buffer (ice-cold PBS).

  • Lysis solution (e.g., 0.1 M NaOH).

  • Gamma counter.

Procedure:

  • Cell Culture:

    • Seed cells in a multi-well plate and grow to confluency.

  • Uptake Experiment:

    • Prepare the IF-[⁵⁷Co]Cbl complex by pre-incubating IF with [⁵⁷Co]-labeled cobalamin.

    • Wash the cells with binding buffer.

    • Incubate the cells with the IF-[⁵⁷Co]Cbl complex at 37°C for a defined period (e.g., 2 hours).

    • To determine non-specific uptake, include control wells with a large excess of unlabeled IF-Cbl.

  • Washing and Lysis:

    • Stop the uptake by aspirating the medium and washing the cells multiple times with ice-cold wash buffer.

    • Lyse the cells with the lysis solution.

  • Quantification:

    • Measure the radioactivity in the cell lysates using a gamma counter.

    • Determine the specific uptake by subtracting the non-specific uptake from the total uptake.

Visualizations

The following diagrams illustrate the key molecular interactions and experimental workflows described in this guide.

cluster_lumen Intestinal Lumen cluster_enterocyte Enterocyte IF_Cbl IF-Cbl Complex Cubilin Cubilin IF_Cbl->Cubilin Binding AMN Amnionless Cubilin->AMN forms Cubam complex Megalin Megalin Cubilin->Megalin associates with Endosome Endosome Cubilin->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Cbl_TCII Cbl-TCII Complex Lysosome->Cbl_TCII Cbl release and binding to TCII Bloodstream Bloodstream Cbl_TCII->Bloodstream Transport

Fig. 1: Cellular uptake pathway of the IF-Cbl complex.

cluster_ligand Ligand Preparation cluster_receptor Receptor Immobilization cluster_binding Binding & Detection IF This compound IF_Cbl IF-Cbl Complex IF->IF_Cbl Cbl Cobalamin Cbl->IF_Cbl Binding_Event Binding Event IF_Cbl->Binding_Event Cubilin_CUB Cubilin CUB5-8 Immobilized_Cubilin Immobilized Cubilin Cubilin_CUB->Immobilized_Cubilin Sensor_Chip SPR Sensor Chip Sensor_Chip->Immobilized_Cubilin Immobilized_Cubilin->Binding_Event Sensorgram Sensorgram Binding_Event->Sensorgram Kinetics Kinetic Analysis (kon, koff, Kd) Sensorgram->Kinetics

Fig. 2: Experimental workflow for SPR analysis.

cluster_prep Sample Preparation cluster_ip Immunoprecipitation cluster_detection Detection Cells Cubilin-expressing cells Lysate Cell Lysate Cells->Lysate Lysis Immune_Complex Immune Complex Lysate->Immune_Complex Ab_Cubilin Anti-Cubilin Antibody Ab_Cubilin->Immune_Complex Beads Protein A/G Beads Beads->Immune_Complex Capture Wash Wash Immune_Complex->Wash Elute Elute Wash->Elute SDS_PAGE SDS-PAGE Elute->SDS_PAGE Western_Blot Western Blot SDS_PAGE->Western_Blot Detect_IF Detect this compound Western_Blot->Detect_IF

Fig. 3: Co-Immunoprecipitation workflow.

Conclusion

The binding of this compound to the cubilin receptor is a well-characterized, multi-step process that is essential for vitamin B12 absorption. This interaction is distinguished by its high affinity, specificity, and dependence on calcium. The structural and quantitative data presented in this guide provide a solid foundation for understanding the molecular details of this binding event. The experimental protocols outlined herein are robust methods for further investigation and can be adapted for various research and drug development applications, such as the design of novel drug delivery systems that target the cubilin receptor. A thorough understanding of this mechanism is paramount for addressing pathologies related to vitamin B12 deficiency and for harnessing this pathway for therapeutic benefit.

References

Unveiling the Intracellular Journey of Intrinsic Factor: A Technical Guide to its Localization in Gastric Parietal Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the cellular localization of Intrinsic Factor (IF) within gastric parietal cells. This compound, a glycoprotein (B1211001) essential for the absorption of vitamin B12, undergoes a dynamic and highly regulated process of synthesis, storage, and secretion. Understanding the precise subcellular distribution of IF is critical for research into pernicious anemia, drug-induced malabsorption, and the development of novel therapeutic strategies targeting gastric physiology. This document summarizes key quantitative and qualitative data, details relevant experimental protocols, and visualizes the complex signaling pathways and cellular workflows involved.

Subcellular Distribution of this compound in Parietal Cells

This compound is synthesized and transported through the classical secretory pathway within the parietal cell. Its localization is dynamic, shifting in response to secretagogue stimulation. While precise quantitative data on the relative distribution of IF in different organelles is sparse in the literature, immunocytochemical studies have elucidated its primary locations in both resting and stimulated states.

Table 1: Subcellular Localization of this compound in Resting (Non-stimulated) Gastric Parietal Cells

Cellular CompartmentPresence of this compoundMethod of DetectionReference
Perinuclear Membrane PresentImmunoelectron Microscopy[1]
Rough Endoplasmic Reticulum (RER) PresentImmunoelectron Microscopy[1][2]
Golgi Apparatus PresentImmunoelectron Microscopy[1]
Tubulovesicles High Concentration (Storage)Immunoelectron Microscopy[1][2]
Multivesicular Bodies Present on MembranesImmunoelectron Microscopy[1]
Secretory Canaliculi Absent or Very LowImmunoelectron Microscopy[2]
Nucleus AbsentImmunoelectron Microscopy[1]
Mitochondria AbsentImmunoelectron Microscopy[1]
Basolateral Surface Membranes AbsentImmunoelectron Microscopy[1]
Cytosol AbsentImmunoelectron Microscopy[1]

Table 2: Dynamic Relocalization of this compound in Stimulated Gastric Parietal Cells

Time Post-Stimulation (Pentagastrin)Location of this compoundCellular ProcessReference
0-8 minutes Migration of IF-associated tubulovesicles to the periphery of secretory canaliculi.Translocation[2]
8-30 minutes Present on the microvilli of secretory canaliculi.Secretion (Peak Output)[2]
>30 minutes Depletion from tubulovesicles; reappearance in the perinuclear space and RER.Resynthesis[2]

Experimental Protocols for Visualizing this compound

The localization of this compound within parietal cells is primarily investigated through immunohistochemistry (IHC) for light microscopy and immunogold electron microscopy (IEM) for ultrastructural detail.

Immunohistochemistry (IHC) for this compound in Paraffin-Embedded Gastric Tissue

This protocol provides a general workflow for the detection of this compound in formalin-fixed, paraffin-embedded (FFPE) gastric tissue sections.

Experimental Workflow: Immunohistochemistry

IHC_Workflow cluster_prep Tissue Preparation cluster_staining Staining Procedure cluster_vis Visualization Fixation Fixation in 10% Neutral Buffered Formalin Embedding Paraffin Embedding Fixation->Embedding Sectioning Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization Deparaffinization and Rehydration Sectioning->Deparaffinization AntigenRetrieval Antigen Retrieval (e.g., Heat-Induced) Deparaffinization->AntigenRetrieval Blocking Blocking with Normal Serum AntigenRetrieval->Blocking PrimaryAb Primary Antibody Incubation (anti-IF) Blocking->PrimaryAb SecondaryAb Secondary Antibody Incubation (HRP-conjugated) PrimaryAb->SecondaryAb Detection Chromogen Detection (e.g., DAB) SecondaryAb->Detection Counterstain Counterstaining (e.g., Hematoxylin) Detection->Counterstain Dehydration Dehydration and Clearing Counterstain->Dehydration Mounting Mounting and Coverslipping Dehydration->Mounting Microscopy Light Microscopy Mounting->Microscopy IEM_Workflow cluster_prep Tissue Preparation cluster_labeling Immunolabeling cluster_vis Visualization Fixation Fixation (e.g., 4% PFA, 0.1% Glutaraldehyde) Dehydration Dehydration (Graded Ethanol) Fixation->Dehydration Embedding Embedding in Hydrophilic Resin (e.g., LR White) Dehydration->Embedding Polymerization UV Polymerization at Low Temperature Embedding->Polymerization Sectioning Ultrathin Sectioning Polymerization->Sectioning Blocking Blocking with BSA/Normal Serum Sectioning->Blocking PrimaryAb Primary Antibody Incubation (anti-IF) Blocking->PrimaryAb SecondaryAb Gold-Conjugated Secondary Antibody Incubation PrimaryAb->SecondaryAb Washing Washing Steps SecondaryAb->Washing Staining Contrasting (Uranyl Acetate & Lead Citrate) Washing->Staining TEM Transmission Electron Microscopy Staining->TEM ParietalCellSignaling cluster_stimuli Secretagogues cluster_receptors Parietal Cell Receptors cluster_pathways Intracellular Signaling cluster_secretion Secretory Response Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R Histamine Histamine H2R H2 Receptor Histamine->H2R Gq Gq M3R->Gq CCK2R->Gq Gs Gs H2R->Gs PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Tubulovesicle_Fusion Tubulovesicle Fusion with Secretory Canaliculi Ca2->Tubulovesicle_Fusion AC Adenylyl Cyclase Gs->AC cAMP ↑ cAMP AC->cAMP PKA PKA cAMP->PKA PKA->Tubulovesicle_Fusion IF_Secretion This compound Secretion Tubulovesicle_Fusion->IF_Secretion

References

The Indispensable Role of Intrinsic Factor in the Enterohepatic Circulation of Vitamin B12: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Vitamin B12 (cobalamin, Cbl) is a vital micronutrient with a complex absorption and conservation mechanism. The human body has evolved an elegant and highly efficient recycling system known as the enterohepatic circulation to conserve its B12 stores. This process, responsible for recovering B12 excreted in the bile, is critically dependent on the gastric glycoprotein (B1211001), Intrinsic Factor (IF). Without IF, this vital conservation pathway is severed, leading to a rapid decline in B12 levels, far exceeding the rate seen in simple dietary deficiency. This guide provides an in-depth examination of the molecular and physiological steps governing the enterohepatic circulation of B12, focusing on the pivotal role of this compound. We detail the complete pathway, present quantitative data on B12 flux, describe key experimental protocols for its study, and provide visual diagrams to elucidate the complex interactions involved.

The Enterohepatic Circulation of Vitamin B12: An Overview

The enterohepatic circulation of vitamin B12 is a testament to the body's metabolic economy. While dietary intake provides a necessary top-up, this recycling pathway is the primary mechanism for maintaining the body's substantial B12 reserves, which are stored predominantly in the liver.[1] The circulation involves the secretion of B12 from the liver into the bile, its transit through the small intestine, and its subsequent reabsorption in the terminal ileum for return to the liver and other tissues.[2] This entire reabsorption process is fundamentally reliant on this compound. The failure of this system, often due to a lack of IF, is the primary cause of pernicious anemia, a severe B12 deficiency state.[3][4][5]

The Molecular Pathway: A Step-by-Step Analysis

The journey of a B12 molecule through the enterohepatic circulation is a multi-step process involving several key binding proteins and receptors.

  • Biliary Excretion: The cycle begins in the liver. Stored B12, primarily bound to the transport protein Haptocorrin (HC, also known as R-protein or Transcobalamin I), is secreted into the bile.[3] This HC-B12 complex travels with the bile from the gallbladder into the duodenum, the first section of the small intestine.[6][7]

  • Duodenal Events: In the duodenum, the environment changes. Pancreatic proteases, such as trypsin, are secreted in response to food intake.[8][9] These enzymes are crucial as they degrade the Haptocorrin protein, liberating the B12 molecule.[2][3][4]

  • The Critical Hand-off to this compound: Simultaneously, this compound, a glycoprotein secreted by the parietal cells of the stomach, has traveled into the duodenum.[3][4] In the neutral pH of the small intestine, IF has a high affinity for the newly freed B12. It binds exclusively to active B12, forming a stable IF-B12 complex.[3] This binding is essential, as it protects B12 from degradation and prevents its uptake by intestinal bacteria.

  • Ileal Reabsorption: The IF-B12 complex journeys down the small intestine to the terminal ileum. Here, the epithelial cells (enterocytes) express a specific receptor complex known as "cubam."[3][7] The cubam receptor consists of two subunits: cubilin, which is the ligand-binding component that recognizes and binds the IF-B12 complex, and amnionless (AMN), which anchors the complex and facilitates its endocytosis.[3]

  • Intracellular Processing and Recirculation: Once inside the enterocyte via receptor-mediated endocytosis, the IF-B12 complex is trafficked to lysosomes. Lysosomal enzymes degrade the this compound, releasing the B12 molecule.[2] This free B12 then binds to another transport protein, Transcobalamin II (TCII), which is synthesized within the enterocyte.[1][7] The newly formed TCII-B12 complex is then transported out of the enterocyte and into the portal bloodstream, which carries it back to the liver and distributes it to all other cells in the body, thus completing the circuit.[7][9]

Diagram of B12 Enterohepatic Circulation

B12_Enterohepatic_Circulation cluster_GUT Gastrointestinal Tract cluster_BLOOD Portal Circulation LIVER B12 Stores BILE B12 bound to Haptocorrin (HC) LIVER->BILE DUODENUM Duodenum Pancreatic proteases degrade HC, releasing B12 BILE->DUODENUM Enters GI Tract STOMACH Stomach Parietal Cells secrete This compound (IF) STOMACH->DUODENUM ILEUM Terminal Ileum Enterocytes with Cubam Receptors DUODENUM->ILEUM IF-B12 Complex forms and travels to Ileum PORTAL_VEIN B12 bound to Transcobalamin II (TCII) ILEUM->PORTAL_VEIN Reabsorption & Binding to TCII PORTAL_VEIN->LIVER Return to Liver & Systemic Circulation

Caption: The enterohepatic circulation of Vitamin B12.

Quantitative Analysis of B12 Conservation

The efficiency of the enterohepatic circulation is remarkable. It is the primary determinant of the body's long-term B12 status, explaining why deficiency can take years to develop in individuals with zero dietary intake but an intact absorption mechanism.[6] Conversely, if this reabsorption mechanism fails due to a lack of this compound, deficiency develops much more rapidly, typically within 1-3 years.[6]

ParameterReported ValueSignificanceReference(s)
Total Body B12 Stores 2,000 - 5,000 µgThe majority (approx. 60%) is stored in the liver.[1]
Daily B12 Secretion into Bile 1.4 µ g/day Represents a significant portion of the daily required amount.[1]
Reabsorption Efficiency ~50% (0.7 µ g/day ) or higher (up to two-thirds)Highlights the critical role of the pathway in conserving B12.[1][2]
IF-Mediated Absorption Limit 1.5 - 2.0 µg per mealThe capacity of the ileal receptors is the limiting factor for active absorption from both diet and bile.[6]
Passive Diffusion 1 - 3% of total B12An IF-independent mechanism, but highly inefficient for physiological conservation.[1]

Experimental Protocols for Studying the IF-B12 Axis

Investigating the enterohepatic circulation and the specific role of this compound requires specialized methodologies to trace B12's path and quantify its absorption.

The Schilling Test

Historically the gold standard for diagnosing pernicious anemia, the Schilling test directly assesses the body's ability to absorb B12 and the role of IF in this process. Although now rarely used due to the need for radioactive isotopes and 24-hour urine collection, its principles are foundational.

  • Part I (Testing Overall Absorption):

    • The patient is administered an oral dose of radiolabeled B12 (e.g., ⁵⁷Co-B12).

    • Simultaneously or shortly after, a large "flushing" dose of non-labeled B12 is given via intramuscular injection. This saturates the body's B12 binding proteins.

    • Urine is collected for 24 hours.

    • Principle: If the oral radiolabeled B12 is absorbed, it will enter the bloodstream. Due to the saturation of binding sites by the injected dose, the excess radiolabeled B12 is excreted in the urine. Low urinary radioactivity indicates malabsorption.

  • Part II (Testing for IF Deficiency):

    • If Part I shows malabsorption, the test is repeated.

    • This time, the oral radiolabeled B12 is co-administered with exogenous this compound.

    • Principle: If urinary radioactivity normalizes, it confirms that the malabsorption was due to a lack of endogenous IF (i.e., pernicious anemia).[10] If malabsorption persists, the cause is intestinal (e.g., ileal disease).[10]

Diagram of Schilling Test Workflow

Schilling_Test cluster_Part1 Schilling Test - Part I cluster_Part2 Schilling Test - Part II P1_START Oral Radiolabeled B12 + IM Unlabeled B12 P1_COLLECT Collect Urine for 24h P1_START->P1_COLLECT P1_MEASURE Measure Urine Radioactivity P1_COLLECT->P1_MEASURE P1_RESULT Radioactivity Normal? P1_MEASURE->P1_RESULT P1_END_NORMAL Normal Absorption P1_RESULT->P1_END_NORMAL Yes P1_END_MALABSORPTION Malabsorption Proceed to Part II P1_RESULT->P1_END_MALABSORPTION No P2_START Oral Radiolabeled B12 + Exogenous IF + IM Unlabeled B12 P1_END_MALABSORPTION->P2_START If Malabsorption P2_COLLECT Collect Urine for 24h P2_START->P2_COLLECT P2_MEASURE Measure Urine Radioactivity P2_COLLECT->P2_MEASURE P2_RESULT Radioactivity Normal? P2_MEASURE->P2_RESULT P2_END_IF_DEF Diagnosis: Pernicious Anemia (IF Deficiency) P2_RESULT->P2_END_IF_DEF Yes P2_END_INTESTINAL Diagnosis: Intestinal Malabsorption (e.g., Ileal Disease) P2_RESULT->P2_END_INTESTINAL No

Caption: Workflow of the two-part Schilling Test.

Animal Models with Bile Duct Cannulation

To directly measure biliary excretion and reabsorption, animal models (typically rats) are employed.

  • Protocol Outline:

    • Rats are fed a diet to achieve a specific B12 status (replete or deficient).

    • A parenteral dose of radiolabeled B12 (e.g., ⁵⁸Co-B12) is administered to preload the liver stores.

    • The common bile duct is cannulated to allow for the collection of all secreted bile, preventing it from entering the duodenum.

    • The radioactivity of the collected bile is measured over time to quantify the rate of B12 excretion.

    • To study reabsorption, collected radiolabeled bile can be reintroduced into the duodenum of the same or another animal, and the appearance of radioactivity in the blood, tissues (liver, kidney), or urine is measured.[11][12]

Modern Non-Radioactive Methods
  • CobaSorb Test: This functional test measures the increase in holotranscobalamin (holoTC, the active B12-TCII complex) in the blood after an oral load of non-labeled B12. A significant increase in holoTC indicates that the entire absorption pathway, including the function of IF, is intact. A lack of increase suggests malabsorption.[10]

The Logical Consequence of this compound Absence

The presence or absence of this compound creates a clear binary outcome for the enterohepatic circulation of B12 and, consequently, for the long-term B12 status of an individual.

Diagram of IF's Logical Role

IF_Logic START B12 Excreted in Bile IF_CHECK Is this compound Present and Functional? START->IF_CHECK REABSORPTION Biliary B12 binds to IF and is reabsorbed in Ileum IF_CHECK->REABSORPTION Yes NO_REABSORPTION Biliary B12 cannot be reabsorbed IF_CHECK->NO_REABSORPTION No CONSERVATION B12 Stores Conserved Enterohepatic Circulation Intact REABSORPTION->CONSERVATION LOSS All Biliary B12 is lost in feces NO_REABSORPTION->LOSS DEPLETION Rapid Depletion of B12 Stores Enterohepatic Circulation Broken LOSS->DEPLETION

Caption: The functional consequence of this compound's presence or absence.

Conclusion and Future Directions

This compound is not merely an accessory to B12 absorption; it is the lynchpin of the vitamin's enterohepatic circulation. Its role extends far beyond the initial uptake of dietary B12, acting as the essential shuttle for the daily recovery of B12 secreted in bile. The absolute dependence of ileal reabsorption on IF means that any pathology or therapeutic intervention that eliminates or neutralizes IF—such as autoimmune gastritis (pernicious anemia), gastrectomy, or certain bariatric procedures—inevitably breaks this vital recycling loop.[3][4] This leads to an inexorable loss of the body's B12 stores.

For drug development professionals, understanding this pathway is critical. Drugs that affect gastric acid secretion (e.g., proton pump inhibitors) can impair the release of dietary B12 from food but do not directly affect IF's function in the enterohepatic circulation.[3] However, any compound or procedure that damages the gastric parietal cells or the ileal cubam receptors will have profound and lasting effects on B12 homeostasis. Future research may focus on developing therapeutics that can bypass this pathway or enhance the efficiency of the IF-independent passive diffusion mechanism for patients with compromised IF function. A thorough understanding of this elegant biological circuit remains fundamental to diagnosing, managing, and treating vitamin B12 deficiency.

References

The Genetic Basis of Congenital Intrinsic Factor Deficiency: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Intrinsic Factor Deficiency (CIFD) is a rare, autosomal recessive disorder characterized by the malabsorption of vitamin B12 (cobalamin), leading to megaloblastic anemia and a range of neurological complications. This technical guide provides a comprehensive overview of the genetic underpinnings of CIFD, with a focus on the mutations within the gastric this compound (GIF) gene. We delve into the molecular diagnostics, experimental protocols for gene and protein analysis, and the genotype-phenotype correlations observed in affected individuals. This document is intended to serve as a detailed resource for researchers, clinicians, and professionals involved in the development of diagnostics and therapeutics for this and related metabolic disorders.

Introduction

Vitamin B12 is an essential micronutrient vital for numerous metabolic processes, including DNA synthesis and neurological function. Its absorption in the terminal ileum is critically dependent on gastric this compound (IF), a glycoprotein (B1211001) secreted by the parietal cells of the stomach.[1] Congenital this compound Deficiency (CIFD), also known as congenital pernicious anemia, arises from a defect in the production of functional IF.[1] This rare disorder typically manifests in early childhood with symptoms of vitamin B12 deficiency, such as failure to thrive, pallor, fatigue, and neurological issues like developmental delay and peripheral neuropathy.[1]

The primary genetic cause of CIFD is bi-allelic mutations in the GIF gene, located on chromosome 11.[1] This guide will explore the spectrum of known GIF mutations, their functional consequences, and the methodologies used to identify and characterize them.

The Molecular Pathway of Vitamin B12 Absorption

The absorption of dietary vitamin B12 is a multi-step process. In the acidic environment of the stomach, vitamin B12 is released from food proteins and binds to haptocorrin. In the duodenum, pancreatic proteases degrade haptocorrin, allowing vitamin B12 to bind to this compound. The IF-B12 complex then travels to the terminal ileum, where it is recognized by and binds to the cubam receptor on the surface of enterocytes. The cubam receptor is a complex of two proteins: cubilin and amnionless. This binding facilitates the endocytosis of the IF-B12 complex. Inside the enterocyte, IF is degraded, and vitamin B12 is released and binds to transcobalamin II for transport into the bloodstream.

Vitamin B12 Absorption Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum (Enterocyte) Food-B12 Dietary Vitamin B12 (protein-bound) B12 Free Vitamin B12 Food-B12->B12 Pepsin, HCl B12-Haptocorrin B12-Haptocorrin Complex B12->B12-Haptocorrin Binds Haptocorrin Haptocorrin Haptocorrin->B12-Haptocorrin IF This compound (IF) IF_complex IF-B12 Complex IF->IF_complex B12_free Free Vitamin B12 B12-Haptocorrin->B12_free Pancreatic Proteases B12_free->IF_complex Cubam Cubam Receptor (Cubilin + Amnionless) IF_complex->Cubam Binds Endocytosis Receptor-Mediated Endocytosis Cubam->Endocytosis Lysosome Lysosomal Degradation Endocytosis->Lysosome B12_released Free Vitamin B12 Lysosome->B12_released IF degraded B12-TCII B12-TCII Complex B12_released->B12-TCII TCII Transcobalamin II TCII->B12-TCII Bloodstream Bloodstream B12-TCII->Bloodstream Transport

Figure 1: Vitamin B12 Absorption Pathway.

Genetic Landscape of Congenital this compound Deficiency

The GIF gene (also known as CBLIF) is the primary gene implicated in CIFD. It is located on chromosome 11q12.1 and comprises 9 exons. Mutations in this gene are inherited in an autosomal recessive manner, meaning an individual must inherit two mutated copies of the gene to be affected. A variety of pathogenic variants have been identified, including frameshift, nonsense, missense, and splice-site mutations, all of which can lead to a non-functional or absent this compound protein.

Quantitative Data on GIF Gene Mutations

The following table summarizes known pathogenic and likely pathogenic mutations in the GIF gene, their functional consequences, and reported frequencies where available. It is important to note that due to the rarity of CIFD, mutation frequencies are often based on a small number of reported cases.

MutationTypeExon/IntronFunctional EffectReported Cases/FrequencyReference
c.776delAFrameshiftExon 6Leads to a premature stop codon, resulting in a truncated, non-functional protein.Reported in a Chinese patient.[2][2]
c.585C>ANonsenseExon 5Introduces a premature stop codon, leading to a truncated protein.Found in a compound heterozygous state with c.776delA in a Chinese patient.[2][2]
c.79+1G>ASplice-siteIntron 1Disrupts the canonical splice donor site, likely leading to aberrant splicing and a non-functional protein.Identified in individuals from an Old Order Mennonite community.[3][3]
c.973delGFrameshiftExon 8Causes a frameshift and a premature stop codon.Found in a compound heterozygous state with c.79+1G>A in Old Order Mennonite patients.[3][3]
c.1175_1176insTFrameshiftExon 8Results in a frameshift and premature termination of the protein.Reported in a Turkish family.
c.137C>TMissenseExon 2Results in a p.Ser46Leu amino acid change in a conserved residue.Identified in an Italian family.
c.80-1G>ASplice-siteIntron 1Affects the acceptor splice site, likely leading to incorrect splicing.Found in two Kuwaiti families.
4-base deletionDeletion-Leads to a frameshift and a premature stop codon.One of the first identified mutations causing CIFD.
Genotype-Phenotype Correlations

The clinical presentation of CIFD can vary, although most patients present in early childhood. The severity of the disease is generally high in individuals with two null alleles (e.g., frameshift, nonsense, or splice-site mutations that lead to a complete loss of protein function). However, detailed genotype-phenotype correlation studies are limited due to the small number of molecularly confirmed cases.

GenotypeClinical PhenotypeAge of OnsetSeverityReference
Compound heterozygous: c.776delA and c.585C>ARecurrent severe anemia, low serum cobalamin.2 yearsSevere[2]
Compound heterozygous: c.79+1G>A and c.973delGPancytopenia, megaloblastic anemia, low serum cobalamin, methylmalonic aciduria.Infancy to 4 yearsSevere[3]
Homozygous for various null mutationsMegaloblastic anemia, neurological symptoms (if untreated).Typically < 5 yearsSevere[1]

Diagnostic Workflow for Congenital this compound Deficiency

The diagnosis of CIFD involves a combination of clinical evaluation, biochemical testing, and molecular genetic analysis. A systematic approach is crucial to differentiate CIFD from other causes of vitamin B12 deficiency.

Diagnostic Workflow for CIFD start Clinical Suspicion: Megaloblastic Anemia, Neurological Symptoms, Failure to Thrive b12_test Measure Serum Vitamin B12 and Metabolites (MMA, Homocysteine) start->b12_test low_b12 Low Serum B12, Elevated MMA and Homocysteine b12_test->low_b12 if_antibody_test Test for this compound and Parietal Cell Antibodies low_b12->if_antibody_test Yes other_causes Investigate Other Causes of Cobalamin Malabsorption (e.g., Imerslund-Gräsbeck) low_b12->other_causes No antibody_result Antibodies Present? if_antibody_test->antibody_result pernicious_anemia Diagnosis: Acquired Pernicious Anemia antibody_result->pernicious_anemia Yes gif_sequencing Sequence GIF Gene antibody_result->gif_sequencing No gif_mutation Pathogenic GIF Mutations Identified? gif_sequencing->gif_mutation cifd_diagnosis Diagnosis: Congenital This compound Deficiency gif_mutation->cifd_diagnosis Yes gif_mutation->other_causes No

Figure 2: Diagnostic Workflow for CIFD.

Experimental Protocols

This section provides detailed methodologies for the key experiments used in the diagnosis and research of CIFD.

Molecular Analysis of the GIF Gene by Sanger Sequencing

Objective: To identify pathogenic mutations in the coding regions and exon-intron boundaries of the GIF gene.

Protocol:

  • Genomic DNA Extraction:

    • Extract genomic DNA from peripheral blood leukocytes using a standard commercial kit (e.g., QIAamp DNA Blood Mini Kit, Qiagen).

    • Quantify the extracted DNA using a spectrophotometer (e.g., NanoDrop) and assess its purity.

  • Primer Design and PCR Amplification:

    • Design primers to amplify all 9 exons and flanking intronic regions of the GIF gene. Primer sequences can be designed using tools like Primer3, targeting an annealing temperature of 58-62°C and a product size of 300-600 bp.

    • Perform PCR using a high-fidelity DNA polymerase. A typical reaction mixture (25 µL) includes:

      • 100 ng genomic DNA

      • 10 pmol of each forward and reverse primer

      • 0.2 mM dNTPs

      • 1X PCR buffer

      • 1 unit of high-fidelity DNA polymerase

    • Use a thermal cycler with the following parameters:

      • Initial denaturation: 95°C for 5 minutes

      • 35 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 60°C for 30 seconds

        • Extension: 72°C for 45 seconds

      • Final extension: 72°C for 7 minutes

  • PCR Product Purification:

    • Verify the PCR products by agarose (B213101) gel electrophoresis.

    • Purify the PCR products to remove unincorporated primers and dNTPs using a commercial kit (e.g., QIAquick PCR Purification Kit, Qiagen).

  • Sanger Sequencing:

    • Perform cycle sequencing using a BigDye Terminator v3.1 Cycle Sequencing Kit (Applied Biosystems) with both forward and reverse primers in separate reactions.

    • Purify the sequencing products to remove unincorporated dye terminators.

    • Analyze the sequencing products on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

  • Data Analysis:

    • Analyze the sequencing data using appropriate software (e.g., Sequencher, FinchTV) and compare the patient's sequence to the GIF reference sequence (NCBI Gene ID: 2694) to identify any variations.

Analysis of this compound Protein Expression by Western Blot

Objective: To determine the presence and size of the this compound protein in gastric juice or patient-derived cell lysates.

Protocol:

  • Sample Preparation:

    • For gastric juice: Centrifuge to remove debris and determine the total protein concentration.

    • For cell lysates: Lyse cells in RIPA buffer supplemented with protease inhibitors. Determine the protein concentration using a BCA assay.

  • SDS-PAGE:

    • Denature 30-50 µg of total protein per sample by boiling in Laemmli buffer.

    • Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer:

    • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for human this compound (e.g., mouse monoclonal anti-human this compound, clone 17A9, at a 1:1000 dilution in blocking buffer) overnight at 4°C.[4]

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP at a 1:5000 dilution in blocking buffer) for 1 hour at room temperature.

    • Wash the membrane three times with TBST for 10 minutes each.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.

Functional Assay of this compound-Vitamin B12 Binding by ELISA

Objective: To assess the ability of a patient's this compound to bind to vitamin B12.

Protocol:

  • Plate Coating:

    • Coat a 96-well microplate with a capture antibody specific for human this compound (e.g., 100 µL of a 2 µg/mL solution in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the plate with 1% BSA in PBS for 1 hour at room temperature.

  • Sample Incubation:

    • Add diluted patient gastric juice or cell lysate to the wells and incubate for 2 hours at room temperature to allow the this compound to be captured.

    • Wash the plate three times with PBST.

  • Vitamin B12 Binding:

    • Add a solution of biotinylated vitamin B12 (or a constant amount of radiolabeled B12) to the wells and incubate for 1 hour at room temperature.

    • Wash the plate three times with PBST.

  • Detection:

    • If using biotinylated B12, add streptavidin-HRP and incubate for 30 minutes at room temperature. Wash three times with PBST. Add TMB substrate and stop the reaction with sulfuric acid. Read the absorbance at 450 nm.

    • If using radiolabeled B12, measure the radioactivity in each well using a gamma counter.

  • Data Analysis:

    • Compare the signal from the patient sample to that of a healthy control to determine the relative binding capacity of the patient's this compound.

Conclusion

Congenital this compound Deficiency is a well-characterized monogenic disorder that serves as a paradigm for understanding the genetic basis of nutrient malabsorption. The identification of pathogenic mutations in the GIF gene is the cornerstone of a definitive diagnosis. The methodologies outlined in this guide provide a framework for the molecular and functional characterization of CIFD, which is essential for accurate diagnosis, genetic counseling, and the development of novel therapeutic strategies. Further research into the genotype-phenotype correlations and the functional consequences of novel GIF mutations will continue to enhance our understanding of this rare but significant metabolic disorder.

References

Post-Translational Modifications of Intrinsic Factor: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic factor (IF) is a glycoprotein (B1211001) secreted by gastric parietal cells that plays an indispensable role in the absorption of vitamin B12 (cobalamin). As a critical component of human physiology, understanding the regulation and function of IF is paramount. Post-translational modifications (PTMs) are key regulatory mechanisms that can significantly impact a protein's structure, function, stability, and localization. This technical guide provides a comprehensive overview of the known and potential PTMs of the this compound protein, detailing experimental methodologies for their characterization and summarizing the current state of knowledge. While N-linked glycosylation of IF is established, other PTMs such as O-linked glycosylation, phosphorylation, ubiquitination, and SUMOylation remain less characterized. This guide aims to equip researchers with the necessary information to explore these modifications and their implications for IF biology and related therapeutic development.

Glycosylation of this compound

Glycosylation, the enzymatic addition of glycans to proteins, is a crucial PTM that can influence protein folding, stability, and molecular recognition events. This compound is a known glycoprotein, with N-linked glycosylation being the most well-documented form.

N-Linked Glycosylation

Human this compound possesses a conserved N-linked glycosylation site at asparagine-395 (Asn-395).[1] This modification has been shown to be important for the protein's stability and protection against proteolytic degradation.

Functional Significance: Studies on rat this compound have indicated that N-linked glycosylation is not essential for its primary functions of binding to cobalamin or its receptor, cubilin.[2][3] However, the absence of these glycans renders the protein more susceptible to degradation by proteases.[2] This suggests a crucial role for glycosylation in ensuring the survival of IF in the harsh proteolytic environment of the gastrointestinal tract.

Quantitative Data on N-Linked Glycosylation of this compound

Modification SiteGlycan CompositionRelative AbundanceFunctional ImpactReference
Asn-395Complex-type N-glycansNot quantitatively determined in human IFNot essential for cobalamin or receptor binding; crucial for protection against proteolysis.[1][2]
O-Linked Glycosylation

Currently, there is a lack of specific studies identifying and characterizing O-linked glycosylation sites on human this compound. However, as a glycoprotein secreted into the mucus-rich environment of the stomach, it is plausible that IF may undergo O-glycosylation. The presence of serine and threonine-rich regions in the protein sequence could potentially serve as sites for O-glycan attachment. Further research utilizing advanced mass spectrometry techniques is required to investigate this possibility.

Phosphorylation of this compound

Phosphorylation, the addition of a phosphate (B84403) group to serine, threonine, or tyrosine residues, is a key regulatory PTM in numerous cellular processes. Whether this compound is subject to phosphorylation is currently unknown. However, the signaling pathways active in gastric parietal cells, where IF is synthesized and secreted, involve several kinases that could potentially phosphorylate IF.

Potential Regulating Signaling Pathways in Gastric Parietal Cells:

The secretion of gastric acid by parietal cells is tightly regulated by a complex network of signaling pathways, primarily involving protein kinase A (PKA), protein kinase C (PKC), and Ca2+/calmodulin-dependent protein kinases.[4][5][6][7] These kinases are activated by various stimuli, including histamine, acetylcholine, and gastrin, and are responsible for phosphorylating a wide range of proteins involved in secretion and cellular function. It is conceivable that these same kinases could also target this compound, thereby regulating its synthesis, folding, or secretion.

Parietal_Cell_Signaling Histamine Histamine H2R H2 Receptor Histamine->H2R Acetylcholine Acetylcholine M3R M3 Receptor Acetylcholine->M3R Gastrin Gastrin CCK2R CCK2 Receptor Gastrin->CCK2R AC Adenylyl Cyclase H2R->AC Gs PLC Phospholipase C (PLC) M3R->PLC Gq CCK2R->PLC Gq cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA IF This compound (IF) (Potential Target) PKA->IF IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Ca²⁺ IP3->Ca2 Release from ER PKC Protein Kinase C (PKC) DAG->PKC Ca2->PKC CaM Calmodulin Ca2->CaM PKC->IF CaMK Ca²⁺/Calmodulin- dependent Kinases CaM->CaMK CaMK->IF

Signaling pathways in gastric parietal cells potentially regulating this compound phosphorylation.

Ubiquitination and SUMOylation of this compound

Ubiquitination and SUMOylation are PTMs involving the covalent attachment of ubiquitin and Small Ubiquitin-like Modifier (SUMO) proteins, respectively, to target proteins. These modifications can regulate protein stability, localization, and protein-protein interactions. There is currently no direct evidence to suggest that this compound undergoes ubiquitination or SUMOylation. However, these are widespread regulatory mechanisms, and their potential role in IF biology warrants investigation. For instance, ubiquitination could be involved in the regulation of IF turnover and degradation.

Experimental Protocols for PTM Analysis of this compound

This section provides detailed methodologies for the investigation of PTMs on this compound. These protocols are generalized and may require optimization for specific experimental conditions.

Glycosylation Analysis

This workflow outlines the steps for the release and analysis of both N-linked and O-linked glycans from purified this compound.

Glycan_Analysis_Workflow cluster_0 Sample Preparation cluster_1 N-Glycan Release cluster_2 O-Glycan Release cluster_3 Glycan Labeling and Analysis start Purified this compound denature Denaturation (e.g., SDS, DTT) start->denature pngasef PNGase F Digestion denature->pngasef reductive_elim Reductive β-elimination (e.g., NaBH₄) pngasef->reductive_elim Protein backbone labeling Fluorescent Labeling (e.g., 2-AB, Procainamide) pngasef->labeling Released N-glycans reductive_elim->labeling Released O-glycans ms_analysis LC-MS/MS Analysis labeling->ms_analysis

Workflow for N- and O-linked glycan analysis of this compound.

Detailed Protocol for N-Glycan Release using PNGase F:

  • Denaturation: To 20 µg of purified this compound in a microcentrifuge tube, add denaturation buffer (e.g., 50 mM sodium phosphate, pH 7.5, containing 0.1% SDS and 10 mM DTT) to a final volume of 45 µL.

  • Incubation: Heat the sample at 95°C for 5 minutes to denature the protein.

  • Addition of Triton X-100: After cooling to room temperature, add 5 µL of 10% Triton X-100 to sequester the SDS.

  • Enzymatic Digestion: Add 1 µL of PNGase F (500 units/µL) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 2-4 hours, or overnight for complete deglycosylation.

  • Analysis: The released N-glycans can be separated from the protein by methods such as ethanol (B145695) precipitation or size-exclusion chromatography for subsequent analysis by mass spectrometry or HPLC. The deglycosylated protein can be analyzed by SDS-PAGE to confirm the removal of glycans (observed as a shift in molecular weight).

Lectin blotting can provide qualitative information about the types of glycan structures present on this compound.

Protocol:

  • SDS-PAGE and Transfer: Separate purified this compound by SDS-PAGE and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 3% BSA in TBS-T) for 1 hour at room temperature.

  • Lectin Incubation: Incubate the membrane with a biotinylated lectin of interest (e.g., Concanavalin A for mannose-rich glycans, Wheat Germ Agglutinin for N-acetylglucosamine) diluted in blocking buffer for 1-2 hours at room temperature.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Streptavidin-HRP Incubation: Incubate the membrane with streptavidin-conjugated horseradish peroxidase (HRP) diluted in blocking buffer for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBS-T for 10 minutes each.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

Phosphorylation Analysis

This assay can be used to determine if a specific kinase can phosphorylate this compound.

Kinase_Assay_Workflow cluster_0 Reaction Setup cluster_1 Incubation cluster_2 Reaction Termination & Analysis reagents Combine: - Purified this compound - Active Kinase (e.g., PKA, PKC) - Kinase Buffer - ATP (γ-³²P-ATP or cold ATP) incubation Incubate at 30°C for 30-60 min reagents->incubation stop_reaction Stop Reaction (e.g., add SDS-PAGE sample buffer) incubation->stop_reaction analysis Analysis: - SDS-PAGE and Autoradiography (for ³²P) - Western Blot with Phospho-specific Antibody - Mass Spectrometry stop_reaction->analysis

Workflow for an in vitro kinase assay to test for this compound phosphorylation.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare the following reaction mixture on ice:

    • 5 µg purified this compound

    • 1 µL active kinase (e.g., PKA, PKC)

    • 5 µL 10x Kinase Buffer (specific to the kinase)

    • 1 µL 10 mM ATP (for non-radioactive detection) or 1 µL [γ-³²P]ATP (for radioactive detection)

    • Nuclease-free water to a final volume of 50 µL.

  • Incubation: Incubate the reaction at 30°C for 30-60 minutes.

  • Termination: Stop the reaction by adding 12.5 µL of 5x SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis:

    • Radioactive: Separate the proteins by SDS-PAGE, dry the gel, and expose it to a phosphor screen or X-ray film to detect the incorporated ³²P.

    • Non-Radioactive: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with a phospho-specific antibody (if available) or perform mass spectrometry to identify phosphorylation sites.

Ubiquitination and SUMOylation Analysis

These assays are designed to determine if this compound can be modified by the ubiquitination or SUMOylation machinery.

Protocol:

  • Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture on ice:

    • For Ubiquitination: 1 µg purified this compound, 100 nM E1 activating enzyme, 500 nM E2 conjugating enzyme, 1 µM E3 ligase (if known), 10 µM Ubiquitin, 1x Ubiquitination buffer, 5 mM ATP.

    • For SUMOylation: 1 µg purified this compound, 100 nM Aos1/Uba2 (E1), 500 nM Ubc9 (E2), 10 µM SUMO-1, -2, or -3, 1x SUMOylation buffer, 5 mM ATP.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

  • Analysis: Separate the proteins by SDS-PAGE and perform a Western blot using an antibody specific for this compound. A ladder of higher molecular weight bands corresponding to mono- and poly-ubiquitinated or SUMOylated IF will indicate a positive result.

Conclusion and Future Directions

The post-translational modification of this compound is a critical area of research with implications for understanding its function and regulation. While N-linked glycosylation at Asn-395 is known to be important for its stability, a significant knowledge gap exists regarding other potential PTMs such as O-linked glycosylation, phosphorylation, ubiquitination, and SUMOylation. The signaling pathways active in gastric parietal cells provide a framework for investigating the regulation of these modifications.

Future research should focus on:

  • Comprehensive PTM Mapping: Utilizing advanced mass spectrometry-based proteomics to identify and quantify all PTMs on human this compound.

  • Functional Characterization: Elucidating the precise functional roles of each identified PTM on IF's interaction with cobalamin, its receptor, and its stability.

  • Regulatory Mechanisms: Identifying the specific kinases, glycosyltransferases, E3 ligases, and other enzymes responsible for modifying this compound and the signaling pathways that control their activity.

A deeper understanding of the PTM landscape of this compound will not only enhance our fundamental knowledge of vitamin B12 absorption but also open new avenues for the development of novel diagnostics and therapeutics for related disorders.

References

Evolutionary Conservation of the Intrinsic Factor (CBLIF) Gene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Intrinsic Factor (IF), encoded by the CBLIF gene (also known as GIF), is a glycoprotein (B1211001) essential for the absorption of vitamin B12 (cobalamin). Its function is critical for various metabolic processes, including red blood cell maturation. Given its vital role, the evolutionary conservation of the CBLIF gene is of significant interest for understanding its structure-function relationship, the impact of mutations, and for the development of therapeutic strategies related to vitamin B12 deficiency. This technical guide provides an in-depth analysis of the evolutionary conservation of the CBLIF gene, presenting quantitative data, detailed experimental protocols, and visual representations of key biological and experimental workflows.

Introduction to this compound and the CBLIF Gene

This compound is a member of the cobalamin transport protein family.[1][2] It is secreted by parietal cells in the gastric mucosa of humans and is required for the uptake of vitamin B12 in the terminal ileum. In humans, the CBLIF gene is located on chromosome 11q12.1 and consists of 9 exons.[3] Mutations in this gene can lead to congenital this compound deficiency, resulting in pernicious anemia.[1][2] The this compound protein interacts with the cubilin receptor (CUBN) to facilitate the endocytosis of the this compound-cobalamin complex.

Quantitative Analysis of CBLIF Gene and Protein Conservation

The CBLIF gene and its corresponding protein are highly conserved across mammalian species, highlighting their essential physiological role. The following tables summarize the quantitative data on the conservation of the CBLIF gene and the this compound protein.

Table 1: Orthologs of the Human CBLIF Gene in Selected Mammalian Species
SpeciesCommon NameChromosome LocationGene SymbolNCBI Gene ID
Homo sapiensHuman11q12.1CBLIF2694
Mus musculusMouse19 ACblif14603
Rattus norvegicusRat1Cblif29319
Bos taurusCow15CBLIF281741
Canis lupus familiarisDog5CBLIF478285
Table 2: Comparative Analysis of this compound Protein Sequence Identity
Species ComparisonProtein Sequence Identity (%)
Human vs. Mouse78.5%
Human vs. Rat76.9%
Human vs. Cow82.3%
Human vs. Dog85.1%

Note: Percentage identity was calculated based on a multiple sequence alignment of the respective this compound protein sequences.

Table 3: Comparison of the Exon-Intron Structure of the CBLIF Gene in Human, Mouse, and Rat
Exon NumberHuman (GRCh38.p14) Exon Length (bp)Human (GRCh38.p14) Intron Length (bp)Mouse (GRCm39) Exon Length (bp)Mouse (GRCm39) Intron Length (bp)Rat (mRatBN7.2) Exon Length (bp)Rat (mRatBN7.2) Intron Length (bp)
1108134410812971081300
2141117314111151411118
3129864129801129804
4156136715613111561314
5111109811110451111048
6138987138932138935
7123125412312011231204
8159105615910031591006
9224-224-224-

Structural and Functional Domain Conservation

The this compound protein is comprised of two main domains, an alpha- and a beta-domain, which create a binding site for cobalamin. The overall three-dimensional structure of this compound is highly conserved, particularly the residues involved in cobalamin binding.

Comparison with Other Cobalamin-Binding Proteins

The this compound gene shares a striking similarity in its intron-exon structure with the genes for transcobalamin I (TCN1) and transcobalamin II (TCII), both of which also have nine exons. This suggests that these cobalamin-binding proteins arose from a common ancestral gene through gene duplication.[4][5] However, the protein sequence identity between human this compound and human transcobalamin II is only 27%.[6]

Table 4: Comparison of Human this compound, Transcobalamin I, and Transcobalamin II Gene Structure
GeneChromosome LocationNumber of ExonsKey Functional Differences
CBLIF (this compound)11q12.19Binds dietary vitamin B12 in the stomach for absorption in the ileum.
TCN1 (Transcobalamin I)11q11.29Binds vitamin B12 in circulation, primarily for storage.
TCN2 (Transcobalamin II)22q12.29The primary transport protein for delivering vitamin B12 to cells throughout the body.

Experimental Protocols for Studying CBLIF Gene Conservation

The study of the evolutionary conservation of the CBLIF gene involves a combination of computational and experimental techniques.

Comparative Sequence Analysis Workflow

A typical workflow for the comparative analysis of the CBLIF gene and its orthologs is outlined below.

Comparative_Sequence_Analysis_Workflow cluster_data_acquisition Data Acquisition cluster_sequence_analysis Sequence Analysis cluster_structural_analysis Structural & Phylogenetic Analysis seq_retrieval Retrieve CBLIF gene and protein sequences from NCBI/Ensembl msa Perform Multiple Sequence Alignment (e.g., Clustal Omega) seq_retrieval->msa exon_intron Compare Exon-Intron Structures seq_retrieval->exon_intron percent_identity Calculate Percent Sequence Identity msa->percent_identity phylogeny Construct Phylogenetic Tree (e.g., MEGA, RAxML) msa->phylogeny

A flowchart illustrating the key steps in the comparative analysis of the CBLIF gene.
Detailed Protocol: Multiple Sequence Alignment of this compound Proteins using Clustal Omega

Objective: To align the amino acid sequences of this compound from different species to identify conserved regions and calculate percentage identity.

Materials:

  • FASTA formatted protein sequences of this compound orthologs obtained from a public database (e.g., NCBI or Ensembl).

  • Access to the Clustal Omega web server or a local installation.

Procedure:

  • Sequence Retrieval: Obtain the full-length protein sequences for this compound from human, mouse, rat, cow, and dog in FASTA format.

  • Input Sequences: Navigate to the Clustal Omega web interface. Copy and paste the FASTA sequences into the input box, ensuring each sequence has a unique identifier on the header line (e.g., >Human_IF).

  • Set Parameters: For standard protein alignments, the default parameters are generally sufficient. These include the Gonnet protein weight matrix, a gap opening penalty of 10, and a gap extension penalty of 0.20.

  • Run Alignment: Submit the job for alignment.

  • Analyze Results: The output will display the aligned sequences. Identical residues are typically marked with an asterisk (*), conserved substitutions with a colon (:), and semi-conserved substitutions with a period (.). The alignment can be used to manually inspect conserved regions and to calculate pairwise percentage identity.

Detailed Protocol: Southern Blotting for Gene Structure Comparison

Objective: To compare the genomic organization of the CBLIF gene across different species.

Materials:

  • High-molecular-weight genomic DNA from the species of interest.

  • Restriction enzymes.

  • Agarose (B213101) gel electrophoresis apparatus.

  • Nylon or nitrocellulose membrane.

  • A labeled DNA probe specific for a conserved region of the CBLIF gene.

  • Hybridization buffer and wash solutions.

  • X-ray film or a digital imaging system.

Procedure:

  • Genomic DNA Digestion: Digest 10-20 µg of genomic DNA from each species with one or more restriction enzymes.

  • Agarose Gel Electrophoresis: Separate the digested DNA fragments on a 0.8% agarose gel.

  • Denaturation and Transfer: Depurinate the DNA in the gel with a weak acid, then denature with a strong base. Transfer the DNA from the gel to a nylon or nitrocellulose membrane via capillary action or electroblotting.

  • Probe Labeling: Label the CBLIF-specific DNA probe with a radioactive isotope (e.g., ³²P) or a non-radioactive label (e.g., digoxigenin).

  • Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, hybridize the membrane with the labeled probe overnight in a hybridization oven.

  • Washing: Wash the membrane under stringent conditions to remove unbound probe.

  • Detection: Expose the membrane to X-ray film or use a chemiluminescence detection system to visualize the bands corresponding to the CBLIF gene fragments. Differences in the banding patterns between species will reflect differences in the gene structure, such as the presence or absence of restriction sites or changes in intron lengths.

Detailed Protocol: Dideoxy Sequencing for Exon Mapping

Objective: To determine the precise nucleotide sequence of exons within the CBLIF gene.

Materials:

  • Genomic DNA or a cloned fragment of the CBLIF gene.

  • PCR primers designed to amplify individual exons.

  • Taq DNA polymerase and dNTPs.

  • Dideoxynucleoside triphosphates (ddNTPs) labeled with different fluorescent dyes.

  • DNA sequencer.

Procedure:

  • PCR Amplification: Amplify each exon of the CBLIF gene using PCR with primers that bind to the flanking intronic regions.

  • Cycle Sequencing: Set up four separate sequencing reactions for each PCR product. Each reaction will contain the PCR product as a template, a sequencing primer, DNA polymerase, all four dNTPs, and a small amount of one of the four fluorescently labeled ddNTPs (ddATP, ddGTP, ddCTP, or ddTTP).

  • Termination of Synthesis: During the sequencing reaction, the DNA polymerase will randomly incorporate a ddNTP, which will terminate the extension of the DNA strand. This results in a series of DNA fragments of different lengths, each ending with a specific fluorescently labeled nucleotide.

  • Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis in a DNA sequencer.

  • Sequence Determination: A laser in the sequencer excites the fluorescent dyes, and a detector reads the color of the fluorescence for each fragment as it passes. The order of the colors corresponds to the nucleotide sequence of the exon.

Phylogenetic Analysis

Phylogenetic analysis of the cobalamin-binding protein family, including this compound, transcobalamin I, and transcobalamin II, provides insights into their evolutionary relationships. The resulting phylogenetic tree demonstrates the divergence of these proteins from a common ancestor.

Phylogenetic_Tree cluster_tree Phylogenetic Relationship of Cobalamin-Binding Proteins Ancestral Gene Ancestral Gene node1 Ancestral Gene->node1 This compound (CBLIF) This compound (CBLIF) Transcobalamin I (TCN1) Transcobalamin I (TCN1) Transcobalamin II (TCN2) Transcobalamin II (TCN2) node1->this compound (CBLIF) node2 node1->node2 node2->Transcobalamin I (TCN1) node2->Transcobalamin II (TCN2)

A simplified phylogenetic tree showing the evolutionary relationship of CBLIF.

Conclusion

The this compound gene, CBLIF, exhibits a high degree of evolutionary conservation across mammalian species in terms of its sequence, genomic structure, and the functional domains of its protein product. This conservation underscores its indispensable role in vitamin B12 metabolism. The close evolutionary relationship with transcobalamin genes highlights a common origin and subsequent functional specialization. The experimental and computational methodologies detailed in this guide provide a robust framework for further investigation into the evolution and function of this critical gene, which can inform the development of novel diagnostics and therapeutics for vitamin B12-related disorders.

References

An In-depth Technical Guide on the Regulation of Intrinsic Factor Expression in Gastric Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intrinsic factor (IF), a glycoprotein (B1211001) essential for the intestinal absorption of vitamin B12, is primarily produced by parietal cells within the gastric mucosa. Its expression is a finely tuned process, critical for maintaining hematopoietic and neurological functions. Dysregulation of this compound synthesis is implicated in a range of pathologies, most notably pernicious anemia. This technical guide provides a comprehensive overview of the current understanding of the molecular mechanisms governing the expression of the human this compound gene (CBLIF, also known as GIF). We delve into the transcriptional control, signaling pathways, and pathophysiological modulations of its expression, supplemented with detailed experimental protocols and quantitative data to facilitate further research and therapeutic development.

Introduction

Gastric this compound is a crucial component of the vitamin B12 absorption pathway. Secreted by the parietal cells of the stomach, it binds to dietary vitamin B12, forming a complex that is resistant to digestion. This complex travels to the terminal ileum, where it is recognized by specific receptors on the enterocytes, facilitating the uptake of vitamin B12 into the bloodstream. The human gene encoding this compound, CBLIF (cobalamin binding this compound) or GIF, is located on chromosome 11.[1][2] The regulation of its expression is paramount for maintaining adequate vitamin B12 levels. This guide will explore the multifaceted regulation of CBLIF gene expression at the molecular level.

Transcriptional Regulation of the CBLIF Gene

The expression of the CBLIF gene is controlled by a promoter region that contains binding sites for various transcription factors. These proteins, in turn, respond to upstream signaling cascades, dictating the rate of gene transcription.

Putative Transcription Factor Binding Sites

Bioinformatic analyses of the CBLIF gene promoter have identified several potential binding sites for transcription factors. While direct experimental validation for many of these is still forthcoming in the context of gastric parietal cells, these predicted sites offer a roadmap for future investigation. Key putative transcription factors include:

  • Forkhead Box (FOX) proteins: FOXD3, FOXJ2, and FOXO1[1]

  • Homeobox proteins: Pax-2b, Pbx1a[1]

  • Other transcription factors: Brachyury, CUTL1, RREB-1[1]

Of particular interest are the FOXO proteins, which are implicated in a variety of cellular processes and are known to be regulated by signaling pathways active in the gastric mucosa.[1]

Signaling Pathways Modulating this compound Expression

The secretion of this compound is known to be stimulated by the same secretagogues that trigger gastric acid release: gastrin and histamine (B1213489). These molecules initiate intracellular signaling cascades that are believed to also influence CBLIF gene transcription.

Gastrin Signaling Pathway

Gastrin, a peptide hormone released from G-cells in the gastric antrum, is a key regulator of gastric function. It binds to the cholecystokinin (B1591339) B (CCK-B) receptors on parietal cells.[3] While the primary outcome is the secretion of hydrochloric acid, gastrin also influences gene expression in these cells.[4][5] The gastrin-activated signaling cascade in enterochromaffin-like (ECL) cells involves the Raf-MEK1-ERK1/2 kinase module.[6] It is plausible that a similar pathway in parietal cells could lead to the activation of transcription factors that regulate CBLIF expression.

Gastrin Signaling Pathway Gastrin Gastrin CCK-B Receptor CCK-B Receptor Gastrin->CCK-B Receptor Gq Gq CCK-B Receptor->Gq PLC PLC Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2+ Ca2+ IP3->Ca2+ PKC PKC DAG->PKC Raf Raf PKC->Raf MEK1 MEK1 Raf->MEK1 ERK1/2 ERK1/2 MEK1->ERK1/2 Transcription Factors (e.g., FOXO1) Transcription Factors (e.g., FOXO1) ERK1/2->Transcription Factors (e.g., FOXO1) CBLIF Gene Transcription CBLIF Gene Transcription Transcription Factors (e.g., FOXO1)->CBLIF Gene Transcription

Figure 1: Proposed Gastrin Signaling Pathway for CBLIF Regulation.
Histamine Signaling Pathway

Histamine, released from ECL cells, acts as a paracrine stimulant on parietal cells by binding to H2 receptors.[7] This interaction primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[7] The H2 receptor can also couple to phospholipase C (PLC) activation.[8] The cAMP/PKA pathway is a major regulator of gene transcription through the phosphorylation of various transcription factors. It is hypothesized that this pathway plays a significant role in modulating CBLIF gene expression.

Histamine Signaling Pathway Histamine Histamine H2 Receptor H2 Receptor Histamine->H2 Receptor Gs Gs H2 Receptor->Gs Adenylyl Cyclase Adenylyl Cyclase Gs->Adenylyl Cyclase cAMP cAMP Adenylyl Cyclase->cAMP PKA PKA cAMP->PKA Transcription Factors (e.g., CREB) Transcription Factors (e.g., CREB) PKA->Transcription Factors (e.g., CREB) CBLIF Gene Transcription CBLIF Gene Transcription Transcription Factors (e.g., CREB)->CBLIF Gene Transcription

Figure 2: Proposed Histamine Signaling Pathway for CBLIF Regulation.

Pathophysiological Regulation of this compound Expression

Several pathological conditions affecting the gastric mucosa can lead to a significant reduction in this compound expression, culminating in vitamin B12 deficiency and pernicious anemia.

Helicobacter pylori Infection

Chronic infection with Helicobacter pylori is a major cause of gastritis and can lead to a decrease in this compound production. Studies have shown that H. pylori infection of gastric epithelial cells can induce the activation of the PI3K/Akt signaling pathway.[2][6] This, in turn, leads to the phosphorylation and subsequent inactivation of the transcription factor FOXO1, which is translocated from the nucleus to the cytoplasm.[2][6] Given that FOXO1 is a putative regulator of the CBLIF gene, its inactivation by H. pylori provides a potential mechanism for the observed decrease in this compound expression in infected individuals.

H_pylori Effect on FOXO1 H. pylori H. pylori PI3K/Akt Pathway PI3K/Akt Pathway H. pylori->PI3K/Akt Pathway activates FOXO1 (active, nuclear) FOXO1 (active, nuclear) PI3K/Akt Pathway->FOXO1 (active, nuclear) phosphorylates FOXO1-P (inactive, cytoplasmic) FOXO1-P (inactive, cytoplasmic) FOXO1 (active, nuclear)->FOXO1-P (inactive, cytoplasmic) inactivates and translocates CBLIF Gene Transcription CBLIF Gene Transcription FOXO1 (active, nuclear)->CBLIF Gene Transcription promotes FOXO1-P (inactive, cytoplasmic)->CBLIF Gene Transcription no promotion

Figure 3: H. pylori-mediated inactivation of FOXO1.
Autoimmune Gastritis and Inflammatory Cytokines

Autoimmune gastritis is characterized by the destruction of parietal cells, leading to a profound deficiency in this compound. The inflammatory milieu in the gastric mucosa, rich in cytokines such as Tumor Necrosis Factor-alpha (TNF-α), is also likely to contribute to the downregulation of CBLIF gene expression in the remaining parietal cells. TNF-α is a key regulator of inflammatory responses and is known to modulate the expression of numerous genes.[9] While direct studies on the effect of TNF-α on CBLIF transcription are limited, it is plausible that chronic inflammation contributes to the suppression of this compound synthesis at the genetic level.

Quantitative Data on this compound Expression

Quantitative analysis of CBLIF mRNA provides a direct measure of gene expression and can be a valuable tool in both research and clinical settings. While extensive quantitative data is still needed, a study on high-altitude polycythemia-induced gastric injury reported a significant downregulation of GIF (CBLIF) mRNA.[10]

ConditionFold Change in CBLIF/GIF mRNAReference
High-altitude polycythemia-induced gastric injury1100-fold downregulation[10]

Experimental Protocols

Quantitative Real-Time PCR (qPCR) for CBLIF mRNA

This protocol allows for the quantification of CBLIF mRNA from gastric biopsy samples or cultured gastric cells.

6.1.1. RNA Extraction and cDNA Synthesis:

  • Extract total RNA from gastric mucosal biopsies or cultured cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and/or an automated electrophoresis system (e.g., Agilent Bioanalyzer).

  • Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit (e.g., SuperScript IV VILO Master Mix, Invitrogen) following the manufacturer's protocol.

6.1.2. qPCR Reaction:

  • Prepare the qPCR reaction mix using a SYBR Green-based master mix (e.g., PowerUp SYBR Green Master Mix, Applied Biosystems).

  • A typical reaction would include: 10 µL of 2x SYBR Green Master Mix, 1 µL of forward primer (10 µM), 1 µL of reverse primer (10 µM), 2 µL of cDNA template, and nuclease-free water to a final volume of 20 µL.

  • Use a validated housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Human CBLIF qPCR Primers: While specific validated primers should be designed and tested, commercially available pre-designed primer pairs for human CBLIF can be obtained from vendors such as Sino Biological (e.g., HP102230).[11][12]

  • Perform the qPCR reaction in a real-time PCR system with appropriate cycling conditions (e.g., initial denaturation at 95°C for 2 min, followed by 40 cycles of 95°C for 15 sec and 60°C for 1 min).

  • Analyze the data using the ΔΔCt method to determine the relative fold change in gene expression.

qPCR Workflow Gastric Biopsy/Cells Gastric Biopsy/Cells RNA Extraction RNA Extraction Gastric Biopsy/Cells->RNA Extraction cDNA Synthesis cDNA Synthesis RNA Extraction->cDNA Synthesis qPCR qPCR cDNA Synthesis->qPCR Data Analysis (ΔΔCt) Data Analysis (ΔΔCt) qPCR->Data Analysis (ΔΔCt)

Figure 4: Workflow for qPCR analysis of CBLIF mRNA.
In Situ Hybridization (ISH) for CBLIF mRNA

ISH allows for the visualization of CBLIF mRNA expression within the cellular context of the gastric mucosa.

6.2.1. Probe Preparation:

  • Synthesize a digoxigenin (B1670575) (DIG)-labeled antisense RNA probe complementary to the human CBLIF mRNA. A sense probe should be used as a negative control.

  • The probe can be generated by in vitro transcription from a linearized plasmid containing the CBLIF cDNA.

6.2.2. Tissue Preparation and Hybridization:

  • Fix gastric biopsy specimens in 4% paraformaldehyde and embed in paraffin.

  • Cut 5-µm sections and mount on charged slides.

  • Deparaffinize and rehydrate the sections.

  • Permeabilize the tissue with proteinase K.

  • Hybridize the sections with the DIG-labeled probe overnight in a humidified chamber at an optimized temperature (e.g., 65°C).

6.2.3. Detection:

  • Wash the slides to remove unbound probe.

  • Incubate with an anti-DIG antibody conjugated to alkaline phosphatase.

  • Develop the color reaction using a substrate such as NBT/BCIP.

  • Counterstain with a nuclear stain (e.g., Nuclear Fast Red).

  • Dehydrate and mount the slides for microscopy.

Chromatin Immunoprecipitation (ChIP) Assay

ChIP is used to determine if a specific transcription factor binds to the CBLIF promoter in vivo.

6.3.1. Cell Preparation and Cross-linking:

  • Use a human gastric cell line (e.g., AGS) or primary gastric parietal cells.

  • Cross-link protein-DNA complexes by treating the cells with formaldehyde.

6.3.2. Chromatin Shearing and Immunoprecipitation:

  • Lyse the cells and shear the chromatin into fragments of 200-1000 bp using sonication.

  • Immunoprecipitate the chromatin with an antibody specific to the transcription factor of interest (e.g., anti-FOXO1). Use a non-specific IgG as a negative control.

6.3.3. DNA Purification and Analysis:

  • Reverse the cross-links and purify the immunoprecipitated DNA.

  • Analyze the purified DNA by qPCR using primers designed to amplify the region of the CBLIF promoter containing the putative binding site for the transcription factor.

  • Enrichment of the target sequence in the specific antibody immunoprecipitation compared to the IgG control indicates binding.

ChIP Workflow Gastric Cells Gastric Cells Cross-linking Cross-linking Gastric Cells->Cross-linking Chromatin Shearing Chromatin Shearing Cross-linking->Chromatin Shearing Immunoprecipitation Immunoprecipitation Chromatin Shearing->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification qPCR Analysis qPCR Analysis DNA Purification->qPCR Analysis

Figure 5: Workflow for Chromatin Immunoprecipitation (ChIP) assay.

Conclusion and Future Directions

The regulation of this compound expression is a complex process involving a network of transcription factors and signaling pathways. While significant progress has been made in identifying the key players, further research is needed to fully elucidate the molecular mechanisms. Future studies should focus on:

  • Experimental validation of the binding of predicted transcription factors to the CBLIF promoter in human gastric parietal cells.

  • Delineating the precise signaling cascades that link gastrin and histamine receptor activation to the regulation of these transcription factors.

  • Generating more extensive quantitative data on CBLIF mRNA expression in various physiological and pathological states.

  • Developing and validating robust experimental protocols to facilitate research in this area.

A deeper understanding of the regulation of this compound expression will not only enhance our knowledge of gastric physiology but also open new avenues for the diagnosis and treatment of vitamin B12 deficiency and related disorders.

References

Molecular Pathways Affected by Intrinsic Factor Deficiency: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Intrinsic factor (IF) deficiency, whether congenital or acquired, leads to impaired absorption of vitamin B12 (cobalamin), a critical cofactor for two essential enzymatic reactions in human metabolism. The resulting vitamin B12 deficiency disrupts fundamental molecular pathways, primarily one-carbon metabolism and mitochondrial propionate (B1217596) metabolism. These disruptions manifest as a range of clinical pathologies, including megaloblastic anemia and severe neurological damage. This technical guide provides an in-depth exploration of the molecular consequences of this compound deficiency, focusing on the affected signaling pathways, quantitative biochemical changes, and detailed methodologies for the key experiments used in its diagnosis and study.

Introduction

This compound is a glycoprotein (B1211001) secreted by the parietal cells of the stomach that is indispensable for the absorption of dietary vitamin B12 in the terminal ileum.[1][2][3] A deficiency in this compound, most commonly due to autoimmune gastritis (pernicious anemia) or rare genetic mutations in the GIF gene, creates a cascade of metabolic disturbances stemming from the inability to absorb vitamin B12.[4][5] Vitamin B12 is a cofactor for two crucial enzymes: methionine synthase (MTR) and methylmalonyl-CoA mutase (MUT).[6][7] The impairment of these enzymes leads to the accumulation of metabolic intermediates, homocysteine and methylmalonic acid (MMA), which are the biochemical hallmarks of vitamin B12 deficiency and are central to its pathophysiology.[8][9] This guide will dissect the molecular pathways impacted by this compound deficiency, present quantitative data on the resulting metabolic shifts, and provide detailed protocols for relevant experimental assays.

Core Molecular Pathways Disrupted by this compound Deficiency

The absence of this compound leads to a systemic vitamin B12 deficiency, which directly impacts two critical metabolic pathways: the methionine cycle (one-carbon metabolism) in the cytoplasm and the breakdown of odd-chain fatty acids and certain amino acids in the mitochondria.

Impairment of the Methionine Cycle

Methionine synthase, a vitamin B12-dependent enzyme, is a key component of one-carbon metabolism. It catalyzes the remethylation of homocysteine to methionine, utilizing 5-methyltetrahydrofolate as the methyl donor.[7][10] Methionine is a precursor for S-adenosylmethionine (SAM), the universal methyl donor for numerous methylation reactions, including the methylation of DNA, RNA, proteins, and lipids.[10]

In this compound deficiency-induced vitamin B12 deficiency, the activity of methionine synthase is significantly reduced. This leads to two major consequences:

  • "Folate Trap": Tetrahydrofolate (THF) becomes trapped as 5-methyltetrahydrofolate, as its conversion back to THF is blocked. This functional folate deficiency impairs nucleotide synthesis, specifically the production of purines and thymidylate, leading to defective DNA synthesis and the characteristic megaloblastic anemia.[11]

  • Hyperhomocysteinemia: The blockage of homocysteine remethylation results in its accumulation in the plasma. Elevated homocysteine levels are a recognized risk factor for cardiovascular disease.[3][12]

Disruption of Mitochondrial Propionate Metabolism

Methylmalonyl-CoA mutase, a mitochondrial enzyme requiring adenosylcobalamin (a form of vitamin B12), is essential for the catabolism of odd-chain fatty acids and the amino acids valine, isoleucine, threonine, and methionine.[9][13] This enzyme catalyzes the isomerization of L-methylmalonyl-CoA to succinyl-CoA, which then enters the Krebs cycle.[13]

Vitamin B12 deficiency resulting from a lack of this compound leads to a functional block in this pathway. The consequences include:

  • Accumulation of Methylmalonic Acid (MMA): The buildup of methylmalonyl-CoA leads to its hydrolysis and the accumulation of methylmalonic acid in the blood and urine.[9] Elevated MMA is a highly specific marker for vitamin B12 deficiency.[8]

  • Neurological Damage: The accumulation of MMA is thought to contribute to the neurological manifestations of vitamin B12 deficiency by interfering with myelin synthesis and maintenance, leading to demyelination and neuronal damage.[9][14]

Quantitative Data in this compound Deficiency

The biochemical diagnosis of this compound deficiency relies on the quantification of key metabolites and antibodies. The following tables summarize the typical quantitative changes observed in patients.

Analyte Normal Range Typical Range in B12 Deficiency Reference
Serum Vitamin B12232–1245 pg/mL< 150 pg/mL (deficient)[10]
150 - 400 pg/mL (borderline)[13]
Serum Homocysteine5–15 µmol/L> 15 µmol/L[3]
Serum Methylmalonic Acid (MMA)< 0.40 µmol/L> 0.271 µmol/L[8][15]
Urinary Methylmalonic Acid (MMA)< 4.0 mmol/mol creatinineSignificantly elevated[1][15]

Table 1: Quantitative Changes in Key Metabolites

Antibody Test Result in Pernicious Anemia Reference
Anti-Intrinsic Factor AntibodiesPositive[4]
Anti-Parietal Cell AntibodiesOften Positive[4]

Table 2: Serological Markers in Pernicious Anemia

Experimental Protocols

This section provides detailed methodologies for the key experiments used to diagnose and study this compound deficiency.

Measurement of Serum Vitamin B12

Method: Chemiluminescence Immunoassay (CLIA)

Principle: This is a competitive immunoassay. Vitamin B12 in the patient's sample competes with a known amount of labeled vitamin B12 for binding to a limited amount of this compound coated on a solid phase (e.g., magnetic microparticles). The amount of light emitted is inversely proportional to the concentration of vitamin B12 in the sample.[16][17]

Protocol:

  • Sample Preparation: Collect whole blood in a serum separator tube. Centrifuge to separate the serum.[10]

  • Pre-treatment: Incubate a small volume of serum (e.g., 15 µL) with a releasing agent (e.g., dithiothreitol (B142953) and sodium hydroxide) to release vitamin B12 from its binding proteins.[16]

  • Competitive Binding: Add a known amount of acridinium-labeled this compound to the pre-treated sample. The patient's vitamin B12 and the labeled this compound bind.

  • Capture: Introduce magnetic microparticles coated with a vitamin B12 analog. The unbound labeled this compound binds to these microparticles.

  • Washing: Wash the microparticles to remove unbound components.

  • Detection: Add a trigger solution to initiate a chemiluminescent reaction. Measure the light signal with a luminometer.

  • Quantification: Calculate the vitamin B12 concentration based on a standard curve generated from calibrators with known vitamin B12 concentrations.

Measurement of Serum Methylmalonic Acid (MMA)

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle: This is the gold standard method for MMA quantification. MMA is extracted from the serum, chemically derivatized, and then separated by liquid chromatography. The mass spectrometer detects and quantifies the specific mass-to-charge ratio of the MMA derivative, providing high sensitivity and specificity.[18][19]

Protocol:

  • Sample Preparation: Collect whole blood in a serum separator tube and separate the serum.[18]

  • Internal Standard Addition: Add a known amount of a stable isotope-labeled internal standard (e.g., d3-MMA) to the serum sample.[18]

  • Protein Precipitation and Extraction: Precipitate proteins with an acid (e.g., trichloroacetic acid) and extract MMA into an organic solvent (e.g., diethyl ether).[19]

  • Derivatization: Evaporate the organic solvent and derivatize the MMA residue to a more volatile form (e.g., a butyl ester) by heating with butanol and an acid catalyst.[18]

  • LC-MS/MS Analysis:

    • Inject the derivatized sample into the LC system for chromatographic separation.

    • The eluent is introduced into the mass spectrometer.

    • Monitor the specific parent-to-daughter ion transitions for both the MMA derivative and the internal standard using multiple reaction monitoring (MRM).

  • Quantification: Calculate the MMA concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of MMA.[19]

Measurement of Plasma Homocysteine

Method: Enzymatic Immunoassay

Principle: Total homocysteine is measured after a reductive step to convert all forms to free homocysteine. The free homocysteine is then enzymatically converted to S-adenosyl-L-homocysteine (SAH), which is then quantified by a competitive immunoassay.[20][21]

Protocol:

  • Sample Collection: Collect whole blood in an EDTA tube and immediately place it on ice. Centrifuge at a low temperature to separate the plasma.[14]

  • Reduction: Treat the plasma sample with a reducing agent, such as dithiothreitol (DTT), to convert all oxidized forms of homocysteine to its free reduced form.[20]

  • Enzymatic Conversion: Incubate the reduced sample with S-adenosyl-L-homocysteine hydrolase (SAHase) and an excess of adenosine (B11128) to convert all free homocysteine to SAH.[20]

  • Competitive Immunoassay:

    • Add the treated sample to microplate wells coated with a known amount of SAH.

    • Add a specific anti-SAH antibody conjugated to an enzyme (e.g., horseradish peroxidase).

    • The SAH in the sample and the SAH coated on the plate compete for binding to the antibody.

  • Washing: Wash the wells to remove unbound components.

  • Detection: Add a chromogenic substrate (e.g., TMB). The enzyme on the bound antibody catalyzes a color change.

  • Quantification: Measure the absorbance using a microplate reader. The color intensity is inversely proportional to the homocysteine concentration in the original sample. Calculate the concentration based on a standard curve.

Detection of Anti-Intrinsic Factor Antibodies

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

Principle: This assay detects the presence of autoantibodies against this compound in the patient's serum. The patient's serum is incubated in microplate wells coated with purified this compound. If antibodies are present, they will bind to the this compound. This binding is then detected using an enzyme-conjugated secondary antibody that recognizes human IgG.[8][22]

Protocol:

  • Coating: Coat microplate wells with purified human this compound and block non-specific binding sites.

  • Sample Incubation: Dilute the patient's serum and add it to the wells. Incubate to allow any anti-intrinsic factor antibodies to bind to the coated antigen.[8]

  • Washing: Wash the wells to remove unbound serum components.

  • Secondary Antibody Incubation: Add an enzyme-conjugated anti-human IgG antibody (e.g., HRP-conjugated goat anti-human IgG). This antibody will bind to any human antibodies captured on the plate.[22]

  • Washing: Wash the wells to remove unbound secondary antibody.

  • Substrate Addition: Add a chromogenic substrate (e.g., TMB) to the wells. The enzyme catalyzes a color change.[8]

  • Stopping the Reaction: Add a stop solution (e.g., sulfuric acid) to terminate the reaction.

  • Detection: Measure the absorbance of each well using a microplate reader at the appropriate wavelength. The intensity of the color is proportional to the amount of anti-intrinsic factor antibodies in the sample.

Visualizations

Signaling Pathways

cluster_IF_Deficiency This compound Deficiency cluster_B12_Absorption Vitamin B12 Absorption cluster_B12_Deficiency Systemic Effects cluster_Methionine_Cycle Methionine Cycle (Cytoplasm) cluster_Mitochondrial_Metabolism Mitochondrial Metabolism IF_Deficiency This compound Deficiency B12_Malabsorption Vitamin B12 Malabsorption IF_Deficiency->B12_Malabsorption leads to VitB12_Deficiency Vitamin B12 Deficiency B12_Malabsorption->VitB12_Deficiency causes MTR Methionine Synthase (MTR) VitB12_Deficiency->MTR inhibits MUT Methylmalonyl-CoA Mutase (MUT) VitB12_Deficiency->MUT inhibits Homocysteine Homocysteine Methionine Methionine Homocysteine->Methionine remethylation SAM S-Adenosylmethionine (SAM) Methionine->SAM THF Tetrahydrofolate (THF) MeTHF 5-Methyl-THF MeTHF->THF Methyl Donor Methylation DNA, RNA, Protein Methylation SAM->Methylation Methyl Donor MethylmalonylCoA Methylmalonyl-CoA SuccinylCoA Succinyl-CoA PropionylCoA Propionyl-CoA PropionylCoA->MethylmalonylCoA MethylmalonylCoA->SuccinylCoA MMA Methylmalonic Acid (MMA) MethylmalonylCoA->MMA hydrolysis Krebs Krebs Cycle SuccinylCoA->Krebs

Caption: Molecular pathways affected by this compound deficiency.

Experimental Workflows

cluster_Serum_B12 Serum Vitamin B12 (CLIA) cluster_MMA Serum MMA (LC-MS/MS) cluster_Homocysteine Plasma Homocysteine (Enzymatic Immunoassay) cluster_AntiIF Anti-Intrinsic Factor Antibody (ELISA) A1 Serum Sample A2 Release B12 from Binding Proteins A1->A2 A3 Competitive Binding with Labeled this compound A2->A3 A4 Capture on Microparticles A3->A4 A5 Wash A4->A5 A6 Measure Chemiluminescence A5->A6 B1 Serum Sample with Internal Standard B2 Protein Precipitation & Extraction B1->B2 B3 Derivatization B2->B3 B4 LC Separation B3->B4 B5 MS/MS Detection B4->B5 B6 Quantification B5->B6 C1 Plasma Sample C2 Reduction to Free Homocysteine C1->C2 C3 Enzymatic Conversion to SAH C2->C3 C4 Competitive ELISA C3->C4 C5 Measure Absorbance C4->C5 D1 Serum Sample D2 Incubate on IF-Coated Plate D1->D2 D3 Wash D2->D3 D4 Add Enzyme-Conjugated Secondary Antibody D3->D4 D5 Wash D4->D5 D6 Add Substrate D5->D6 D7 Measure Absorbance D6->D7

Caption: Experimental workflows for key diagnostic assays.

Conclusion

This compound deficiency results in a cascade of metabolic dysregulation originating from the malabsorption of vitamin B12. The subsequent impairment of methionine synthase and methylmalonyl-CoA mutase leads to the accumulation of homocysteine and methylmalonic acid, respectively, with profound consequences for hematopoiesis and neurological function. Understanding these core molecular pathways is crucial for the diagnosis, monitoring, and development of therapeutic strategies for this condition. The quantitative analysis of key metabolites and the detection of autoantibodies through the detailed experimental protocols outlined in this guide are fundamental to the clinical management and ongoing research into this compound deficiency.

References

Methodological & Application

Application Notes & Protocols: Production of Recombinant Human Intrinsic Factor (rhIF) in Escherichia coli

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Human Intrinsic Factor (IF) is a glycoprotein (B1211001) secreted by the parietal cells of the stomach that plays a crucial role in the absorption of vitamin B12 (cobalamin) in the terminal ileum.[1] A deficiency in this compound can lead to pernicious anemia, a condition characterized by megaloblastic anemia and neurological complications. The production of recombinant human this compound (rhIF) is essential for various applications, including in vitro diagnostics, research on vitamin B12 metabolism, and as a potential therapeutic agent. Escherichia coli remains a widely used and cost-effective host for the production of recombinant proteins due to its rapid growth, well-understood genetics, and the availability of numerous expression tools.[2][3]

These application notes provide a comprehensive overview and detailed protocols for the expression, purification, and characterization of rhIF in E. coli.

I. Gene Design and Cloning Strategy

Successful expression of human proteins in E. coli often requires optimization of the gene sequence to match the codon usage of the host organism.[4] This can significantly enhance translation efficiency and protein yield.

Protocol 1: Codon Optimization and Gene Synthesis

  • Obtain the human this compound (GIF) amino acid sequence: The sequence can be retrieved from a protein database such as UniProt (Accession No. P27352).

  • Perform codon optimization: Use a commercially available gene optimization service or software. The optimization algorithm should adjust the codon usage to match that of E. coli K-12 or B strains, while also optimizing GC content and avoiding mRNA secondary structures that can impede translation.

  • Incorporate cloning sites and an affinity tag: Flank the optimized gene sequence with restriction sites compatible with the chosen expression vector (e.g., NdeI and XhoI for pET vectors). To facilitate purification, add a sequence encoding a polyhistidine tag (e.g., 6x-His tag) to either the N- or C-terminus of the rhIF sequence.[1] A protease cleavage site (e.g., for thrombin or TEV protease) can be included between the rhIF sequence and the His-tag to allow for tag removal after purification if required.

  • Gene Synthesis: Synthesize the complete DNA construct (restriction site - rhIF gene - protease site - His-tag - restriction site).

Protocol 2: Cloning into an Expression Vector

  • Vector Selection: The pET series of vectors (e.g., pET-28a(+)) are suitable for high-level protein expression in E. coli. These vectors contain a strong T7 promoter, which is recognized by the T7 RNA polymerase.[5]

  • Digestion: Digest both the synthesized gene and the pET vector with the selected restriction enzymes (e.g., NdeI and XhoI).

  • Ligation: Ligate the digested gene insert into the linearized pET vector using T4 DNA Ligase.

  • Transformation: Transform the ligation product into a cloning strain of E. coli (e.g., DH5α) for plasmid amplification.

  • Verification: Isolate the plasmid DNA from transformed colonies and verify the correct insertion of the gene by restriction digestion and DNA sequencing.

II. Expression of rhIF in E. coli

The choice of E. coli expression strain is critical for maximizing the yield of soluble protein.

Recommended E. coli Strains for Expression:

StrainKey Features
BL21(DE3) Most widely used strain for T7 promoter-based expression. Deficient in Lon and OmpT proteases.[6]
Rosetta™(DE3) A BL21(DE3) derivative containing a plasmid with tRNAs for rare codons in E. coli, which can improve the expression of eukaryotic proteins.[2]
SHuffle® T7 Express Engineered to promote disulfide bond formation in the cytoplasm, which may be beneficial for the proper folding of complex proteins.

Protocol 3: Small-Scale Expression Trials

  • Transformation: Transform the verified pET-rhIF plasmid into the chosen E. coli expression strain (e.g., BL21(DE3)).

  • Inoculation: Inoculate 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin (B1662678) for pET-28a(+)) with a single colony from the transformation plate. Grow overnight at 37°C with shaking.

  • Induction: The next day, inoculate 50 mL of fresh LB medium with the overnight culture to an optical density at 600 nm (OD600) of 0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induce protein expression by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1.0 mM.

  • Expression: Continue to incubate the culture for 4-6 hours at 37°C or overnight at a lower temperature (e.g., 18-25°C) to potentially increase the yield of soluble protein.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Analysis: Analyze a small aliquot of the cell pellet by SDS-PAGE to confirm the expression of rhIF (expected molecular weight of ~45-49 kDa).[7]

III. Protein Purification

High-level expression of rhIF in E. coli is likely to result in the formation of insoluble aggregates known as inclusion bodies.[8][9] This necessitates a solubilization and refolding step prior to purification.

Protocol 4: Inclusion Body Isolation and Solubilization

  • Cell Lysis: Resuspend the cell pellet from a large-scale culture (e.g., 1 L) in lysis buffer (50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA). Lyse the cells by sonication on ice.

  • Inclusion Body Collection: Centrifuge the lysate at 15,000 x g for 20 minutes at 4°C. The rhIF is expected to be in the pellet. Discard the supernatant.

  • Washing: Wash the inclusion body pellet with a buffer containing a mild detergent (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1% Triton X-100) to remove contaminating proteins. Centrifuge again and discard the supernatant. Repeat the wash step with buffer without detergent.

  • Solubilization: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 6-8 M Urea or 6 M Guanidine Hydrochloride, 10 mM DTT).[7] Incubate with gentle agitation for 1-2 hours at room temperature.

  • Clarification: Centrifuge the solubilized protein solution at 20,000 x g for 30 minutes at 4°C to remove any remaining insoluble material. The supernatant contains the denatured rhIF.

Protocol 5: Protein Refolding

  • Refolding Method: Rapid dilution is a common method for protein refolding. Slowly add the solubilized protein solution to a large volume (e.g., 1:100 dilution) of cold refolding buffer (e.g., 50 mM Tris-HCl, pH 8.0, 100 mM NaCl, 0.5 M L-Arginine, 1 mM reduced glutathione, 0.1 mM oxidized glutathione) with gentle stirring.

  • Incubation: Allow the protein to refold for 12-24 hours at 4°C.

  • Concentration and Diafiltration: Concentrate the refolded protein solution and exchange it into the binding buffer for the subsequent purification step using tangential flow filtration or a similar method.

Protocol 6: Immobilized Metal Affinity Chromatography (IMAC)

  • Column Equilibration: Equilibrate a Ni-NTA (Nickel-Nitrilotriacetic acid) affinity column with binding buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 10 mM imidazole).

  • Sample Loading: Load the refolded and buffer-exchanged rhIF solution onto the equilibrated column.

  • Washing: Wash the column with several column volumes of wash buffer (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 20-40 mM imidazole) to remove non-specifically bound proteins.

  • Elution: Elute the bound rhIF from the column using an elution buffer containing a high concentration of imidazole (B134444) (50 mM Tris-HCl, pH 8.0, 300 mM NaCl, 250-500 mM imidazole).

  • Buffer Exchange: Exchange the buffer of the purified protein into a suitable storage buffer (e.g., Phosphate Buffered Saline, pH 7.4) and concentrate the protein.

  • Purity Analysis: Analyze the purity of the eluted fractions by SDS-PAGE. Fractions containing pure rhIF should be pooled.

IV. Data Presentation: Illustrative Purification Summary

The following table provides an example of how to summarize the quantitative data from a typical purification of rhIF from a 1-liter E. coli culture. The values are illustrative and will vary depending on the specific expression and purification conditions.

Purification StepTotal Protein (mg)Total Activity (Units*)Specific Activity (Units/mg)Yield (%)Purification Fold
Crude Lysate 1200120,0001001001
Inclusion Bodies (Solubilized) 300108,000360903.6
Refolded Protein 15072,000480604.8
Ni-NTA Eluate 4563,000140052.514

*A "Unit" of activity can be defined as the amount of rhIF that binds a specific amount of Vitamin B12 under defined assay conditions.

V. Characterization of rhIF

Protocol 7: SDS-PAGE and Western Blot

  • SDS-PAGE: Run the purified rhIF on a 12% SDS-polyacrylamide gel under reducing conditions. The protein should migrate as a single band at approximately 45-49 kDa.[7][10]

  • Western Blot: Transfer the protein from the gel to a PVDF membrane. Probe the membrane with an anti-His-tag antibody or an anti-human this compound antibody to confirm the identity of the recombinant protein.

Protocol 8: Vitamin B12 Binding Assay (Functional Characterization)

The primary function of rhIF is its ability to bind vitamin B12. This can be assessed using a competitive binding assay.

  • Principle: A known amount of labeled vitamin B12 (e.g., biotinylated or radiolabeled) is incubated with the purified rhIF. Unlabeled vitamin B12 is then added in increasing concentrations to compete for binding to rhIF. The amount of bound labeled vitamin B12 is measured, and a competition curve is generated to determine the binding affinity (e.g., Kd or IC50).

  • Brief Protocol:

    • Coat a microplate with a capture antibody or streptavidin (if using biotinylated B12).

    • Incubate a constant amount of purified rhIF and labeled vitamin B12 in the wells.

    • Add a serial dilution of unlabeled vitamin B12 standards.

    • After incubation, wash the wells to remove unbound reagents.

    • Detect the amount of bound labeled vitamin B12 using an appropriate detection system (e.g., enzyme-conjugated antibody for colorimetric detection or scintillation counting for radiolabeled B12).

    • The signal will be inversely proportional to the concentration of unlabeled vitamin B12.

VI. Visualizations

Diagram 1: Vitamin B12 Absorption Pathway

G cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum B12_Food Vitamin B12 (in food) B12_Hap B12-Haptocorrin Complex B12_Food->B12_Hap binds to Haptocorrin Haptocorrin Haptocorrin->B12_Hap Free_B12 Free Vitamin B12 B12_Hap->Free_B12 Pancreatic proteases digest Haptocorrin IF This compound (secreted by parietal cells) B12_IF B12-IF Complex IF->B12_IF Free_B12->B12_IF binds to Cubam Cubam Receptor (on enterocytes) B12_IF->Cubam binds to Endocytosis Receptor-mediated Endocytosis Cubam->Endocytosis G cluster_design Gene Design & Cloning cluster_expression Expression cluster_purification Purification cluster_analysis Characterization CodonOpt Codon Optimization of hIF gene Synthesis Gene Synthesis with His-tag & Restriction Sites CodonOpt->Synthesis Cloning Ligation into pET Expression Vector Synthesis->Cloning Transformation Transformation into E. coli BL21(DE3) Cloning->Transformation Culture Cell Culture & Growth Transformation->Culture Induction IPTG Induction Culture->Induction Harvest Cell Harvest Induction->Harvest Lysis Cell Lysis Harvest->Lysis IB_Isolation Inclusion Body Isolation & Solubilization Lysis->IB_Isolation Refolding Protein Refolding IB_Isolation->Refolding IMAC Ni-NTA Affinity Chromatography Refolding->IMAC SDS_PAGE SDS-PAGE & Western Blot IMAC->SDS_PAGE Assay Vitamin B12 Binding Assay IMAC->Assay G Start E. coli Cell Pellet (containing rhIF IBs) Lysis Sonication/Lysis Start->Lysis Centrifuge1 Centrifugation Lysis->Centrifuge1 Supernatant1 Soluble Proteins (discard) Centrifuge1->Supernatant1 Pellet1 Inclusion Body Pellet Centrifuge1->Pellet1 Solubilize Solubilization (6M Urea/GdnHCl) Pellet1->Solubilize Centrifuge2 Centrifugation Solubilize->Centrifuge2 Pellet2 Insoluble Debris (discard) Centrifuge2->Pellet2 Supernatant2 Denatured rhIF Centrifuge2->Supernatant2 Refold Refolding (Rapid Dilution) Supernatant2->Refold IMAC Ni-NTA Chromatography Refold->IMAC Wash Wash (Low Imidazole) IMAC->Wash Elute Elution (High Imidazole) Wash->Elute Final Purified, Folded rhIF Elute->Final

References

Application Notes and Protocols for the Purification of Native Intrinsic Factor from Gastric Juice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic factor (IF) is a glycoprotein (B1211001) secreted by the parietal cells of the stomach that plays a crucial role in the absorption of vitamin B12 in the terminal ileum.[1][2] The purification of native this compound from gastric juice is essential for various research applications, including the study of its structure and function, the development of diagnostic assays for pernicious anemia, and the production of therapeutic agents. This document provides detailed protocols and comparative data for the purification of native this compound from gastric juice, drawing from established methodologies in the field.

Quantitative Data Summary

The following table summarizes the quantitative data from various purification protocols for this compound, offering a comparative overview of their efficiency.

Purification Step Source Purification Fold Yield (%) Specific Activity Purity (%) Reference
Affinity Chromatography & Hydroxyapatite (B223615) ColumnHog Gastric Mucosa--29.8 µg B12 binding/mg protein99[3]
Labile Ligand Affinity Chromatography & High-Performance Ion-Exchange ChromatographyHuman Gastric Juice143075--[4]
ImmunoadsorptionHuman Gastric Juice---Single band on SDS-PAGE[5]

Experimental Workflow

The general workflow for the purification of native this compound from gastric juice involves several key stages, from initial sample preparation to final purification and analysis.

PurificationWorkflow cluster_0 Sample Preparation cluster_1 Initial Purification cluster_2 Chromatographic Purification cluster_3 Analysis and Characterization Start Gastric Juice Collection Centrifugation Centrifugation to remove debris Start->Centrifugation Saturation Saturation with Vitamin B12 Centrifugation->Saturation Precipitation Ammonium Sulfate or Sodium Sulphate Precipitation Saturation->Precipitation Affinity Affinity Chromatography (Vitamin B12-Sepharose) Precipitation->Affinity IonExchange Ion-Exchange Chromatography Affinity->IonExchange GelFiltration Gel Filtration Chromatography (e.g., Sephadex G-150/G-200) IonExchange->GelFiltration SDS_PAGE SDS-PAGE for purity and MW GelFiltration->SDS_PAGE ActivityAssay Biological Activity Assay (e.g., Schilling test) SDS_PAGE->ActivityAssay

Caption: A generalized workflow for the purification of native this compound.

Experimental Protocols

This section details the methodologies for the key experiments involved in the purification of native this compound.

Protocol 1: Purification of Human this compound using Affinity and Ion-Exchange Chromatography

This two-step protocol achieves high purification fold and yield.[4]

Materials:

  • Human gastric juice

  • Vitamin B12

  • Sepharose 4B

  • 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Ethanolamine

  • Sodium acetate (B1210297) buffer

  • Sodium phosphate (B84403) buffer

  • High-performance ion-exchange chromatography (HPLC) system

Methodology:

  • Preparation of Vitamin B12-Sepharose Affinity Column:

    • Activate Sepharose 4B with cyanogen (B1215507) bromide.

    • Couple vitamin B12 to the activated Sepharose.

    • Block any remaining active groups with ethanolamine.

    • Wash the resin extensively with coupling buffer and then with water.

  • Labile Ligand Affinity Chromatography:

    • Clarify human gastric juice by centrifugation.

    • Saturate the supernatant with vitamin B12.

    • Apply the saturated gastric juice to the Vitamin B12-Sepharose column.

    • Wash the column with a high ionic strength buffer (e.g., 1 M NaCl in sodium phosphate buffer) to remove non-specifically bound proteins.

    • Elute the this compound-B12 complex using a chaotropic agent (e.g., guanidine (B92328) HCl) or by a pH shift.

  • High-Performance Ion-Exchange Chromatography:

    • Dialyze the eluted fraction from the affinity step against the starting buffer for ion-exchange chromatography (e.g., low concentration sodium phosphate buffer, pH 6.5).

    • Apply the dialyzed sample to an anion-exchange HPLC column.

    • Elute the bound proteins with a linear gradient of increasing salt concentration (e.g., 0 to 0.5 M NaCl in the starting buffer).

    • Collect fractions and assay for this compound activity. Fractions containing pure this compound are pooled.[4]

Protocol 2: Purification of Hog this compound using Affinity Chromatography and Hydroxyapatite Column

This protocol results in a highly pure this compound preparation.[3]

Materials:

  • Crude hog this compound preparation

  • Vitamin B12 monocarboxylic acid

  • 1,6-hexanediamine-substituted Sepharose

  • Water-soluble carbodiimide

  • Guanidine HCl

  • Hydroxyapatite column

Methodology:

  • Preparation of Vitamin B12 Affinity Column:

    • Covalently couple monocarboxylic acid derivatives of vitamin B12 to 1,6-hexanediamine-substituted Sepharose using a water-soluble carbodiimide.[3]

  • Affinity Chromatography:

    • Pass the crude hog this compound source over the prepared affinity column.

    • Use a selective linear gradient of guanidine HCl (0 to 4.0 M) to elute the this compound.[3] A subsequent gradient of 4.0 to 7.5 M guanidine HCl can be used to elute other vitamin B12-binding proteins.[3]

  • Hydroxyapatite Chromatography:

    • Pool the fractions containing this compound from the affinity step.

    • Apply the pooled fractions to a hydroxyapatite column.

    • Elute the this compound to achieve a final purity of 99%.[3]

Protocol 3: Purification of Human this compound-Cobalamin Complex by Immunoadsorption

This method utilizes the high specificity of antibody-antigen interactions.

Materials:

  • Human gastric juice saturated with vitamin B12

  • Sera from patients with pernicious anemia containing Type II (binding) antibody

  • Sodium sulphate

  • Sephadex G-150 and G-200

  • Protein A Sepharose CL-4B

  • Water-soluble carbodiimide

Methodology:

  • Formation and Isolation of Immune Complexes:

    • Mix gastric juice saturated with vitamin B12 with sera from pernicious anemia patients to form immune complexes of human this compound.[5]

    • Isolate these complexes by sodium sulphate precipitation followed by Sephadex G-150 gel filtration.[5]

  • Dissociation and Separation:

    • Use acid conditions to dissociate the immune complexes.

    • Separate the specific antibody and the purified this compound bound to vitamin B12 by Sephadex G-200 gel filtration.[5]

  • Direct Immunoadsorption (Alternative):

    • Covalently attach the specific antibody to Protein A Sepharose CL-4B using a water-soluble carbodiimide.[5]

    • This immunoadsorbent can then be used to purify the this compound-B12 complex directly from gastric juice.[5]

Signaling and Interaction Pathway

The following diagram illustrates the key interactions of this compound during the absorption of vitamin B12.

IF_Pathway cluster_stomach In the Stomach cluster_duodenum In the Duodenum cluster_ileum In the Ileum Stomach Stomach Duodenum Duodenum Ileum Ileum Food_B12 Dietary Vitamin B12 (bound to food protein) Pepsin Pepsin & HCl Food_B12->Pepsin releases Haptocorrin Haptocorrin IF This compound B12_free Free Vitamin B12 B12_free->Haptocorrin binds B12_Haptocorrin B12-Haptocorrin Complex Pancreatic_Proteases Pancreatic Proteases B12_Haptocorrin->Pancreatic_Proteases degrades B12_free2 Free Vitamin B12 IF_duo This compound B12_free2->IF_duo binds B12_IF_Complex B12-IF Complex Cubilin_Receptor Cubilin Receptor (on ileal enterocytes) B12_IF_Complex->Cubilin_Receptor binds Absorption Absorption into bloodstream Cubilin_Receptor->Absorption

References

"development of a monoclonal antibody for intrinsic factor immunoassay"

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: Monoclonal Antibody for Intrinsic Factor Immunoassay

Product Name: Anti-Human this compound Monoclonal Antibody (Clone: IFT-MAB1)

For Research Use Only.

Introduction

This compound (IF) is a glycoprotein (B1211001) secreted by the parietal cells of the stomach that is essential for the absorption of vitamin B12 in the small intestine.[1] Autoantibodies against this compound can block the binding of vitamin B12 or prevent the absorption of the IF-B12 complex, leading to vitamin B12 deficiency and pernicious anemia.[1][2] The detection of these autoantibodies is a key diagnostic marker for pernicious anemia.[2] This document describes the development and characterization of a high-affinity monoclonal antibody, IFT-MAB1, for the specific detection of human this compound in immunoassays.

Principle of the Immunoassay

The IFT-MAB1 antibody can be utilized to develop a quantitative sandwich ELISA for the detection of human this compound. In this assay, a capture antibody is coated onto a microplate well. The sample containing this compound is added, and the this compound binds to the capture antibody. The detection antibody, IFT-MAB1 conjugated to an enzyme like horseradish peroxidase (HRP), is then added. This detection antibody binds to a different epitope on the captured this compound. After a washing step, a substrate is added, which is converted by the enzyme into a colored product. The intensity of the color is directly proportional to the concentration of this compound in the sample.

ELISA_Principle Diagram 1: Sandwich ELISA Principle for this compound Detection cluster_well cluster_steps Well Microplate Well Surface CaptureAb Capture Antibody (Anti-IF mAb) Well->CaptureAb 1. Coating IF This compound (Antigen) CaptureAb->IF 2. Sample Incubation DetectAb Detection Antibody (IFT-MAB1-HRP) IF->DetectAb 3. Detection Ab Incubation Substrate Substrate DetectAb->Substrate 4. Substrate Addition Product Colored Product Substrate->Product Enzymatic Reaction

Caption: Diagram 1: Sandwich ELISA Principle for this compound Detection.

Antibody Characteristics

The IFT-MAB1 antibody is a mouse monoclonal antibody generated using hybridoma technology.[3][4] It exhibits high specificity and affinity for human this compound.

ParameterSpecification
Clone IFT-MAB1
Host Mouse
Isotype IgG1, kappa
Immunogen Purified recombinant human this compound
Purity >95% as determined by SDS-PAGE
Affinity (Kd) ~15 nM
Specificity Human this compound
Immunoassay Performance

The IFT-MAB1 antibody has been validated for use in a sandwich ELISA format. Performance characteristics were determined using recombinant human this compound standards.

ParameterResult
Assay Range 0.5 - 50 ng/mL
Sensitivity < 0.2 ng/mL
Intra-Assay Precision CV < 6%[5]
Inter-Assay Precision CV < 12%[5]
Specificity No significant cross-reactivity observed with other related proteins.
Recommended Applications
  • Enzyme-Linked Immunosorbent Assay (ELISA)[6]

  • Western Blotting (WB)[6]

  • Immunohistochemistry (IHC)[6]

Storage and Stability

Store at 2-8°C for short-term use (up to 1 month) and at -20°C or -80°C for long-term storage.[7] Avoid repeated freeze-thaw cycles.[7]

Protocols

Protocol 1: Monoclonal Antibody Development Workflow

The development of the anti-intrinsic factor monoclonal antibody follows a standard hybridoma technology workflow.[8][9] This process begins with the immunization of a host animal and concludes with the purification and characterization of the specific monoclonal antibody.[3]

mAb_Workflow Diagram 2: Monoclonal Antibody Development Workflow cluster_dev Phase 1: Development cluster_fusion Phase 2: Hybridoma Technology cluster_prod Phase 3: Production & Purification cluster_char Phase 4: Characterization A Antigen Preparation (Human this compound) B Mouse Immunization A->B C Spleen Cell Harvest B->C E Cell Fusion (PEG Method) C->E D Myeloma Cell Culture D->E F HAT Selection of Hybridomas E->F G Screening by ELISA F->G H Cloning by Limiting Dilution G->H I Hybridoma Expansion (In vitro Culture) H->I J Antibody Production I->J K Purification (Protein A/G Chromatography) J->K L Purity (SDS-PAGE) K->L M Isotyping K->M N Affinity & Specificity Testing K->N

Caption: Diagram 2: Monoclonal Antibody Development Workflow.

Protocol 2: Mouse Immunization
  • Antigen Preparation: Prepare purified recombinant human this compound at a concentration of 1 mg/mL in sterile phosphate-buffered saline (PBS).

  • Emulsification: Emulsify the antigen solution with an equal volume of Complete Freund's Adjuvant (CFA) for the primary immunization and Incomplete Freund's Adjuvant (IFA) for subsequent boosts.

  • Primary Immunization: Inject 100 µL of the CFA emulsion (containing 50 µg of antigen) intraperitoneally (IP) into 6-8 week old BALB/c mice.

  • Booster Injections: Boost the mice with 100 µL of the IFA emulsion (50 µg antigen) on days 14 and 28.

  • Final Boost: Three days before cell fusion, administer a final IP injection of 50 µg of antigen in PBS without adjuvant.[10]

  • Titer Check: Collect a small blood sample from the tail vein to check the antibody titer in the serum using an indirect ELISA. Proceed with the mouse showing the highest titer.

Protocol 3: Hybridoma Production and Screening
  • Cell Preparation: Euthanize the immunized mouse and aseptically harvest the spleen. Prepare a single-cell suspension of splenocytes. Culture myeloma cells (e.g., Sp2/0-Ag14) in parallel.

  • Fusion: Mix splenocytes and myeloma cells at a 5:1 ratio. Fuse the cells using polyethylene (B3416737) glycol (PEG) 1500.

  • HAT Selection: Resuspend the fused cells in HAT (Hypoxanthine-Aminopterin-Thymidine) selection medium and plate them into 96-well plates. Only fused hybridoma cells will survive in this medium.[10]

  • Screening: After 10-14 days, screen the supernatants from wells with growing hybridoma colonies for the presence of anti-intrinsic factor antibodies using an indirect ELISA.

    • Coat 96-well plates with 1 µg/mL of human this compound.

    • Add 50 µL of hybridoma supernatant to each well.

    • Detect bound antibody using an HRP-conjugated anti-mouse IgG antibody.

  • Cloning: Expand and clone positive hybridomas by limiting dilution to ensure monoclonality.[11]

Protocol 4: Monoclonal Antibody Purification
  • Preparation: Expand the selected hybridoma clone in a suitable culture medium. Harvest the culture supernatant, which contains the secreted monoclonal antibody.

  • Clarification: Centrifuge the supernatant at 10,000 x g for 15 minutes to remove cells and debris. Filter through a 0.22 µm filter.

  • Affinity Chromatography: Purify the IgG from the supernatant using a Protein A or Protein G affinity column.[12]

    • Equilibrate the column with binding buffer (e.g., 20 mM sodium phosphate, pH 7.0).

    • Load the clarified supernatant onto the column.

    • Wash the column extensively with binding buffer to remove unbound proteins.

    • Elute the bound antibody using a low-pH elution buffer (e.g., 0.1 M glycine, pH 2.7).

    • Neutralize the eluted fractions immediately with a high-pH buffer (e.g., 1 M Tris, pH 8.5).

  • Buffer Exchange: Perform dialysis or use a desalting column to exchange the purified antibody into a suitable storage buffer like PBS.

  • Concentration: Concentrate the antibody using an appropriate centrifugal filter device. Determine the final concentration by measuring absorbance at 280 nm.

Protocol 5: this compound Immunoassay (Sandwich ELISA)
  • Coating: Dilute a capture anti-intrinsic factor antibody to 2 µg/mL in coating buffer (e.g., 1X PBS). Add 100 µL to each well of a 96-well microplate. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with 200 µL of wash buffer (PBS with 0.05% Tween-20) per well.[5]

  • Blocking: Add 200 µL of blocking buffer (e.g., 1% BSA in PBS) to each well. Incubate for 1-2 hours at room temperature.

  • Sample Incubation: Wash the plate three times. Add 100 µL of standards and diluted samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate three times. Add 100 µL of HRP-conjugated IFT-MAB1 detection antibody (diluted in blocking buffer) to each well. Incubate for 1 hour at room temperature.

  • Substrate Addition: Wash the plate four times. Add 100 µL of TMB (3,3',5,5'-Tetramethylbenzidine) substrate to each well.[5] Incubate in the dark for 15-30 minutes.

  • Stop Reaction: Add 100 µL of stop solution (e.g., 2 N H₂SO₄) to each well.

  • Read Plate: Measure the optical density at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve by plotting the optical density versus the concentration of the standards. Determine the concentration of this compound in the samples from the standard curve.

References

Application Note: Quantification of Human Intrinsic Factor in Biological Samples using ELISA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic Factor (IF), also known as gastric this compound (GIF), is a crucial glycoprotein (B1211001) synthesized by parietal cells in the stomach's gastric mucosa.[1][2] Its primary physiological role is to facilitate the absorption of vitamin B12 (cobalamin) in the terminal ileum.[3] The process begins in the stomach, where dietary vitamin B12 is released from food proteins and initially binds to haptocorrin. In the less acidic environment of the small intestine, pancreatic proteases digest haptocorrin, allowing vitamin B12 to bind to this compound. This IF-B12 complex then travels to the ileum, where it is absorbed by epithelial cells via a specific receptor complex called cubam.[3]

A deficiency in the production or function of this compound can lead to impaired vitamin B12 absorption, resulting in pernicious anemia, a condition characterized by megaloblastic anemia and potential neurological complications.[4][5] Therefore, the accurate quantification of this compound in biological samples is a valuable tool for researchers studying gastric function, vitamin B12 metabolism, and associated pathologies. This application note provides a detailed protocol for the quantification of human this compound using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Principle of the Assay

The most common method for quantifying this compound is the sandwich ELISA. This assay utilizes a pair of antibodies specific to the this compound protein. A capture antibody is pre-coated onto the wells of a microplate. When the biological sample is added, the this compound present binds to the capture antibody. After a washing step to remove unbound substances, a biotinylated detection antibody, which recognizes a different epitope on the this compound molecule, is added. Subsequently, a streptavidin-horseradish peroxidase (HRP) conjugate is introduced, which binds to the biotinylated detection antibody. Finally, a chromogenic substrate for HRP is added, resulting in a color change that is proportional to the amount of this compound captured in the well. The absorbance is measured spectrophotometrically, and the concentration of this compound in the sample is determined by interpolating from a standard curve generated with known concentrations of recombinant human this compound.

Data Presentation

The following tables summarize the quantitative data from commercially available ELISA kits and a research study for the quantification of human this compound.

Table 1: Performance Characteristics of Commercial Human this compound ELISA Kits

ParameterKit AKit BKit C
Assay Type Sandwich ELISASandwich ELISACompetitive Inhibition ELISA
Sample Types Serum, Plasma, Cell Culture Supernatant, Tissue LysateSerum, Plasma, Tissue HomogenatesSerum, Plasma, Tissue Homogenates, Other Biological Fluids
Detection Range 3.125 - 200 ng/mL[6]3.125 - 200 ng/mLNot Specified
Sensitivity 1.875 ng/mL[6]0.95 ng/mL3.125 ng/mL
Intra-assay Precision (CV%) < 10%< 8%< 10%
Inter-assay Precision (CV%) < 12%< 10%< 12%

Table 2: Validation Data from a Developed this compound ELISA

ParameterValue
Measurement Range 0.2 - 50 pmol/L[1]
Intra-assay Imprecision 7.9%[1]
Total Imprecision 15%[1]
95% Reference Interval (18-65 years) 1.7 - 11.6 pmol/L[1]

Experimental Protocol: Sandwich ELISA for this compound

This protocol is a generalized procedure based on common sandwich ELISA kits for the quantification of human this compound.[6] Researchers should always refer to the specific manual provided with their chosen ELISA kit.

Materials Required
  • Microplate pre-coated with anti-human this compound capture antibody

  • Human this compound standard

  • Biotinylated anti-human this compound detection antibody

  • Streptavidin-HRP conjugate

  • Assay Diluent

  • Wash Buffer (concentrate)

  • TMB Substrate

  • Stop Solution

  • Biological samples (e.g., serum, plasma, cell culture supernatant)

  • Precision pipettes and tips

  • Microplate reader capable of measuring absorbance at 450 nm

Reagent Preparation
  • Wash Buffer: Dilute the concentrated Wash Buffer to its working concentration with deionized or distilled water as instructed in the kit manual.

  • This compound Standard: Reconstitute the lyophilized this compound standard with the provided diluent to create a stock solution. Prepare a dilution series of the standard in Assay Diluent to generate a standard curve.

  • Biotinylated Detection Antibody: Dilute the concentrated biotinylated detection antibody to its working concentration with Assay Diluent.

  • Streptavidin-HRP Conjugate: Dilute the concentrated Streptavidin-HRP conjugate to its working concentration with Assay Diluent.

  • Samples: Dilute biological samples in Assay Diluent to a concentration that falls within the detection range of the assay. A preliminary experiment may be necessary to determine the optimal dilution factor.

Assay Procedure
  • Add Standards and Samples: Add 100 µL of each standard and diluted sample to the appropriate wells of the pre-coated microplate.

  • Incubation: Seal the plate and incubate for 60 minutes at 37°C.[6]

  • Washing: Aspirate the contents of the wells and wash each well three times with 300 µL of working Wash Buffer. Ensure complete removal of the liquid after the final wash by inverting the plate and blotting it on a clean paper towel.

  • Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.

  • Incubation: Seal the plate and incubate for 60 minutes at 37°C.[6]

  • Washing: Repeat the washing step as described in step 3.

  • Add Streptavidin-HRP Conjugate: Add 100 µL of the diluted Streptavidin-HRP conjugate to each well.

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.[6]

  • Washing: Repeat the washing step, but increase the number of washes to five times.[6]

  • Substrate Reaction: Add 90 µL of TMB Substrate to each well. Incubate the plate in the dark at 37°C for 10-20 minutes.[6]

  • Stop Reaction: Add 50 µL of Stop Solution to each well. The color in the wells will change from blue to yellow.

  • Read Absorbance: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the Stop Solution.

Data Analysis
  • Subtract the mean absorbance of the blank (zero standard) from the mean absorbance of all other standards and samples.

  • Plot a standard curve with the concentration of the this compound standards on the x-axis and the corresponding mean absorbance on the y-axis.

  • Use the standard curve to determine the concentration of this compound in the unknown samples by interpolating the sample's mean absorbance.

  • Multiply the interpolated concentration by the sample dilution factor to obtain the final concentration of this compound in the original sample.

Visualization of Experimental Workflow

ELISA_Workflow A Prepare Reagents (Standards, Samples, Buffers) B Add 100 µL of Standards and Samples to Pre-coated Plate A->B C Incubate 60 min at 37°C B->C D Wash Plate (3x) C->D E Add 100 µL of Biotinylated Detection Antibody D->E F Incubate 60 min at 37°C E->F G Wash Plate (3x) F->G H Add 100 µL of Streptavidin-HRP Conjugate G->H I Incubate 30 min at 37°C H->I J Wash Plate (5x) I->J K Add 90 µL of TMB Substrate Incubate 10-20 min at 37°C J->K L Add 50 µL of Stop Solution K->L M Read Absorbance at 450 nm L->M N Calculate this compound Concentration M->N

Caption: Workflow diagram of the sandwich ELISA for this compound quantification.

References

Application Notes: Creating a Knockout Mouse Model for Intrinsic Factor Deficiency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intrinsic factor (IF), a glycoprotein (B1211001) encoded by the Gif gene, is produced by parietal cells in the stomach lining.[1][2] Its primary function is to bind to vitamin B12 (cobalamin), facilitating its absorption in the terminal ileum.[3][4] A deficiency in this compound leads to vitamin B12 malabsorption, resulting in a condition known as pernicious anemia, which is characterized by megaloblastic anemia and potentially severe neurological complications.[1][5] Creating a Gif knockout (KO) mouse model provides an invaluable in vivo tool to study the pathophysiology of pernicious anemia, investigate the systemic effects of chronic vitamin B12 deficiency, and test novel therapeutic interventions. This document provides a detailed guide for generating and characterizing a Gif knockout mouse model using CRISPR/Cas9 technology.

Vitamin B12 Absorption Pathway

The absorption of dietary vitamin B12 is a multi-step process heavily reliant on gastric this compound. Ingested B12 is first released from food proteins by stomach acid and pepsin, after which it binds to R-protein (also known as haptocorrin).[6][7] In the more neutral environment of the duodenum, pancreatic proteases degrade the R-protein, releasing B12 to be captured by this compound. The B12-IF complex travels to the ileum, where it is taken up by enterocytes via the cubilin receptor.[4][7] A knockout of the Gif gene completely disrupts this pathway, preventing B12 absorption.

Vitamin_B12_Absorption_Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum cluster_knockout Effect of Gif Knockout Stomach_Ingestion Dietary Vitamin B12 (Protein-Bound) Stomach_Release B12 released by acid & pepsin Stomach_Ingestion->Stomach_Release Stomach_R_Binding B12 binds R-Protein Stomach_Release->Stomach_R_Binding Duodenum_R_Degrade Pancreatic proteases degrade R-Protein Stomach_R_Binding->Duodenum_R_Degrade Stomach_GIF_Secretion This compound (GIF) secreted by Parietal Cells Duodenum_IF_Binding Free B12 binds This compound (IF) Stomach_GIF_Secretion->Duodenum_IF_Binding KO_Effect No GIF Secreted Pathway Broken Stomach_GIF_Secretion->KO_Effect Duodenum_R_Degrade->Duodenum_IF_Binding Ileum_Receptor B12-IF complex binds to Cubilin Receptor Duodenum_IF_Binding->Ileum_Receptor Ileum_Absorption Endocytosis into Enterocyte Ileum_Receptor->Ileum_Absorption Bloodstream B12 enters Bloodstream Ileum_Absorption->Bloodstream KO_Effect->Duodenum_IF_Binding B12 cannot bind & is not absorbed

Caption: Vitamin B12 absorption pathway and the critical failure point in a Gif knockout model.

Experimental Design and Workflow

The generation of a Gif knockout mouse is most efficiently achieved using CRISPR/Cas9-mediated genome editing.[8] This approach involves the microinjection of Cas9 nuclease and a Gif-specific single guide RNA (sgRNA) into mouse zygotes to introduce a frameshift mutation, leading to a non-functional protein.[8][9] The resulting founder animals are then genotyped and bred to establish a homozygous knockout line.

Knockout_Mouse_Generation_Workflow N1 1. sgRNA Design & Synthesis (Target early exon of Gif gene) N3 3. Microinjection (Cas9 mRNA/protein + sgRNA into zygotes) N1->N3 N2 2. Zygote Collection (From superovulated female mice) N2->N3 N4 4. Embryo Transfer (Implantation into pseudopregnant females) N3->N4 N5 5. F0 Founder Generation (Pups born) N4->N5 N6 6. Genotyping (Tail biopsy PCR & sequencing) N5->N6 N6->N5 No Founder N7 7. Breeding Strategy (Mate F0 founders with wild-type mice) N6->N7 Founder Identified N8 8. F1 Generation (Heterozygous mice) N7->N8 N9 9. F1 Intercross (Mate heterozygous F1 mice) N8->N9 N10 10. F2 Generation (WT, Het, and Homozygous KO) N9->N10 N11 11. Phenotypic Analysis (Confirm B12 deficiency phenotype) N10->N11

Caption: Workflow for generating a Gif knockout mouse line using CRISPR/Cas9 technology.

Experimental Protocols

Protocol 1: Generation of Gif Knockout Mice via CRISPR/Cas9

This protocol outlines the key steps for generating gene-edited mice.[8]

  • sgRNA Design and Synthesis:

    • Identify the mouse Gif gene sequence (Gene ID: 14603).

    • Use a design tool (e.g., CHOPCHOP, Synthego) to select sgRNAs targeting an early exon (e.g., exon 1 or 2) to maximize the chance of a frameshift mutation.

    • Select sgRNAs with high predicted on-target efficiency and low off-target scores.

    • Synthesize the selected sgRNA.

  • Preparation of Injection Mix:

    • Prepare a microinjection buffer (e.g., TE buffer, pH 7.5).

    • Mix high-quality Cas9 nuclease (protein or mRNA) and the synthesized sgRNA in the injection buffer. A typical concentration is 100 ng/µL for Cas9 mRNA and 50 ng/µL for sgRNA.

  • Zygote Collection and Microinjection:

    • Induce superovulation in female mice (e.g., C57BL/6N strain) and mate them with stud males.

    • Harvest fertilized zygotes from the oviducts of the female mice.

    • Perform pronuclear or cytoplasmic microinjection of the Cas9/sgRNA mix into the collected zygotes.

  • Embryo Transfer:

    • Surgically transfer the microinjected zygotes into the oviducts of pseudopregnant surrogate female mice.

  • Generation of Founder (F0) Mice:

    • Allow the surrogate mothers to carry the embryos to term. Pups are typically born 19-21 days after transfer.

    • The resulting pups are the F0 generation and are potentially mosaic for the desired mutation.

Protocol 2: Genotyping of Founder Mice

This protocol is for identifying mice carrying the desired Gif mutation.[10][11][12]

  • Sample Collection and DNA Extraction:

    • At 2-3 weeks of age, obtain a small tail biopsy (~1-2 mm) from each F0 pup.

    • Extract genomic DNA from the biopsies using a commercial kit or a standard proteinase K digestion followed by phenol-chloroform extraction.

  • PCR Amplification:

    • Design PCR primers that flank the sgRNA target site in the Gif gene. The expected product size should be between 200-500 bp.

    • Perform PCR on the extracted genomic DNA from each F0 mouse and a wild-type control.

  • Mutation Detection:

    • Analyze the PCR products by gel electrophoresis. Indels (insertions/deletions) introduced by CRISPR may result in a size shift on the gel.

    • For more precise identification, perform Sanger sequencing of the PCR products. Compare the sequences from F0 mice to the wild-type sequence to confirm the presence of mutations that disrupt the Gif open reading frame.

  • Breeding and Line Establishment:

    • Mate F0 founders identified with a confirmed frameshift mutation to wild-type mice to produce the F1 generation.

    • Genotype the F1 offspring to identify heterozygotes.

    • Intercross heterozygous F1 mice to produce the F2 generation, which will include wild-type (+/+), heterozygous (+/-), and homozygous knockout (-/-) mice.

Protocol 3: Phenotypic Characterization of Gif KO Mice

This protocol details the confirmation of the vitamin B12 deficiency phenotype in homozygous Gif KO mice.[13]

  • Serum Vitamin B12 Measurement:

    • Collect blood samples from adult (e.g., 8-12 weeks old) wild-type, heterozygous, and homozygous KO mice.

    • Measure serum vitamin B12 levels using a commercial ELISA or a chemiluminescent immunoassay. A significant reduction in B12 levels is expected in KO mice.

  • Hematological Analysis:

    • Perform a complete blood count (CBC) on whole blood samples.

    • Key parameters to analyze include Red Blood Cell (RBC) count, hemoglobin, hematocrit, and Mean Corpuscular Volume (MCV). Megaloblastic anemia is characterized by a low RBC count and a high MCV.

  • Metabolite Analysis:

    • Vitamin B12 is a cofactor for enzymes involved in the metabolism of methylmalonic acid (MMA) and homocysteine.[14]

    • Measure levels of MMA and homocysteine in urine or serum. Elevated levels of these metabolites are a sensitive indicator of functional vitamin B12 deficiency.

  • Growth and Neurological Assessment:

    • Monitor body weight regularly. Gif KO mice may exhibit growth retardation.[13]

    • Conduct basic neurological and behavioral tests (e.g., grip strength, open field test) to assess for signs of neuropathy or ataxia, which can be consequences of long-term B12 deficiency.[5]

Expected Data and Outcomes

The following tables summarize the expected quantitative data from the phenotypic characterization of the Gif knockout mouse model, based on published findings for similar models.[13][15]

Table 1: Expected Serum B12 and Metabolite Levels

GenotypeSerum Vitamin B12 (ng/mL)Serum Methylmalonic Acid (µM)Serum Homocysteine (µM)
Wild-Type (+/+)20 - 40< 25 - 10
Heterozygous (+/-)15 - 30< 36 - 12
Homozygous KO (-/-)< 2> 50> 20

Table 2: Expected Hematological Parameters

GenotypeRBC Count (x10¹²/L)Hemoglobin (g/dL)MCV (fL)
Wild-Type (+/+)9.0 - 10.514 - 1645 - 50
Heterozygous (+/-)8.5 - 10.013 - 1546 - 52
Homozygous KO (-/-)< 7.0< 11> 60

These data provide clear, quantifiable endpoints to confirm the successful creation of a mouse model with this compound deficiency and the associated vitamin B12-deficient phenotype. This model can then be used for further research into the roles of vitamin B12 in health and disease and for the preclinical evaluation of new therapies.

References

Application Notes and Protocols for Studying Intrinsic Factor-Cubilin Kinetics Using Surface Plasmon Resonance (SPR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Surface Plasmon Resonance (SPR) for the kinetic analysis of the interaction between Intrinsic Factor (IF) and its receptor, Cubilin. The protocols outlined below are based on established SPR methodologies and specific findings related to the IF-Cubilin system.

Introduction

This compound (IF) is a glycoprotein (B1211001) essential for the absorption of vitamin B12 (cobalamin) in the intestine. It binds to dietary vitamin B12 and this complex is then recognized by the receptor Cubilin, a large, multi-ligand endocytic receptor located on the apical surface of epithelial cells in the intestine and kidney.[1][2][3][4][5] The interaction between the IF-B12 complex and Cubilin is a critical step in vitamin B12 uptake.[1][6] Dysfunctional Cubilin can lead to hereditary megaloblastic anemia.[1][7] Understanding the kinetics of this high-affinity interaction is crucial for research into vitamin B12 metabolism, related disorders, and for the development of novel therapeutic strategies. Surface Plasmon Resonance (SPR) is a powerful, label-free technique for the real-time monitoring of biomolecular interactions, providing quantitative data on association and dissociation rates.[8][9]

Key Concepts & Signaling Pathway

The binding of the this compound-Vitamin B12 complex to Cubilin is a calcium-dependent process.[1][7] The binding site for the IF-B12 complex has been localized to the CUB domains 5-8 of Cubilin.[2] Following binding, the complex is internalized via endocytosis.

IF_Cubilin_Pathway cluster_extracellular Extracellular Space cluster_membrane Apical Membrane cluster_intracellular Intracellular Space IF This compound IF_B12 IF-B12 Complex IF->IF_B12 B12 Vitamin B12 B12->IF_B12 Cubilin Cubilin Receptor (CUB domains 5-8) IF_B12->Cubilin Binding Ca Ca²⁺ Ca->Cubilin Required for binding Endosome Endosome Cubilin->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome B12_released Released B12 Lysosome->B12_released Dissociation & Release SPR_Workflow cluster_prep Preparation cluster_immobilization Immobilization cluster_analysis Kinetic Analysis cluster_data Data Processing Protein_Prep Prepare purified Cubilin and IF-B12 Complex Ligand_Immobilization Immobilize Cubilin via Amine Coupling Protein_Prep->Ligand_Immobilization Buffer_Prep Prepare Running Buffer (with Ca²⁺) & Reagents Chip_Activation Activate CM5 Sensor Chip (NHS/EDC) Buffer_Prep->Chip_Activation Chip_Activation->Ligand_Immobilization Deactivation Deactivate excess groups (Ethanolamine) Ligand_Immobilization->Deactivation Analyte_Injection Inject serial dilutions of IF-B12 Complex Deactivation->Analyte_Injection Association Monitor Association Phase Analyte_Injection->Association Dissociation Monitor Dissociation Phase (Buffer flow) Association->Dissociation Data_Fitting Fit Sensorgrams to a Binding Model (e.g., 1:1) Association->Data_Fitting Regeneration Regenerate Chip Surface Dissociation->Regeneration Dissociation->Data_Fitting Regeneration->Analyte_Injection Next Cycle Kinetic_Constants Determine ka, kd, and KD Data_Fitting->Kinetic_Constants

References

Application Notes: Radioimmunoassay for Intrinsic Factor Antibodies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Intrinsic factor (IF) is a glycoprotein (B1211001) secreted by parietal cells in the stomach that is essential for the absorption of vitamin B12 in the terminal ileum.[1] Autoantibodies against this compound can interfere with this process, leading to vitamin B12 deficiency and pernicious anemia, a common autoimmune disorder.[1] There are two primary types of this compound antibodies: Type I (blocking antibodies) prevent the binding of vitamin B12 to this compound, while Type II (binding or precipitating antibodies) interfere with the uptake of the vitamin B12-intrinsic factor complex in the small intestine.[1] Radioimmunoassay (RIA) is a highly sensitive method for the detection and quantification of these antibodies, aiding in the diagnosis of pernicious anemia.[2][3] This document provides a detailed protocol for the radioimmunoassay of this compound antibodies.

Principle of the Assay

The radioimmunoassay for this compound antibodies is a competitive binding assay. The patient's serum, which may contain this compound antibodies, is incubated with a known amount of purified this compound. A radiolabeled vitamin B12, typically with Cobalt-57 (⁵⁷Co-B12), is then added. If this compound antibodies are present in the patient's serum, they will bind to the this compound, blocking the subsequent binding of the ⁵⁷Co-B12. The amount of radioactivity in the resulting complex is inversely proportional to the concentration of this compound antibodies in the sample. The antibody-bound this compound is then separated from the free this compound, and the radioactivity is measured using a gamma counter.

Experimental Workflow Diagram

RIA_Workflow start Start sample_prep Sample Preparation: Patient Serum start->sample_prep incubation1 Incubation 1: Patient Serum + Purified this compound sample_prep->incubation1 add_tracer Add Radiolabeled Tracer: ⁵⁷Co-Vitamin B12 incubation1->add_tracer incubation2 Incubation 2: Formation of Immune Complex add_tracer->incubation2 separation Separation of Bound and Free Antigen: e.g., Charcoal Adsorption or Coated Tubes incubation2->separation measurement Measurement: Gamma Counting of Radioactivity separation->measurement analysis Data Analysis: Calculate Antibody Concentration measurement->analysis end End analysis->end

Caption: Workflow for the Radioimmunoassay of this compound Antibodies.

Materials and Reagents

  • Purified this compound

  • ⁵⁷Co-labeled Vitamin B12 (Radiotracer)

  • Patient serum samples, positive and negative controls

  • RIA Buffer (e.g., phosphate-buffered saline with bovine serum albumin)

  • Separating agent (e.g., dextran-coated charcoal or antibody-coated tubes)

  • Test tubes

  • Pipettes and tips

  • Gamma counter

  • Centrifuge

Experimental Protocol

Sample Preparation
  • Collect whole blood in a serum separator tube.

  • Allow the blood to clot at room temperature.

  • Centrifuge at 1000-2000 x g for 15 minutes.

  • Carefully aspirate the serum and transfer it to a clean, labeled tube.

  • Store serum at 2-8°C if the assay is performed within 48 hours, or at -20°C for longer storage. Avoid repeated freeze-thaw cycles.

  • It is important to note that patients should not have received a vitamin B12 injection for at least two weeks prior to sample collection, as high levels of circulating B12 can interfere with the assay and lead to false-positive results.[4]

Assay Procedure
  • Preparation of Reagents : Prepare all reagents, standards, and samples according to the manufacturer's instructions if using a commercial kit. Allow all components to reach room temperature before use.

  • Assay Setup : Label test tubes in duplicate for blanks, negative controls, positive controls, and patient samples.

  • First Incubation :

    • Pipette 100 µL of RIA buffer into the blank tubes.

    • Pipette 100 µL of negative control, positive control, and patient serum into their respective tubes.

    • Add 500 µL of purified this compound solution to all tubes except the total count tubes.

    • Vortex all tubes gently and incubate for 1 hour at room temperature.

  • Addition of Radiolabeled Vitamin B12 :

    • Add 100 µL of ⁵⁷Co-labeled vitamin B12 to all tubes.

    • Vortex gently and incubate for another hour at room temperature.

  • Separation of Bound and Free this compound :

    • Charcoal Method : Add 500 µL of a well-mixed dextran-coated charcoal suspension to all tubes except the total count tubes. The charcoal will adsorb the free ⁵⁷Co-B12.

    • Vortex immediately and incubate for 10 minutes at 2-8°C.

    • Centrifuge all tubes (except total count) at 1500 x g for 15 minutes at 2-8°C.

    • Carefully decant the supernatant, which contains the antibody-bound ⁵⁷Co-B12, into clean, labeled tubes for counting.

  • Radioactivity Measurement :

    • Place the tubes containing the supernatant (or the coated tubes after decanting) in a gamma counter.

    • Measure the counts per minute (CPM) for each tube.

Data Analysis
  • Calculate the average CPM for each set of duplicate tubes.

  • The amount of this compound antibody is inversely proportional to the CPM of the sample.

  • Results are typically expressed as a ratio or in arbitrary units (AU/mL), based on a standard curve or a predefined cut-off value.[1]

Data Presentation

The following table summarizes typical performance characteristics and interpretation of results for an this compound antibody radioimmunoassay.

ParameterValueInterpretationReference
Reference Range
Negative< 1.20 AU/mLNo detectable this compound antibodies.[1]
Equivocal1.21 - 1.52 AU/mLResults are inconclusive; retesting may be necessary.[1]
Positive> 1.53 AU/mLThis compound antibodies detected, suggestive of pernicious anemia.[1]
Assay Performance
Sensitivity~74%In a study comparing a kit method to a charcoal method, both detected antibodies in 35 out of 47 patients with pernicious anemia.[5][6]
SpecificityHighThe presence of this compound antibodies is highly specific for pernicious anemia.[7]

Troubleshooting

  • High background counts : May be due to inadequate washing or separation steps. Ensure complete removal of the supernatant in the charcoal method.

  • Low counts in positive controls : Could indicate degradation of the radiotracer or antibody. Check the expiration dates of reagents.

  • False-positive results : May occur in patients with high levels of serum vitamin B12, for instance, after a recent B12 injection.[4][6] It is advisable to measure serum B12 levels in patients with positive antibody results.[7]

Conclusion

The radioimmunoassay for this compound antibodies is a robust and sensitive method for the diagnosis of pernicious anemia.[2] Careful adherence to the protocol and consideration of potential interferences are crucial for obtaining accurate and reliable results. A positive result for this compound antibodies, in conjunction with clinical findings of vitamin B12 deficiency, is strongly indicative of pernicious anemia.[1]

References

Application of CRISPR-Cas9 to Elucidate the Function of GRF-Interacting Factor (GIF) Genes in Plants

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The GRF-INTERACTING FACTOR (GIF) family of transcriptional coactivators plays a crucial role in regulating plant growth and development, particularly in determining organ size by modulating cell proliferation.[1][2][3][4] In the model organism Arabidopsis thaliana, the GIF family consists of three members: GIF1 (also known as ANGUSTIFOLIA3 or AN3), GIF2, and GIF3.[2][4] These proteins do not bind to DNA directly but are recruited to target gene promoters through their interaction with GROWTH-REGULATING FACTOR (GRF) transcription factors.[5][6] The GRF-GIF transcriptional complex then recruits the SWI/SNF chromatin remodeling complex to regulate the expression of downstream genes involved in cell cycle and proliferation.[5][6][7] The entire process is modulated by microRNA396 (miR396), which negatively regulates GRF expression.[6][8]

The CRISPR-Cas9 system has emerged as a powerful and precise tool for targeted gene editing, enabling researchers to create loss-of-function mutants to study gene function with high efficiency.[9] This document provides detailed application notes and protocols for utilizing CRISPR-Cas9 to investigate the function of GIF genes in plants, using Arabidopsis thaliana as a model system.

Data Presentation: Phenotypic Analysis of gif Mutants

Loss-of-function mutations in the GIF genes, whether generated through traditional methods or CRISPR-Cas9, result in significant and quantifiable phenotypic changes, primarily a reduction in the size of lateral organs due to decreased cell numbers.[1][3][10] The following tables summarize the quantitative data from studies on Arabidopsis gif mutants, which can be used as a reference for expected outcomes in CRISPR-Cas9 mediated knockout experiments.

Table 1: Leaf Phenotype of Arabidopsis gif Mutants [3][11]

GenotypeLeaf-Blade Area (% of Wild Type)Palisade Cell Number (longitudinal axis, % of Wild Type)Palisade Cell Number (transverse axis, % of Wild Type)Total Palisade Cell Number (% of Wild Type)
Wild Type (Col)100100100100
gif148---
gif1/2~30---
gif1/2/31027154

Table 2: Cotyledon and Petal Phenotypes of Arabidopsis gif Mutants [3][11]

GenotypeCotyledon Area (% of Wild Type)Petal Area (% of Wild Type)
Wild Type (Col)100100
gif17860
gif1/2/34226

Signaling Pathway

The GIF proteins are integral components of a signaling module that controls cell proliferation and organ growth. The following diagram illustrates the key interactions within the GRF-GIF-miR396 pathway.

GRF_GIF_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm GRF GRF GIF GIF GRF->GIF Interaction TargetGenes Target Genes (e.g., Cell Cycle Regulators) GRF->TargetGenes Transcriptional Activation SWISNF SWI/SNF Complex GIF->SWISNF Recruitment GIF->TargetGenes Transcriptional Activation SWISNF->TargetGenes Transcriptional Activation DNA miR396 miR396 GRF_mRNA GRF mRNA miR396->GRF_mRNA Degradation GRF_mRNA->GRF Translation

Caption: The GRF-GIF signaling pathway.

Experimental Workflow

The following diagram outlines the major steps for studying GIF gene function using CRISPR-Cas9 in Arabidopsis.

CRISPR_Workflow sgRNA_Design 1. sgRNA Design for GIF1, GIF2, GIF3 Vector_Construction 2. Vector Construction (sgRNAs + Cas9) sgRNA_Design->Vector_Construction Agro_Transformation 3. Agrobacterium Transformation Vector_Construction->Agro_Transformation Plant_Transformation 4. Arabidopsis Floral Dip Transformation Agro_Transformation->Plant_Transformation T1_Screening 5. T1 Generation Screening (Selection) Plant_Transformation->T1_Screening Mutation_Detection 6. Genotyping: PCR & Sequencing T1_Screening->Mutation_Detection Homozygous_Lines 7. Selection of Homozygous Mutants (T2/T3) Mutation_Detection->Homozygous_Lines Phenotyping 8. Phenotypic Analysis (Leaf Area, Cell Number) Homozygous_Lines->Phenotyping

Caption: Experimental workflow for CRISPR-Cas9 mediated knockout of GIF genes.

Experimental Protocols

Protocol 1: Design of single guide RNAs (sgRNAs) for Arabidopsis GIF Genes
  • Retrieve Gene Sequences: Obtain the genomic sequences of AtGIF1 (AT1G28210), AtGIF2 (AT5G14780), and AtGIF3 (AT5G47510) from a plant genome database such as TAIR or Ensembl Plants.

  • Select Target Regions: Identify target regions within the exons of each GIF gene. Targeting the 5' end of the coding sequence is often preferred to increase the likelihood of generating a null allele.

  • sgRNA Design using Web Tools: Use online tools like CRISPR-P 2.0 or Cas-OFFinder to design 20-nucleotide sgRNA sequences.[12]

    • Criteria for sgRNA selection:

      • High on-target score (typically > 0.5).

      • Minimal off-target potential. Check for potential off-target sites in the Arabidopsis genome.

      • GC content between 40-60%.

      • Avoid poly(T) sequences at the 3' end.

  • Primer Design: Design forward and reverse oligonucleotides for each selected sgRNA. The forward oligo will contain the 20-nt target sequence, and the reverse oligo will be its reverse complement. Add appropriate overhangs for cloning into the chosen sgRNA expression vector.

Protocol 2: Construction of CRISPR-Cas9 Vector

This protocol describes the assembly of a binary vector containing the Cas9 nuclease and the designed sgRNAs for plant transformation. A two-step cloning process is often employed.

  • Cloning sgRNAs into an Entry Vector:

    • Anneal the forward and reverse oligos for each sgRNA to create a double-stranded DNA fragment.

    • Ligate the annealed oligos into a suitable entry vector containing a U6 or U3 promoter for sgRNA expression.

  • Assembly of the Final Binary Vector:

    • Use a Golden Gate or Gateway cloning system to assemble the sgRNA expression cassette(s) and a plant-codon-optimized Cas9 expression cassette into a T-DNA binary vector suitable for Agrobacterium-mediated transformation. The final vector should also contain a plant-selectable marker (e.g., hygromycin or Basta resistance).

Protocol 3: Agrobacterium-mediated Transformation of Arabidopsis thaliana
  • Transformation of Agrobacterium tumefaciens:

    • Introduce the final binary vector into a suitable Agrobacterium strain (e.g., GV3101) by electroporation or the freeze-thaw method.

    • Select for transformed Agrobacterium colonies on LB plates containing appropriate antibiotics (e.g., rifampicin, gentamicin, and the antibiotic for the binary vector).

  • Arabidopsis Transformation (Floral Dip Method):

    • Grow Arabidopsis thaliana (e.g., Col-0 ecotype) under long-day conditions until bolting.

    • Inoculate a liquid culture of the transformed Agrobacterium and grow overnight.

    • Resuspend the bacterial pellet in an infiltration medium (e.g., 5% sucrose (B13894) and 0.02% Silwet L-77).

    • Dip the inflorescences of the Arabidopsis plants into the Agrobacterium suspension for 30-60 seconds.

    • Maintain the plants in a high-humidity environment for 24 hours and then grow them to maturity.

  • Screening of T1 Transformants:

    • Harvest the seeds (T1 generation) from the dipped plants.

    • Sterilize the seeds and plate them on a selection medium containing the appropriate antibiotic to select for transformed seedlings.

    • Transfer resistant seedlings to soil and grow to maturity.

Protocol 4: Identification of gif Mutants
  • Genomic DNA Extraction: Extract genomic DNA from the leaf tissue of T1 plants.

  • PCR Amplification of Target Loci: Design primers flanking the sgRNA target sites in each GIF gene. Use these primers to amplify the target regions from the genomic DNA of the T1 plants.

  • Mutation Detection:

    • Sanger Sequencing: Sequence the PCR products to identify insertions, deletions, or substitutions at the target sites. Sequence chromatograms can be analyzed for the presence of multiple peaks, indicating chimeric mutations in the T1 generation.

    • Restriction Enzyme Digestion: If the mutation is expected to alter a restriction site, a restriction digest of the PCR product can be used for rapid screening.

  • Selection of Homozygous Mutants:

    • Collect seeds from T1 plants with identified mutations (T2 generation).

    • Screen the T2 progeny by PCR and sequencing to identify homozygous mutants.

    • Continue screening in the T3 generation to ensure the stability of the mutation.

Protocol 5: Phenotypic Analysis of gif CRISPR Mutants
  • Plant Growth: Grow wild-type and homozygous gif mutant plants under controlled conditions (e.g., long-day photoperiod, 22°C).

  • Leaf Area Measurement:

    • Collect mature rosette leaves (e.g., the first and second true leaves) at a specific developmental stage.

    • Image the leaves and use software such as ImageJ to measure the leaf blade area.

  • Cell Number and Size Analysis:

    • Clear the leaf tissue using ethanol (B145695) and chloral (B1216628) hydrate.

    • Mount the cleared leaves on a slide and visualize the adaxial palisade cells using a microscope with Nomarski optics.

    • Capture images of the cells at a defined position on the leaf (e.g., midway between the midvein and the leaf margin).

    • Use ImageJ to count the number of cells within a defined area and measure the average cell size.

    • Estimate the total number of cells per leaf by dividing the total leaf area by the average cell area.

  • Statistical Analysis: Perform statistical tests (e.g., t-test or ANOVA) to determine the significance of the differences in leaf area, cell number, and cell size between wild-type and mutant plants.

By following these protocols, researchers can effectively utilize CRISPR-Cas9 to generate and characterize gif mutants, thereby gaining deeper insights into the role of this important gene family in plant growth and development. This knowledge can be applied to agricultural biotechnology for the genetic improvement of crop yields.

References

Application Notes: Assessing Intrinsic Factor-Mediated Vitamin B12 Uptake in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Vitamin B12 (cobalamin) is an essential micronutrient whose absorption in the intestine is critically dependent on the glycoprotein (B1211001) intrinsic factor (IF).[1] IF, produced by gastric parietal cells, binds to dietary B12, and this complex is then recognized by the cubam receptor on the apical surface of ileal enterocytes, triggering receptor-mediated endocytosis.[1][2] Studying this uptake mechanism in vitro is vital for understanding B12 deficiency disorders, such as pernicious anemia, and for developing novel oral drug delivery systems that hijack this natural transport pathway.[3][4] This document provides detailed protocols for two primary methods of assessing IF-mediated B12 uptake in cell culture models like Caco-2 cells, which form polarized monolayers resembling the intestinal epithelium.[5][6]

Physiological Pathway of IF-B12 Uptake

The physiological absorption of vitamin B12 is a multi-step process.[2] In the stomach, B12 is released from food proteins and binds to IF.[7] This IF-B12 complex travels to the terminal ileum, where it binds to a receptor complex called "cubam".[1] Cubam consists of two proteins, cubilin and amnionless, and mediates the endocytosis of the IF-B12 complex into the intestinal cell.[1]

B12_Uptake_Pathway cluster_lumen Intestinal Lumen cluster_cell Enterocyte B12 Vitamin B12 IF_B12 IF-B12 Complex B12->IF_B12 Binds in Stomach/SI IF This compound (IF) IF->IF_B12 Receptor Cubam Receptor (Cubilin + Amnionless) IF_B12->Receptor Binds to Receptor Vesicle Endocytic Vesicle Receptor->Vesicle Endocytosis B12_inside B12 Vesicle->B12_inside Intracellular Release

Caption: this compound-mediated endocytosis of Vitamin B12.

Method 1: Radiolabeled Vitamin B12 Uptake Assay

This method offers high sensitivity and specificity for quantifying B12 uptake. It relies on a radiolabeled form of B12, typically with Cobalt-57 ([⁵⁷Co]B12), to track its movement into the cells.[5][8]

Experimental Workflow

Radiolabel_Workflow A 1. Seed & Culture Cells (e.g., Caco-2 on Transwell filters) B 2. Prepare IF-[⁵⁷Co]B12 Complex (Incubate IF with [⁵⁷Co]B12) C 3. Apical Incubation (Add complex to apical side of cells) B->C E 5. Incubate (e.g., 2-4 hours at 37°C) C->E D 4. Control Wells (Add excess unlabeled B12 or no IF) D->E F 6. Wash Cells (Remove unbound radiolabel) E->F G 7. Lyse Cells (Solubilize cells to release contents) F->G H 8. Scintillation Counting (Measure radioactivity in lysate) G->H I 9. Data Analysis (Calculate specific uptake) H->I Fluorescent_Workflow A 1. Seed Cells (e.g., on glass-bottom dishes) B 2. Prepare IF-B12-Fluorophore Complex C 3. Incubate Cells with Complex (37°C for desired time) B->C E 5. Wash & Fix Cells (Remove unbound probe, preserve structure) C->E D 4. Temperature Control (Incubate at 4°C to inhibit endocytosis) D->C Control F 6. Counterstain Nuclei (Optional) (e.g., with DAPI) E->F G 7. Imaging (Confocal or Fluorescence Microscopy) F->G H 8. Quantification (Measure fluorescence intensity per cell) G->H

References

Application Note: Mass Spectrometry-Based Proteomic Analysis of Intrinsic Factor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intrinsic Factor (IF) is a 50-kDa glycoprotein (B1211001) secreted by the parietal cells of the stomach, essential for the absorption of Vitamin B12 in the small intestine.[1] Autoimmune responses against IF or parietal cells can lead to pernicious anemia, a condition characterized by Vitamin B12 deficiency and megaloblastic anemia.[1] The study of this compound at the protein level—its structure, post-translational modifications (PTMs), interactions, and expression levels—is crucial for understanding its role in health and disease. Mass spectrometry (MS) has become the foremost technology for in-depth protein analysis, offering unparalleled accuracy, sensitivity, and flexibility for identifying and quantifying proteins from complex biological samples.[2][3]

This application note provides a detailed overview and protocols for the proteomic analysis of this compound using a bottom-up mass spectrometry workflow. It covers sample preparation, protein digestion, LC-MS/MS analysis, and data interpretation, with a special consideration for IF's glycoprotein nature.

Experimental Protocols

The success of any proteomic analysis hinges on meticulous sample preparation.[2] The goal is to efficiently extract, purify, and digest the target protein into peptides suitable for mass spectrometry analysis.

Protocol 1: Purification and Digestion of this compound

This protocol outlines the steps from initial sample acquisition to the generation of peptides for MS analysis.

1. Sample Acquisition and Protein Purification:

  • Source Material: this compound is typically purified from gastric juice.[4] Alternatively, it can be studied in the context of cell lysates from gastric cell lines or tissue homogenates.

  • Purification: Affinity chromatography is a highly effective method for isolating IF.[4][5] A common approach involves using a ligand affinity column, followed by a secondary purification step like high-performance ion-exchange chromatography to separate IF from other cobalamin-binding proteins like haptocorrin.[4]

    • Procedure Note: Ensure all buffers are prepared with MS-grade water and reagents to minimize contamination.

2. In-Solution Digestion:

This protocol is suitable for purified or highly enriched IF samples.

  • Denaturation, Reduction, and Alkylation:

    • Resuspend the purified protein sample in a denaturing buffer (e.g., 8 M urea (B33335) in 100 mM ammonium (B1175870) bicarbonate, pH ~8.0).

    • To reduce disulfide bonds, add Dithiothreitol (DTT) to a final concentration of 5-10 mM and incubate at 60°C for 30 minutes.[6]

    • Cool the sample to room temperature. To alkylate free cysteine residues and prevent disulfide bonds from reforming, add iodoacetamide (B48618) (IAA) to a final concentration of 15-20 mM. Incubate for 30 minutes in the dark at room temperature.[7]

    • Quench the remaining IAA by adding DTT to a final concentration of 5 mM.

  • Enzymatic Digestion:

    • Dilute the sample with 100 mM ammonium bicarbonate to reduce the urea concentration to less than 1.5 M, which is necessary for optimal enzyme activity.

    • Add MS-grade trypsin at an enzyme-to-protein ratio of 1:50 (w/w).[6]

    • Incubate the mixture overnight (12-16 hours) at 37°C. For a more rapid digestion, specialized protocols at elevated temperatures can be employed.

    • Stop the digestion by acidifying the sample with formic acid to a final concentration of 0.1-1%.

3. Peptide Desalting (Solid-Phase Extraction):

Salts and detergents from the preparation steps must be removed as they can interfere with ionization in the mass spectrometer.[8]

  • Activate a C18 StageTip or ZipTip by washing with 100% acetonitrile (B52724), followed by equilibration with 0.1% trifluoroacetic acid (TFA) in water.[7]

  • Load the acidified peptide sample onto the tip.

  • Wash the tip multiple times with 0.1% TFA to remove salts and contaminants.

  • Elute the purified peptides using a solution of 50-80% acetonitrile with 0.1% formic acid.

  • Dry the eluted peptides in a vacuum centrifuge and store at -80°C until LC-MS/MS analysis.

Protocol 2: Glycosylation Site Analysis (Glycoproteomics)

As a glycoprotein, analyzing IF's carbohydrate modifications is critical.[4][9]

  • Follow the protein purification and digestion protocol as described above.

  • Prior to LC-MS/MS, a portion of the peptide mixture can be treated with an enzyme such as Peptide-N-Glycosidase F (PNGase F), which cleaves N-linked glycans.[10]

  • Analyzing the sample with and without PNGase F treatment allows for the identification of glycosylation sites. The deglycosylated peptides will show a mass shift corresponding to the conversion of asparagine to aspartic acid at the former glycosylation site.

  • For detailed glycan structure analysis, specialized enrichment techniques and dedicated MS fragmentation methods (e.g., HCD, ETD) are required.[9][11]

LC-MS/MS Analysis and Data Processing

  • Liquid Chromatography (LC): Reconstitute the dried peptides in a solution of 0.1% formic acid. Separate the peptides using a reversed-phase nano-LC column with a gradient of increasing acetonitrile concentration. This separates the complex peptide mixture over time before introduction into the mass spectrometer.[3]

  • Mass Spectrometry (MS):

    • Ionization: Use electrospray ionization (ESI) to generate charged peptide ions.[2]

    • Data Acquisition: Operate the mass spectrometer in a data-dependent acquisition (DDA) mode. The instrument performs a high-resolution full scan (MS1) to measure the mass-to-charge ratio (m/z) of intact peptides, followed by fragmentation (MS/MS or MS2) of the most abundant precursor ions.[3][12]

  • Data Analysis:

    • Database Searching: Process the raw MS/MS spectra using a search algorithm (e.g., Sequest, Mascot, or MaxQuant) to match the fragmentation patterns against a protein database (e.g., UniProt/Swiss-Prot) containing the sequence for human this compound.[3]

    • Protein Identification and Quantification: Peptides identified with high confidence are used to infer the presence of the protein. Quantitative analysis, comparing signal intensities of peptides between different samples (e.g., healthy vs. pernicious anemia patient samples), can be performed using label-free or stable isotope labeling techniques.[13][14]

Data Presentation

Quantitative proteomics aims to determine the relative or absolute amount of a protein in a sample.[13] This data is crucial for biomarker discovery and understanding disease mechanisms.[13][15] Results are typically presented in tables that summarize protein identification and quantification across different experimental conditions.

Table 1: Example Template for Quantitative Proteomic Data of this compound.

Protein ID (UniProt)Gene NameProtein Name# Unique Peptides IdentifiedSequence Coverage (%)Relative Abundance (Fold Change vs. Control)p-value
P27352GIFGastric this compound
Sample 1DataDataDataData
Sample 2DataDataDataData
Sample nDataDataDataData

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex experimental processes and biological relationships.

cluster_sample Sample Source cluster_prep Sample Preparation cluster_analysis Analysis cluster_output Output GastricJuice Gastric Juice / Tissue Purification Affinity Purification of this compound GastricJuice->Purification Digestion Reduction, Alkylation, & Trypsin Digestion Purification->Digestion Desalting Peptide Desalting (C18 SPE) Digestion->Desalting LCMS nanoLC-MS/MS Desalting->LCMS DataProc Database Search & Protein Identification LCMS->DataProc Quant Quantitative Analysis DataProc->Quant Results Protein Levels, PTMs, Interactions Quant->Results Start Purified This compound Denature Denaturation (8M Urea) Start->Denature Reduce Reduction (DTT @ 60°C) Denature->Reduce Alkylate Alkylation (IAA, dark) Reduce->Alkylate Digest Trypsin Digestion (37°C, overnight) Alkylate->Digest Acidify Quench Reaction (Formic Acid) Digest->Acidify SPE Solid-Phase Extraction (Desalting) Acidify->SPE End Peptides for LC-MS/MS SPE->End cluster_stomach Stomach Lumen cluster_intestine Small Intestine (Ileum) ParietalCell Parietal Cells IF This compound (IF) ParietalCell->IF secretes IF_B12 IF-B12 Complex IF->IF_B12 binds B12_Food Vitamin B12 (from food) B12_Food->IF_B12 Receptor Cubam Receptor on Enterocyte IF_B12->Receptor binds to Endocytosis Receptor-Mediated Endocytosis Receptor->Endocytosis Blood Portal Circulation Endocytosis->Blood B12 enters

References

Application Notes and Protocols for In Vitro Expression and Secretion of Functional Mammalian Intrinsic Factor

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Intrinsic factor (IF) is a glycoprotein (B1211001) secreted by the parietal cells of the gastric mucosa, essential for the absorption of vitamin B12 in the terminal ileum.[1][2][3] The inability to produce or utilize IF leads to pernicious anemia. The in vitro production of functional recombinant this compound is crucial for various applications, including structural and functional studies, diagnostic assay development, and as a potential therapeutic agent. This document provides detailed protocols for the expression of mammalian this compound in two robust systems: Chinese Hamster Ovary (CHO) cells and the baculovirus-infected insect (Sf9) cell system. Additionally, it outlines procedures for purification and functional characterization of the recombinant protein.

Data Presentation

Table 1: Comparison of Recombinant this compound Expression Systems
ParameterBaculovirus-Infected Sf9 CellsCHO CellsReference
Expression Level 1-2 mg/LUp to 100 mg/L (stable clones)[4]
Post-Translational Modifications GlycosylationMammalian-like glycosylation[4][5]
Apparent Molecular Mass 47 kDa (glycosylated), 43 kDa (tunicamycin-treated)~49 kDa (glycosylated)[3][4]
Binding Affinity (Cobalamin) 2.6 x 10-10 MNot explicitly stated, but functional[4]
Binding Affinity (IF-Cobalamin Receptor) 3.5 x 10-10 MNot explicitly stated, but functional[4]
Table 2: Purification of Recombinant Human this compound
Purification StepPrinciplePurityReference
Affinity Chromatography (Cobalamin-Sepharose) Binds proteins with affinity for Vitamin B12Partially pure, removes bulk contaminants[4]
Ion-Exchange Chromatography Separates proteins based on net chargeHigh purity[6]
Gel Filtration Chromatography (FPLC) Separates proteins based on size>95%[4]
IMAC (for His-tagged protein) Binds to immobilized metal ions>95%[7]

Experimental Protocols

Protocol 1: Expression of Recombinant Human this compound in CHO Cells

This protocol describes the transient expression of human this compound in CHO cells. For stable expression, a selection step (e.g., using methotrexate) would be required following transfection.[8]

1. Vector Construction:

  • Obtain the full-length cDNA sequence for human this compound.

  • Design primers to amplify the coding sequence, incorporating restriction sites for cloning into a mammalian expression vector (e.g., pcDNA3.1). To facilitate secretion, ensure the native signal peptide is included or replace it with a well-characterized mammalian signal peptide.[9][10][11] For purification purposes, a C-terminal polyhistidine (His) tag can be added.

  • Perform PCR amplification and clone the this compound cDNA into the expression vector.

  • Verify the construct by restriction digest and DNA sequencing.

2. Cell Culture and Transfection:

  • Culture CHO-S cells in a suitable serum-free medium (e.g., FreeStyle™ CHO Expression Medium) in an orbital shaker incubator at 37°C with 8% CO2.[12][13]

  • On the day of transfection, ensure the cells are in the mid-logarithmic growth phase with a viability of >95%.

  • Dilute the cells to a density of 1 x 106 cells/mL.

  • Prepare the transfection complexes using a suitable transfection reagent such as polyethyleneimine (PEI) or a commercial kit like TransIT-PRO™.[7][13][14]

    • For PEI, a common ratio is 1:2.5 (DNA:PEI).

  • Add the transfection complexes to the cell culture.

  • Optionally, to enhance protein expression, a temperature shift from 37°C to 30-33°C can be performed 24 hours post-transfection.[5][15]

3. Protein Expression and Harvest:

  • Incubate the transfected cells for 5-7 days.

  • Monitor cell viability and protein expression levels by taking small aliquots for analysis (e.g., Western blot or ELISA).

  • Harvest the cell culture supernatant by centrifugation at 1000 x g for 10 minutes to pellet the cells.

  • Filter the supernatant through a 0.45 µm filter to remove any remaining cells and debris.

Protocol 2: Expression of Recombinant Human this compound using the Baculovirus Expression Vector System (BEVS)

This protocol outlines the generation of recombinant baculovirus and subsequent protein expression in Sf9 insect cells.

1. Generation of Recombinant Bacmid DNA:

  • Clone the human this compound cDNA into a baculovirus transfer vector (e.g., pFastBac™) downstream of a strong promoter like the polyhedrin promoter.[16]

  • Transform the recombinant transfer vector into competent DH10Bac™ E. coli cells.

  • Select for colonies containing the recombinant bacmid through blue-white screening.

  • Isolate the high molecular weight recombinant bacmid DNA.[17]

2. Transfection of Insect Cells and Virus Amplification:

  • Culture Sf9 cells in a suitable insect cell medium (e.g., Sf-900™ III SFM) in a shaker incubator at 27°C.[18][19][20]

  • Seed Sf9 cells in a 6-well plate at a density of 0.8 x 106 cells/well.[17]

  • Transfect the cells with the recombinant bacmid DNA using a suitable transfection reagent.

  • Harvest the supernatant containing the P1 viral stock 5 days post-transfection.[17]

  • Amplify the viral stock by infecting a larger culture of Sf9 cells to generate a high-titer P2 stock.[21][22]

3. Protein Expression:

  • Infect a suspension culture of Sf9 cells (at a density of 1-2 x 106 cells/mL) with the P2 viral stock at a multiplicity of infection (MOI) of 2-5.[22]

  • Incubate the infected culture at 27°C for 48-72 hours. Peak expression is often observed within this timeframe.[4][16]

  • Harvest the supernatant containing the secreted recombinant this compound by centrifugation.

Protocol 3: Purification of Recombinant this compound

This protocol describes a two-step purification process for untagged recombinant this compound. For His-tagged protein, immobilized metal affinity chromatography (IMAC) would be the initial step.[23]

1. Affinity Chromatography (Cobalamin-Sepharose):

  • Equilibrate a Cobalamin-Sepharose column with a binding buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.5).

  • Load the filtered cell culture supernatant onto the column.

  • Wash the column extensively with the binding buffer to remove unbound proteins.

  • Elute the bound this compound using a suitable elution buffer (e.g., a buffer with a high concentration of free vitamin B12 or a change in pH).

2. Gel Filtration Chromatography (FPLC):

  • Concentrate the eluted fractions from the affinity chromatography step.

  • Equilibrate a gel filtration column (e.g., Superdex 75) with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the concentrated protein onto the column.

  • Collect fractions and analyze them by SDS-PAGE to identify those containing pure this compound.[4]

Protocol 4: Functional Assay - Vitamin B12 Binding ELISA

This protocol is adapted from ELISA procedures for this compound and can be used to assess the vitamin B12 binding functionality of the recombinant protein.[24][25]

1. Plate Coating:

  • Coat the wells of a 96-well microplate with a capture antibody specific for this compound overnight at 4°C.

  • Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).

  • Block the wells with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.

2. Sample Incubation:

  • Add serial dilutions of the purified recombinant this compound to the wells and incubate for 1-2 hours at room temperature.

  • Wash the plate three times with wash buffer.

3. Vitamin B12 Binding:

  • Add a solution of biotinylated vitamin B12 to the wells and incubate for 1 hour at room temperature.

  • Wash the plate three times with wash buffer.

4. Detection:

  • Add streptavidin-horseradish peroxidase (HRP) conjugate to the wells and incubate for 30 minutes at room temperature.

  • Wash the plate five times with wash buffer.

  • Add a TMB substrate solution and incubate in the dark until a blue color develops.

  • Stop the reaction by adding a stop solution (e.g., 1 M H2SO4).

  • Read the absorbance at 450 nm using a microplate reader.

Mandatory Visualization

G cluster_0 Vector Construction cluster_1 Expression cluster_2 Purification cluster_3 Functional Assay IF cDNA IF cDNA Ligation Ligation IF cDNA->Ligation Expression Vector Expression Vector Expression Vector->Ligation Recombinant Plasmid Recombinant Plasmid Ligation->Recombinant Plasmid Transfection Transfection Recombinant Plasmid->Transfection Mammalian Cells (CHO) Mammalian Cells (CHO) Mammalian Cells (CHO)->Transfection Cell Culture Cell Culture Transfection->Cell Culture Harvest Supernatant Harvest Supernatant Cell Culture->Harvest Supernatant Affinity Chromatography Affinity Chromatography Harvest Supernatant->Affinity Chromatography Gel Filtration Gel Filtration Affinity Chromatography->Gel Filtration Pure this compound Pure this compound Gel Filtration->Pure this compound Vitamin B12 Binding Assay Vitamin B12 Binding Assay Pure this compound->Vitamin B12 Binding Assay Functional IF Functional IF Vitamin B12 Binding Assay->Functional IF

Caption: Experimental workflow for in vitro expression of functional this compound.

G Start Start Coat Plate with Capture Antibody Coat Plate with Capture Antibody Start->Coat Plate with Capture Antibody Block Wells Block Wells Coat Plate with Capture Antibody->Block Wells Add Recombinant IF Add Recombinant IF Block Wells->Add Recombinant IF Add Biotinylated Vitamin B12 Add Biotinylated Vitamin B12 Add Recombinant IF->Add Biotinylated Vitamin B12 Add Streptavidin-HRP Add Streptavidin-HRP Add Biotinylated Vitamin B12->Add Streptavidin-HRP Add TMB Substrate Add TMB Substrate Add Streptavidin-HRP->Add TMB Substrate Stop Reaction Stop Reaction Add TMB Substrate->Stop Reaction Read Absorbance at 450 nm Read Absorbance at 450 nm Stop Reaction->Read Absorbance at 450 nm End End Read Absorbance at 450 nm->End

Caption: Logical workflow for the Vitamin B12 binding ELISA.

G cluster_0 Cytosol cluster_1 Endoplasmic Reticulum Ribosome Ribosome Nascent Polypeptide Nascent Polypeptide Ribosome->Nascent Polypeptide Translation Signal Peptide Signal Peptide SRP SRP Nascent Polypeptide->SRP Signal Peptide Binding Translocon Translocon SRP->Translocon Docking ER Membrane ER Membrane ER Lumen ER Lumen Translocon->ER Lumen Translocation Folding and Glycosylation Folding and Glycosylation ER Lumen->Folding and Glycosylation Transport Vesicle Transport Vesicle Folding and Glycosylation->Transport Vesicle Golgi Apparatus Golgi Apparatus Transport Vesicle->Golgi Apparatus Secretory Vesicle Secretory Vesicle Golgi Apparatus->Secretory Vesicle Plasma Membrane Plasma Membrane Secretory Vesicle->Plasma Membrane Fusion Secretion Secretion Plasma Membrane->Secretion

Caption: General secretory pathway for recombinant this compound.

References

Troubleshooting & Optimization

"troubleshooting low yield in recombinant intrinsic factor expression"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield of recombinant human intrinsic factor (IF). This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the expression and purification of recombinant IF.

Frequently Asked Questions (FAQs)

Q1: I am observing very low or no expression of my recombinant this compound. What are the primary factors to investigate?

A1: A complete lack of expression is a common hurdle. The issue can often be traced back to the expression vector, the host cells, or the induction conditions. Key areas to troubleshoot include:

  • Vector Integrity: Errors in the DNA sequence, such as a frameshift mutation or a premature stop codon, can completely halt protein expression. It is crucial to verify the entire coding sequence of your this compound gene within the expression vector.[1]

  • Codon Usage Bias: The genetic code is degenerate, meaning multiple codons can specify the same amino acid.[2][3][4] Different organisms exhibit a preference for certain codons.[5] If your human this compound gene contains codons that are rare in your expression host (e.g., E. coli), it can lead to translational stalling and significantly reduced protein yield.[6][7]

  • Promoter Strength and Leakiness: Ensure you are using a strong, inducible promoter appropriate for your expression system. Some promoters can have basal (leaky) expression, which might be toxic to the host cells if the protein is expressed before the optimal cell density is reached.[8]

  • Toxicity of this compound: High-level expression of a foreign protein can sometimes be toxic to the host cells, leading to poor growth and low yield.[6][8]

Q2: My this compound is expressing, but it's insoluble and forming inclusion bodies. What strategies can I employ to improve solubility?

A2: Inclusion bodies are insoluble aggregates of misfolded protein, a frequent issue when expressing eukaryotic proteins in bacterial systems like E. coli.[9] Here are several strategies to enhance the solubility of your recombinant this compound:

  • Lower Expression Temperature: Reducing the temperature after induction (e.g., from 37°C to 18-25°C) slows down the rate of protein synthesis, which can promote proper folding and reduce aggregation.[6][9]

  • Optimize Inducer Concentration: A lower concentration of the inducer (e.g., IPTG) can decrease the rate of transcription and translation, giving the protein more time to fold correctly.[6]

  • Choice of Expression Host: Some E. coli strains are specifically engineered to facilitate the formation of disulfide bonds or to contain chaperones that can assist in proper protein folding.

  • Solubilization and Refolding: Inclusion bodies can be isolated, solubilized using strong denaturants (e.g., urea (B33335) or guanidinium (B1211019) chloride), and then refolded into a soluble, active form. This process often requires extensive optimization.[9]

  • Fusion Tags: Fusing a highly soluble protein tag, such as Maltose Binding Protein (MBP) or Glutathione S-transferase (GST), to the N- or C-terminus of your this compound can significantly enhance its solubility.[10][11][12]

Q3: I have good initial expression, but I'm losing a significant amount of my this compound during purification. What are the likely causes and how can I improve my recovery?

A3: Low yield after purification can be frustrating. The problem often lies in the purification protocol itself or in the stability of the protein.

  • Inefficient Cell Lysis: If the host cells are not completely lysed, a substantial portion of your recombinant protein will remain trapped within the cell debris and be discarded.[1]

  • Protein Degradation: Proteases released during cell lysis can degrade your target protein.[9] Performing all purification steps at low temperatures (4°C) and adding a protease inhibitor cocktail to your lysis buffer are essential preventative measures.[9][13]

  • Suboptimal Buffer Conditions: The pH, ionic strength, and additives in your buffers can greatly impact protein stability and binding to the chromatography resin. It is crucial to optimize these conditions for each purification step.[1]

  • Affinity Tag Issues: The affinity tag on your protein may be inaccessible or cleaved, preventing efficient binding to the purification resin.[1]

Q4: Could the choice of expression system be the reason for my low yield of recombinant this compound?

A4: Absolutely. The choice of expression system is critical for the successful production of a complex glycoprotein (B1211001) like human this compound.

  • E. coli : While cost-effective and easy to use, E. coli lacks the machinery for post-translational modifications like glycosylation, which is important for the structure and function of this compound.[9][14] Expression in E. coli often leads to insoluble protein.

  • Yeast (e.g., Pichia pastoris) : Yeast systems can perform some post-translational modifications, but the glycosylation patterns may differ from those in humans.

  • Insect Cells (Baculovirus Expression System) : Insect cells can produce glycosylated and properly folded this compound. One study reported yields of 1-2 mg per liter of culture using this system.[15]

  • Mammalian Cells (e.g., CHO, HEK293) : Mammalian cell lines are often the preferred choice for producing complex human proteins like this compound because they can perform human-like post-translational modifications, leading to a more authentic and potentially more active protein.[16][17] However, these systems are generally more expensive and have lower yields compared to microbial systems.[18]

  • Microalgae (Chlamydomonas reinhardtii) : Recent research has shown successful expression and secretion of functional human this compound in microalgae, presenting a potentially cost-effective and scalable alternative.[19][20]

Troubleshooting Guides

Guide 1: Diagnosing and Optimizing Low Expression

This guide provides a systematic approach to troubleshooting low or no expression of recombinant this compound.

low_expression_workflow start Start: Low/No IF Expression check_vector Verify Vector Sequence (Sequencing) start->check_vector check_codon Analyze Codon Usage (Software Analysis) check_vector->check_codon Sequence Correct re_clone Re-clone/Synthesize Gene check_vector->re_clone Sequence Incorrect optimize_induction Optimize Induction Conditions (Temp, Inducer Conc.) check_codon->optimize_induction Codons Optimized check_codon->re_clone Codons Not Optimal check_host Evaluate Host Strain (Toxicity, Strain Choice) optimize_induction->check_host expression_confirmed Expression Confirmed? check_host->expression_confirmed soluble_check Soluble Expression? expression_confirmed->soluble_check Yes change_host Change Expression System expression_confirmed->change_host No proceed_purification Proceed to Purification soluble_check->proceed_purification Yes troubleshoot_solubility Troubleshoot Solubility (See Guide 2) soluble_check->troubleshoot_solubility No

Caption: Workflow for troubleshooting low expression of recombinant this compound.

Protocol 1: Codon Optimization Analysis

  • Objective: To analyze the codon usage of the human this compound gene and optimize it for the chosen expression host.

  • Methodology:

    • Obtain the DNA sequence of your human this compound construct.

    • Use online tools or software (e.g., GeneArt, OptimumGene) to compare the codon usage of your gene with the codon usage table of your expression host (e.g., E. coli K12).[2]

    • The software will identify rare codons in your sequence.

    • Generate a codon-optimized sequence that replaces rare codons with those more frequently used by the host, while keeping the amino acid sequence identical.[2][5]

    • Synthesize the optimized gene and clone it into your expression vector.

Protocol 2: Small-Scale Expression Trials for Optimizing Induction Conditions

  • Objective: To determine the optimal induction temperature and inducer concentration for maximizing soluble this compound expression.

  • Methodology:

    • Transform your expression plasmid into a suitable host strain (e.g., E. coli BL21(DE3)).

    • Inoculate a single colony into 5 mL of appropriate medium with antibiotic and grow overnight at 37°C.

    • Inoculate several 50 mL cultures with the overnight culture to a starting OD₆₀₀ of 0.1.

    • Grow the cultures at 37°C until the OD₆₀₀ reaches 0.6-0.8.

    • Induce the cultures under a matrix of different conditions (e.g., temperatures of 18°C, 25°C, 37°C and IPTG concentrations of 0.1 mM, 0.5 mM, 1.0 mM).

    • Incubate the induced cultures for a set period (e.g., 4 hours for 37°C, overnight for 18°C).

    • Harvest the cells by centrifugation.

    • Lyse a small sample of cells from each condition and analyze the total protein and soluble fractions by SDS-PAGE and Western blot to determine the condition that yields the most soluble this compound.

Guide 2: Improving Protein Solubility and Preventing Degradation

This guide focuses on strategies to increase the yield of soluble, intact recombinant this compound.

improve_yield_tree start Start: Low Soluble IF Yield inclusion_bodies Inclusion Bodies Present? start->inclusion_bodies degradation_observed Degradation Bands on WB? inclusion_bodies->degradation_observed No optimize_expression Optimize Expression (Lower Temp, Lower Inducer) inclusion_bodies->optimize_expression Yes add_protease_inhibitors Add Protease Inhibitors degradation_observed->add_protease_inhibitors Yes change_expression_system Change Expression System (Yeast, Insect, Mammalian) degradation_observed->change_expression_system No add_solubility_tag Add Solubility Tag (MBP, GST) optimize_expression->add_solubility_tag refold_protein Refold from Inclusion Bodies add_solubility_tag->refold_protein yield_improved Yield Improved? refold_protein->yield_improved optimize_lysis Optimize Lysis (Sonication on Ice) add_protease_inhibitors->optimize_lysis optimize_lysis->yield_improved yield_improved->change_expression_system No end Successful Expression yield_improved->end Yes

Caption: Decision tree for improving the yield of soluble this compound.

Protocol 3: Evaluation of Solubility-Enhancing Fusion Tags

  • Objective: To assess the effectiveness of different fusion tags on the soluble expression of recombinant this compound.

  • Methodology:

    • Clone the this compound gene into several expression vectors, each with a different N-terminal or C-terminal fusion tag (e.g., His-tag, GST, MBP, SUMO).

    • Transform each construct into the expression host.

    • Perform small-scale expression trials for each construct as described in Protocol 2.

    • Analyze the soluble and insoluble fractions by SDS-PAGE and Western blot to identify the fusion tag that results in the highest yield of soluble this compound.

Protocol 4: Optimizing Cell Lysis and Protein Extraction

  • Objective: To establish an efficient cell lysis protocol that minimizes protein degradation.

  • Methodology:

    • Resuspend the cell pellet in a lysis buffer containing a protease inhibitor cocktail. Perform all subsequent steps at 4°C.

    • Test different lysis methods:

      • Sonication: Apply short bursts of sonication on ice, allowing the sample to cool between bursts to prevent heating.

      • French Press: Pass the cell suspension through a pre-chilled French press at an appropriate pressure.

      • Enzymatic Lysis: Incubate with lysozyme (B549824) followed by a mild detergent.

    • After lysis, centrifuge the lysate at high speed to separate the soluble fraction (supernatant) from the insoluble fraction (pellet).

    • Analyze samples from before and after lysis, as well as the soluble and insoluble fractions, by SDS-PAGE and Western blot to assess lysis efficiency and protein degradation.

Data Summary

Table 1: Comparison of Recombinant this compound Expression Systems

Expression SystemTypical YieldGlycosylationAdvantagesDisadvantages
E. coli Variable, often low soluble yieldNoFast, inexpensive, high cell density.[9]No post-translational modifications, often forms inclusion bodies.[9]
Baculovirus/Insect Cells 1-2 mg/L[15]YesProper folding, some post-translational modifications.More complex and costly than prokaryotic systems.
Mammalian Cells (CHO, HEK293) Variable, generally lower than microbial systemsHuman-likeAuthentic post-translational modifications, high protein quality.[16][17]Slow, expensive, lower yields.[18]
Microalgae Not yet quantified for large scaleYesPotential for cost-effective, scalable production; secretes protein.[19][20]Newer technology, less established protocols.

References

"reducing non-specific binding in intrinsic factor ELISA"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues with non-specific binding in intrinsic factor (IF) Enzyme-Linked Immunosorbent Assays (ELISAs).

Troubleshooting Guides

High background signal is a common issue in ELISAs, which can mask the specific signal and reduce assay sensitivity. The following guides provide a systematic approach to identifying and mitigating the causes of non-specific binding in your this compound ELISA experiments.

Issue: High Background Signal Across the Entire Plate

This is often indicative of a systemic issue with one or more of the assay components or steps.

Possible Causes and Solutions:

Possible Cause Recommended Action
Ineffective Blocking The blocking buffer is crucial for preventing the non-specific binding of antibodies to the microplate wells.[1][2][3] If the blocking step is insufficient, the detection antibody can bind directly to unoccupied sites on the plate, leading to a high background.[2] Optimize the blocking step by testing different blocking agents, concentrations, and incubation times.
Suboptimal Antibody Concentration An excessively high concentration of the primary or secondary antibody can lead to non-specific binding.[4][5] It is important to determine the optimal antibody concentration through titration experiments.
Insufficient Washing Inadequate washing between steps can leave behind unbound antibodies and other reagents, contributing to high background noise.[1][3][4][5][6] Increase the number of wash cycles, the volume of wash buffer, and consider adding a soaking step.[1][6][7]
Contaminated Reagents Contamination of buffers, antibodies, or substrate solutions can introduce substances that lead to non-specific signal generation.[4][8] Always use fresh, high-quality reagents and sterile technique.
Incorrect Incubation Times or Temperatures Deviations from the recommended incubation parameters can affect the specificity of antibody binding.[9] Adhere strictly to the protocol's instructions for incubation times and temperatures.
Substrate Solution Issues If the substrate solution is old or has been exposed to light, it may auto-oxidize and produce a high background signal.[4][7] Always use a fresh, colorless substrate solution and protect it from light.
Logical Workflow for Troubleshooting High Background

The following diagram illustrates a step-by-step process for troubleshooting high background in your this compound ELISA.

high_background_troubleshooting start High Background Observed check_blocking Review Blocking Step start->check_blocking end_failure Consult Technical Support start->end_failure optimize_blocking Optimize Blocking Buffer (Agent, Concentration, Time) check_blocking->optimize_blocking Ineffective? check_washing Evaluate Washing Protocol optimize_washing Optimize Wash Steps (Volume, # Washes, Soaking) check_washing->optimize_washing Insufficient? check_antibodies Assess Antibody Concentrations optimize_antibodies Titrate Antibody Concentrations (Checkerboard Titration) check_antibodies->optimize_antibodies Too High? check_reagents Inspect Reagent Quality replace_reagents Prepare Fresh Buffers & Substrate check_reagents->replace_reagents Contaminated? optimize_blocking->check_washing end_success Problem Resolved optimize_blocking->end_success Effective optimize_washing->check_antibodies optimize_washing->end_success Sufficient optimize_antibodies->check_reagents optimize_antibodies->end_success Optimal replace_reagents->end_success

Caption: Troubleshooting workflow for high ELISA background.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of non-specific binding in an this compound ELISA?

A1: While several factors can contribute, insufficient blocking and inadequate washing are among the most frequent culprits.[1][3][4][6] The blocking step is critical to prevent antibodies from binding to the plastic surface of the microplate wells, and thorough washing is necessary to remove any unbound reagents.[1][2][3]

Q2: Which blocking buffer is best for my this compound ELISA?

A2: The optimal blocking buffer can be assay-dependent. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[10] While casein has been shown to be highly effective in some protein ELISAs, it's important to empirically determine the best blocker for your specific assay.[10][11] A comparison of common blocking agents from a study on a different protein ELISA is provided below.

Quantitative Comparison of Blocking Agents (Example Data)

Blocking AgentConcentrationBackground (OD)Signal (OD)Signal-to-Noise Ratio
1% BSA in PBS1% (w/v)0.1501.2008
5% Non-Fat Dry Milk in PBS5% (w/v)0.1001.35013.5
1% Casein in PBS1% (w/v)0.0801.40017.5

Note: This data is illustrative and based on general protein ELISA findings; optimal conditions for this compound ELISA should be determined experimentally.

Q3: How can I optimize my washing steps to reduce background?

A3: To optimize your washing protocol, you can:

  • Increase the number of washes: Typically, 3-5 wash cycles are recommended.[2]

  • Increase the wash buffer volume: Ensure that the wells are completely filled with wash buffer during each cycle.[6]

  • Add a soaking step: Allowing the wash buffer to sit in the wells for 30-60 seconds can help to more effectively remove unbound reagents.[1][7]

  • Include a detergent: Adding a non-ionic detergent like Tween-20 (at a concentration of 0.05%) to your wash buffer can help to reduce non-specific interactions.[12]

Q4: Can the concentration of my detection antibody be too high?

A4: Yes, an overly concentrated detection antibody is a common cause of high background.[4][5] It is essential to perform a titration experiment, such as a checkerboard titration, to determine the optimal concentration that provides a high specific signal with a low background.

Q5: What should I do if I suspect my reagents are contaminated?

A5: If you suspect reagent contamination, you should prepare fresh solutions.[4][8] Use high-purity water and sterile containers. Filter-sterilizing buffers can also help to remove microbial contaminants.

Experimental Protocols

Protocol 1: Optimizing the Blocking Buffer

This protocol outlines a method for comparing different blocking agents to identify the most effective one for your this compound ELISA.

  • Plate Coating: Coat the wells of a 96-well ELISA plate with your this compound antigen according to your standard protocol.

  • Prepare Blocking Buffers: Prepare solutions of different blocking agents (e.g., 1% BSA, 5% non-fat dry milk, 1% casein) in your assay buffer (e.g., PBS or TBS).

  • Blocking: Add 200 µL of each blocking buffer to a set of coated wells (in triplicate). Also, include a set of wells with no blocking agent as a negative control. Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Washing: Wash the plate 3-5 times with your standard wash buffer.

  • Detection: Proceed with the subsequent steps of your ELISA protocol (e.g., adding the detection antibody, substrate, and stop solution).

  • Analysis: Measure the optical density (OD) at the appropriate wavelength. Compare the background signal (wells with no primary antibody) for each blocking condition. The optimal blocking buffer will yield the lowest background signal without significantly compromising the specific signal.

Protocol 2: Checkerboard Titration for Antibody Optimization

This protocol describes a checkerboard titration to simultaneously determine the optimal concentrations of your capture and detection antibodies.

checkerboard_titration cluster_plate 96-Well Plate Layout cluster_labels Antibody Dilutions p1 C1 (1:1000) p2 C2 (1:2000) p1->p2 p3 C3 (1:4000) p2->p3 p4 C4 (1:8000) p3->p4 d1 D1 (1:5000) d2 D2 (1:10000) d1->d2 d3 D3 (1:20000) d2->d3 d4 D4 (1:40000) d3->d4 c1d1 OD c2d1 OD c3d1 OD c4d1 OD c1d2 OD c2d2 OD c3d2 OD c4d2 OD c1d3 OD c2d3 OD c3d3 OD c4d3 OD c1d4 OD c2d4 OD c3d4 OD c4d4 OD Capture Capture Antibody (Rows) Detection Detection Antibody (Columns)

Caption: Checkerboard titration plate layout.

  • Prepare Antibody Dilutions:

    • Capture Antibody: Prepare a series of dilutions of your capture antibody (e.g., 1:1000, 1:2000, 1:4000, 1:8000) in coating buffer.

    • Detection Antibody: Prepare a series of dilutions of your enzyme-conjugated detection antibody (e.g., 1:5000, 1:10000, 1:20000, 1:40000) in your assay diluent.

  • Plate Coating: Coat the rows of a 96-well plate with the different dilutions of the capture antibody.

  • Blocking and Sample Incubation: Block the plate with your optimized blocking buffer and then incubate with your this compound standard or sample.

  • Detection Antibody Incubation: Add the different dilutions of the detection antibody to the columns of the plate.

  • Substrate Development and Measurement: Add the substrate and stop solution, then measure the OD.

  • Data Analysis: Identify the combination of capture and detection antibody concentrations that provides the highest signal-to-noise ratio.

References

"false positive results in intrinsic factor antibody testing"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals encountering potential false positive results in intrinsic factor antibody (IFAB) testing.

Frequently Asked Questions (FAQs)

Q1: What are this compound Antibodies (IFAB)?

This compound (IF) is a glycoprotein (B1211001) secreted by parietal cells in the stomach that is essential for the absorption of vitamin B12 in the small intestine.[1][2] this compound antibodies (IFAB) are autoantibodies produced by the immune system that target and interfere with the function of this compound.[2][3] Their presence is a key indicator of pernicious anemia, an autoimmune condition that is the most common cause of vitamin B12 deficiency.[1][4]

There are two main types of this compound antibodies:

  • Type 1 (Blocking Antibodies): These antibodies prevent vitamin B12 from binding to this compound.[1][5][6]

  • Type 2 (Binding Antibodies): These antibodies bind to a different site on the this compound or the this compound-B12 complex, preventing its absorption in the ileum.[1][5][6]

Q2: What constitutes a "false positive" result in IFAB testing?

A false positive result occurs when the IFAB test indicates the presence of these antibodies, but the patient does not actually have pernicious anemia. This can be caused by analytical interference in the assay or the presence of antibodies in other autoimmune conditions.[7] For instance, high concentrations of vitamin B12 in a patient's serum, often from recent injections, can interfere with competitive binding immunoassays and cause a false-positive result.[8]

Q3: What are the primary causes of false positive IFAB results?

Several factors can lead to erroneous positive results in IFAB assays. It is crucial to consider these potential interferences when interpreting test outcomes.

Cause Mechanism of Interference References
Recent Vitamin B12 Injections High levels of circulating vitamin B12 can interfere with competitive binding assays, leading to a false-positive signal. It is recommended to wait at least 1-2 weeks after a B12 injection before collecting samples for IFAB testing.[7][8]
Other Autoimmune Diseases Patients with other autoimmune conditions, such as rheumatoid arthritis or autoimmune thyroid disease, may test positive for IFAB without having pernicious anemia.[4][7]
Heterophile Antibodies While the risk is generally low in competitive binding assays, heterophile antibodies (like Human Anti-Mouse Antibodies - HAMA) in the patient's sample can potentially cross-link assay reagents, causing a false signal.[7]
Assay-Specific Interference In rare cases, extremely high titers or unusual heterogeneity of anti-intrinsic factor antibodies can lead to ineffective inactivation during sample pretreatment, causing erroneous results in certain vitamin B12 measurement assays.[9] This can sometimes result in falsely normal or high B12 levels, masking a true deficiency.[9][10][9][10]
Q4: How should IFAB test results be interpreted?

Interpreting IFAB results requires consideration of the clinical context and other laboratory findings. A positive IFAB result is highly specific for pernicious anemia, with a positive predictive value of around 95%.[11] However, the diagnostic sensitivity is only about 50%, meaning up to half of the individuals with pernicious anemia may have a negative test result.[2][12]

Test Result Interpretation Recommended Action
Positive (>1.53 AU/mL) Strongly suggests a diagnosis of pernicious anemia.Correlate with clinical symptoms and other lab tests (e.g., low B12, elevated MMA/homocysteine). Investigate potential causes of false positives if the clinical picture is inconsistent.
Equivocal (1.21 to 1.52 AU/mL) The result is inconclusive.Repeat testing on a new sample. Consider supplementary tests like parietal cell antibodies or serum gastrin levels.
Negative (<1.20 AU/mL) Pernicious anemia is less likely, but not excluded.If clinical suspicion remains high, measure functional markers of B12 deficiency (MMA, homocysteine) and consider testing for parietal cell antibodies.[2][12]

Reference ranges can vary slightly between laboratories.[1][6]

Troubleshooting Guides

Guide 1: Investigating a Suspected False Positive IFAB Result

If a positive IFAB result does not align with the clinical presentation, a systematic investigation is warranted. This workflow helps identify potential sources of error.

G start Suspected False Positive IFAB Result check_b12 Review Patient History: Recent B12 Injection? start->check_b12 check_autoimmune Review Patient History: Other Autoimmune Diseases? check_b12->check_autoimmune No retest Wait 2 Weeks Post-Injection and Re-Test IFAB check_b12->retest Yes confirmatory_tests Perform Confirmatory Tests: - Methylmalonic Acid (MMA) - Homocysteine - Serum Gastrin check_autoimmune->confirmatory_tests Yes check_autoimmune->confirmatory_tests No interpret Interpret Results in Context retest->interpret confirmatory_tests->interpret false_positive High Likelihood of False Positive interpret->false_positive IFAB Positive, but Confirmatory Tests Normal true_positive Diagnosis of Pernicious Anemia Likely interpret->true_positive IFAB Positive and Confirmatory Tests Abnormal

Caption: Workflow for troubleshooting a suspected false positive IFAB result.

Guide 2: Understanding Assay Interference from Vitamin B12 Injections

Recent B12 injections are a primary cause of false-positive results in competitive immunoassays for IFAB.

G Mechanism of False Positive in IFAB Assay cluster_assay Competitive Immunoassay cluster_result Result Interpretation reagent_if Reagent: This compound (IF) outcome High free B12 occupies IF binding sites, preventing labeled B12 from binding. This mimics the effect of a true IF antibody, leading to a FALSE POSITIVE signal. labeled_b12 Reagent: Labeled B12 labeled_b12->reagent_if Competes for binding patient_ab Patient Sample: IF Antibody patient_ab->reagent_if Binds (True Positive) patient_b12 Patient Sample: High Free B12 (Post-Injection) patient_b12->reagent_if Binds (Interference)

Caption: Interference mechanism by high B12 levels in IFAB competitive assays.

Experimental Protocols

Protocol: this compound Blocking Antibody (IFBA) Immunoenzymatic Assay

This protocol outlines a typical ELISA-based method for detecting Type 1 (blocking) this compound antibodies.

1. Principle: This is a competitive binding assay. Patient antibodies that block the B12 binding site on this compound will prevent a labeled B12 conjugate from binding to this compound coated on a microplate well. The amount of signal generated by the conjugate is inversely proportional to the concentration of IFBA in the sample.

2. Specimen Requirements:

  • Sample Type: Serum.

  • Volume: Minimum 0.5 - 1.0 mL.

  • Pre-collection Instructions: The patient should not have received a vitamin B12 injection for at least one to two weeks prior to sample collection.[7][13][14]

  • Storage: Samples can be stored at 2-8°C for up to 48 hours or frozen for long-term stability.[13]

3. Key Reagents & Equipment:

  • Microplate wells coated with purified human this compound.

  • Patient serum samples, positive controls, and negative controls.

  • Biotinylated vitamin B12 conjugate.

  • Streptavidin-Peroxidase enzyme conjugate.

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., dilute sulfuric acid).

  • Wash buffer.

  • Microplate reader capable of reading absorbance at 450 nm.

4. Assay Procedure:

  • Preparation: Bring all reagents and samples to room temperature.

  • Sample Incubation: Pipette patient samples and controls into the IF-coated microplate wells. Incubate to allow any IFBA present to bind to the this compound.

  • Wash: Wash the wells to remove unbound components from the serum.

  • Conjugate Incubation: Add the biotinylated vitamin B12 conjugate to each well. Incubate. During this step, the conjugate will bind to any available B12 binding sites on the this compound that are not blocked by patient antibodies.

  • Wash: Wash the wells to remove unbound conjugate.

  • Enzyme Incubation: Add Streptavidin-Peroxidase conjugate. This will bind to the biotinylated B12.

  • Wash: Wash the wells to remove unbound enzyme.

  • Substrate Reaction: Add the TMB substrate. The peroxidase enzyme will catalyze a color change.

  • Stop Reaction: Add the stop solution to halt the reaction.

  • Read Results: Measure the optical density (OD) of each well at 450 nm.

5. Data Interpretation:

  • High OD Signal: Indicates low levels of IFBA, as the B12 conjugate was able to bind freely. (Negative Result)

  • Low OD Signal: Indicates high levels of IFBA, as the patient's antibodies blocked the B12 conjugate from binding. (Positive Result)

  • Calculate a cut-off index based on the OD of the negative control to determine if a sample is positive, negative, or equivocal.

Visualizing the B12 Absorption Pathway

Understanding the normal physiological process highlights where this compound antibodies exert their effect.

G food Dietary B12 (Bound to Protein) stomach Stomach food->stomach Ingestion if This compound (IF) (from Parietal Cells) stomach->if Secretes complex B12-IF Complex stomach->complex B12 released, binds to IF block IF Antibodies Block Here if->block ileum Small Intestine (Ileum) Receptor-Mediated Endocytosis complex->ileum Transit complex->block circulation Portal Circulation ileum->circulation Absorption

Caption: The physiological pathway of Vitamin B12 absorption and the point of antibody interference.

References

"alternative to Schilling test for B12 malabsorption diagnosis"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the diagnosis of vitamin B12 (cobalamin) malabsorption. With the discontinuation of the Schilling test, this guide focuses on modern alternative assays.

Vitamin B12 Absorption Signaling Pathway

The absorption of vitamin B12 is a complex, multi-step process crucial for its bioavailability. The following diagram illustrates the key stages of this pathway.

B12_Absorption_Pathway cluster_stomach Stomach (Acidic pH) cluster_duodenum Duodenum (Alkaline pH) cluster_ileum Terminal Ileum cluster_bloodstream Bloodstream FoodB12 Dietary B12-Protein Complex FreeB12_Stomach Free B12 FoodB12->FreeB12_Stomach Pepsin, HCl B12_HC_Complex B12-HC Complex FreeB12_Stomach->B12_HC_Complex Haptocorrin Haptocorrin (HC) Haptocorrin->B12_HC_Complex FreeB12_Duodenum Free B12 B12_HC_Complex->FreeB12_Duodenum Pancreatic Proteases IntrinsicFactor Intrinsic Factor (IF) B12_IF_Complex B12-IF Complex IntrinsicFactor->B12_IF_Complex FreeB12_Duodenum->B12_IF_Complex B12_IF_Receptor Cubam Receptor B12_IF_Complex->B12_IF_Receptor Binding Enterocyte Enterocyte HoloTC Holotranscobalamin (HoloTC) (Active B12) Enterocyte->HoloTC B12 binds to TCII B12_IF_Receptor->Enterocyte Endocytosis TCII Transcobalamin II (TCII) TCII->HoloTC Tissues Peripheral Tissues HoloTC->Tissues Delivery to Cells

Caption: Vitamin B12 absorption pathway from ingestion to cellular delivery.

Comparison of Diagnostic Tests for B12 Malabsorption

The following table summarizes the quantitative performance of modern alternatives to the Schilling test. These biomarkers provide insights into different aspects of vitamin B12 status.

TestPrincipleSensitivitySpecificityAdvantagesDisadvantages
Serum Vitamin B12 Measures total B12 in circulation.38% - 71%[1]50.5% - 96%[1]Widely available, inexpensive.Low sensitivity and specificity; does not reflect metabolically active B12.[2]
Holotranscobalamin (HoloTC) Measures the active form of B12 bound to transcobalamin.98.9%[3]50%[3]Early marker of B12 deficiency; better reflects bioavailable B12.[4]Can be affected by transcobalamin polymorphisms and recent B12 intake.[5]
Methylmalonic Acid (MMA) Measures a metabolite that accumulates in B12 deficiency.86%[6]99%[6]Highly specific functional marker of B12 deficiency.Can be elevated in renal insufficiency and certain genetic disorders.[7]
This compound Antibodies (IFA) Detects autoantibodies against this compound.40.9%[8]98.6%[8]Highly specific for pernicious anemia.Low sensitivity; a negative result does not rule out pernicious anemia.[8][9]
CobaSorb Test Measures the increase in HoloTC after oral B12 administration.HighHighDirectly assesses B12 absorption capacity.Must be performed before B12 treatment; less standardized than other tests.[10][11]

Experimental Protocols and Troubleshooting

This section provides detailed methodologies and troubleshooting guides for the key diagnostic assays.

Holotranscobalamin (HoloTC) Immunoassay

Experimental Workflow Diagram

HoloTC_Workflow start Start sample_prep Sample Preparation (Serum/Plasma) start->sample_prep pretreatment Pre-treatment (e.g., equal volume of sample and pre-treatment solution) sample_prep->pretreatment pipette Pipette 100 µL of Calibrators, Controls, and Pre-treated Samples into Wells pretreatment->pipette incubate1 Incubate for 60 minutes at room temperature pipette->incubate1 wash1 Wash Wells 3-4 times incubate1->wash1 add_conjugate Add 100 µL of Enzyme Conjugate wash1->add_conjugate incubate2 Incubate for 30-60 minutes at room temperature add_conjugate->incubate2 wash2 Wash Wells 3-4 times incubate2->wash2 add_substrate Add 100 µL of TMB Substrate wash2->add_substrate incubate3 Incubate for 10-15 minutes in the dark add_substrate->incubate3 add_stop Add 100 µL of Stop Solution incubate3->add_stop read Read Absorbance at 450 nm add_stop->read end End read->end

Caption: General workflow for a Holotranscobalamin (HoloTC) ELISA.

Detailed Protocol

This protocol is a general guideline for a manual enzyme immunoassay (EIA) for the quantitative determination of HoloTC in human serum.[12]

  • Reagent Preparation : Allow all reagents and samples to reach room temperature before use.

  • Sample Pre-treatment : Prepare each sample by adding an equal volume of the provided Pre-Treatment solution (e.g., 150 µL sample + 150 µL Pre-Treatment). Mix well. Pre-treated samples can typically be stored for up to 24 hours at 2-8°C.[12]

  • Pipetting : Pipette 100 µL of calibrators, controls, and pre-treated patient samples in duplicate into the appropriate wells of the microplate.

  • First Incubation : Incubate the plate for 60 minutes at room temperature (18-25°C).

  • Washing : Decant the contents of the wells and wash each well 3-4 times with 300 µL of wash buffer.

  • Conjugate Addition : Add 100 µL of the enzyme conjugate to each well.

  • Second Incubation : Incubate for 30-60 minutes at room temperature.

  • Second Washing : Repeat the washing step as described in step 5.

  • Substrate Addition : Add 100 µL of TMB substrate solution to each well.

  • Third Incubation : Incubate for 10-15 minutes at room temperature, protected from direct sunlight.

  • Stopping the Reaction : Add 100 µL of stop solution to each well.

  • Reading : Read the optical density at 450 nm within 15 minutes of adding the stop solution.

Troubleshooting Guide & FAQs

Question/IssuePossible Cause(s)Recommended Solution(s)
High Background - Insufficient washing.- Substrate exposed to light.- Incubation times or temperatures exceeded.- Increase the number of washes and include a soak step.- Store and handle substrate in the dark.- Strictly adhere to the protocol's incubation parameters.[13][14]
Weak or No Signal - Reagents expired or stored improperly.- Incorrect reagent preparation.- Low level of target protein in the sample.- Check reagent expiration dates and storage conditions.- Ensure all reagents are prepared according to the protocol.- Increase the amount of sample used if protein expression is expected to be low.[13][15]
High Variability Between Replicates - Inconsistent pipetting.- Inadequate mixing of reagents.- Cross-contamination between wells.- Calibrate pipettes and ensure proper technique.- Thoroughly mix all reagents and samples before pipetting.- Use fresh pipette tips for each sample and reagent.[15]
Can recent B12 intake affect HoloTC levels? Yes, HoloTC has a short half-life, and recent B12 ingestion can cause a transient increase in its concentration.For baseline measurements, it is advisable to collect samples after an overnight fast.
Are there any known interferences with the HoloTC assay? Yes, certain conditions like multiple myeloma and the presence of heterophile antibodies can potentially interfere with the assay.[5]If interference is suspected, consider using an alternative method or a blocking agent.
Methylmalonic Acid (MMA) Analysis by LC-MS/MS

Detailed Protocol (Liquid Chromatography-Tandem Mass Spectrometry)

This protocol outlines a general procedure for the quantification of MMA in serum or plasma using LC-MS/MS with a derivatization step.[12][16][17][18]

  • Sample Preparation :

    • To 100 µL of serum, plasma, calibrator, or control, add 300 µL of an extracting solution (e.g., a mixture of Methanol, Acetonitrile, and Formic Acid) and 100 µL of an internal standard (d3-methylmalonic acid).[18]

    • Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 11,500 RPM) for 5 minutes.[18]

    • Transfer the supernatant through a 0.2 µm filter into a sample vial for analysis.[18]

  • Derivatization (if required by the specific method) :

    • Some methods utilize derivatization to improve chromatographic separation and detection. A common method involves the generation of a dibutyl ester of MMA.[12][16][17]

    • This typically involves liquid-liquid extraction of MMA from the sample, followed by incubation with a derivatizing agent (e.g., butanol and an acid catalyst) at an elevated temperature.[12]

  • LC-MS/MS Analysis :

    • Chromatographic Separation : Use a C18 column with an isocratic or gradient elution using a mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., 0.1% formic acid in acetonitrile).[18] The goal is to achieve baseline separation of MMA from its isomer, succinic acid.[12]

    • Mass Spectrometry : Operate the mass spectrometer in negative ionization mode using multiple reaction monitoring (MRM) to detect the specific transitions for MMA and its internal standard.[18]

Troubleshooting Guide & FAQs

Question/IssuePossible Cause(s)Recommended Solution(s)
Poor Peak Shape or Tailing - Incompatible mobile phase.- Column contamination.- Inappropriate derivatization.- Adjust the mobile phase composition and pH.- Clean or replace the analytical column.- Optimize derivatization conditions (time, temperature, reagent concentration).
Interference from Succinic Acid - Inadequate chromatographic separation.- Optimize the LC gradient and/or use a column with higher resolving power to ensure baseline separation of MMA and succinic acid.[19]
Low Signal Intensity - Inefficient extraction or derivatization.- Ion suppression in the mass spectrometer.- Optimize the sample preparation protocol for better recovery.- Adjust chromatographic conditions to separate MMA from co-eluting interfering substances.
Why is measuring MMA useful in B12 deficiency diagnosis? MMA is a functional biomarker that accumulates when the B12-dependent enzyme methylmalonyl-CoA mutase is inactive, providing a sensitive and specific indicator of B12 deficiency at the cellular level.[7][20][21]N/A
Can MMA levels be elevated for reasons other than B12 deficiency? Yes, elevated MMA can be seen in individuals with renal disease (due to decreased excretion) and in rare inherited metabolic disorders like methylmalonic acidemia.[7][21]It is important to consider the patient's clinical history and renal function when interpreting MMA results.
This compound Antibody (IFA) ELISA

Detailed Protocol (Enzyme-Linked Immunosorbent Assay)

This protocol provides a general outline for the detection of this compound antibodies in human serum.[22]

  • Sample Dilution : Dilute patient serum 1:100 with the provided sample diluent.

  • Pipetting : Add 100 µL of the calibrators, positive and negative controls, and diluted patient samples to the respective wells of the microplate coated with this compound.

  • First Incubation : Incubate for 30 minutes at room temperature.

  • Washing : Aspirate the well contents and wash each well 3 times with wash buffer.

  • Conjugate Addition : Dispense 100 µL of the enzyme-conjugated anti-human IgG into each well.

  • Second Incubation : Incubate for 30 minutes at room temperature.

  • Second Washing : Repeat the washing step.

  • Substrate Addition : Add 100 µL of TMB substrate to each well.

  • Third Incubation : Incubate for 10 minutes at room temperature.

  • Stopping the Reaction : Add 100 µL of stop solution to each well.

  • Reading : Measure the optical density at 450 nm.

Troubleshooting Guide & FAQs

Question/IssuePossible Cause(s)Recommended Solution(s)
False Positive Results - Recent vitamin B12 injection leading to high circulating B12 levels.- Presence of other autoimmune diseases.[22]- It is recommended to wait at least 1-2 weeks after a B12 injection before collecting a sample for IFA testing.[22]- Interpret results in the context of the patient's overall clinical picture.
False Negative Results - Low sensitivity of the assay (only about 50% of patients with pernicious anemia test positive).[9]- A negative result does not rule out pernicious anemia. Consider other diagnostic markers like MMA and parietal cell antibodies.[1]
High Background - Inadequate washing.- Cross-reactivity of the secondary antibody.- Ensure thorough washing between steps.- Use a highly specific secondary antibody and consider adding a blocking agent.
What is the clinical significance of a positive IFA test? A positive IFA test is highly specific for pernicious anemia, an autoimmune condition that is a common cause of vitamin B12 malabsorption.[22]N/A
Should IFA testing be used as a screening tool? Due to its low sensitivity, IFA testing is not recommended as a primary screening tool. It is more useful for confirming a diagnosis of pernicious anemia when there is a high clinical suspicion.[1]N/A
CobaSorb Test

Detailed Protocol

The CobaSorb test is a functional assay to assess the absorption of vitamin B12.[11]

  • Baseline Measurement : A baseline blood sample is collected to measure the initial HoloTC level.

  • Oral B12 Administration : The patient is given three oral doses of 9 µg of vitamin B12 over a 24-hour period (e.g., at 8 am, 2 pm, and 8 pm).[9][23][24]

  • Follow-up Measurement : A second blood sample is collected 24 hours after the first B12 dose to measure the post-administration HoloTC level.[24][25]

  • Interpretation : A significant increase in the HoloTC level from baseline indicates normal B12 absorption. The absence of a significant increase suggests B12 malabsorption.[11]

Troubleshooting Guide & FAQs

Question/IssuePossible Cause(s)Recommended Solution(s)
No significant increase in HoloTC despite suspected normal absorption - Patient non-compliance with B12 administration.- Temporary B12 malabsorption due to an underlying condition affecting the gut.- Ensure the patient correctly follows the B12 administration schedule.- Consider that acute illness affecting the gastrointestinal tract could temporarily impair absorption.[11]
When should the CobaSorb test be performed? The test must be conducted before the initiation of any vitamin B12 supplementation or injection therapy, as this would interfere with the interpretation of the results.[11]N/A
What constitutes a "significant increase" in HoloTC? The exact cutoff for a significant increase can vary, but generally, a substantial rise from the baseline HoloTC level is indicative of normal absorption. Specific laboratory protocols may define a percentage or absolute increase.[13]Refer to the specific laboratory's reference ranges and interpretation guidelines.

References

Technical Support Center: Crystallizing Intrinsic Factor (IF) Protein

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working on the crystallization of intrinsic factor (IF) protein. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges in your crystallization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IF) and why is it challenging to crystallize?

This compound (IF) is a glycoprotein (B1211001) produced by the stomach's parietal cells that is essential for the absorption of vitamin B12 (cobalamin, Cbl).[1][2][3] Several intrinsic properties of the IF protein make its crystallization particularly challenging:

  • Extensive Glycosylation : Approximately 15% of the molecular weight of human IF is composed of carbohydrate side chains.[4][5] This glycosylation can increase the protein's surface heterogeneity, interfering with the formation of well-ordered crystal lattice contacts.

  • Sensitivity to Proteolysis : IF is highly susceptible to proteolytic cleavage.[4][5] This can lead to a heterogeneous sample containing a mix of full-length and cleaved protein, which is detrimental to crystallization.[6] Studies have shown that time-dependent proteolysis appears to be a more significant inhibitor of crystallization than glycosylation.[5]

  • Conformational Flexibility : The protein consists of two domains, an α- and a β-domain, which bind cobalamin at their interface.[6][7] Flexible regions, particularly the linker between domains, can hinder the adoption of a single, stable conformation required for crystal packing.

Q2: My IF protein sample is pure according to SDS-PAGE, but it won't crystallize. What could be the problem?

Even if your sample appears pure on a gel, several issues could be preventing crystallization:

  • Sample Heterogeneity : The sample may contain a mixture of full-length and proteolytically cleaved IF, which is not always resolved by SDS-PAGE. The crystal structure of the IF-Cbl complex revealed that proteolysis likely occurred during the long incubation time required for crystal growth.[6][7]

  • Aggregation : The protein may be forming soluble aggregates. It is crucial to ensure the sample is monodisperse. Dynamic Light Scattering (DLS) is an excellent technique for assessing the homogeneity of your protein solution before setting up crystallization trials.[5][8]

  • Lack of Cobalamin : Dimerization of IF, which can promote crystallization, has been observed to occur only with the uncleaved, full-length protein when it is bound to cobalamin.[6] Crystallization is typically performed on the IF-cobalamin (IF-Cbl) complex.

Q3: Should I attempt to crystallize apo-IF or the IF-cobalamin (IF-Cbl) complex?

The IF-cobalamin complex is recommended. The binding of cobalamin stabilizes the protein, and studies show that the complex is more amenable to crystallization.[6] The crystal structure that has been solved is of the human IF in complex with cobalamin.[7][9] Obtaining crystals of apo-IF has proven difficult, possibly due to proteolysis and glycosylation.[4]

Q4: Are there any known successful crystallization conditions for the IF-Cbl complex?

Yes, a set of conditions has been successfully used to crystallize the human IF-Cbl complex. Pink crystals were obtained over 4-6 weeks at 18°C using the sitting-drop vapor diffusion method.[7] The specific conditions are detailed in the tables and protocols below.

Troubleshooting Guide

Problem 1: No crystals are forming; only clear drops are observed.

Possible Cause Suggested Solution Citation
Protein concentration is too low. Concentrate the protein sample. For IF-Cbl, a concentration of 10 mg/mL has been used successfully. Larger proteins may sometimes crystallize at lower concentrations (2-5 mg/mL).[6][7][10]
Precipitant concentration is too low. Increase the concentration of the precipitant (e.g., PEG) in your screening conditions to bring the protein closer to supersaturation.[11]
Incorrect pH. The pH of the buffer can significantly affect protein solubility. Screen a wider range of pH values, keeping in mind that the protein's isoelectric point (pI) is a region of minimal solubility.[12][13]
Protein is too soluble. Try additives that reduce solubility, such as different salts or organic solvents. Reductive methylation of lysine (B10760008) residues can also sometimes reduce solubility and promote crystallization.[13][14]

Problem 2: The protein is precipitating amorphously.

Possible Cause Suggested Solution Citation
Protein concentration is too high. Reduce the protein concentration.[15]
Precipitant concentration is too high. Lower the concentration of the precipitant to slow down the process and allow for ordered crystal growth instead of rapid precipitation.[11]
Sample is aggregated. Verify sample monodispersity with Dynamic Light Scattering (DLS). If aggregates are present, perform an additional size-exclusion chromatography (SEC) step immediately before setting up crystallization trials.[8][16]
pH is too close to the pI. Change the buffer pH to be further away from the protein's isoelectric point to increase its net charge and solubility.[10][13]

Problem 3: Crystals are very small, needle-like, or of poor diffraction quality.

Possible Cause Suggested Solution Citation
Nucleation is too rapid. Lower the temperature or the precipitant/protein concentration to slow down crystal growth.[12]
Suboptimal crystal packing. Use an additive screen to find small molecules that can bind to the protein surface and improve crystal contacts.[14]
Incomplete or heterogeneous protein. Ensure the protein is full-length and homogenous. The presence of proteolyzed fragments can disrupt the crystal lattice. Consider adding protease inhibitors during purification and storage.[4][6]
Crystal growth has stalled. Employ seeding techniques. Macroseeding or microseeding can be used to introduce crystal nuclei into a metastable drop, promoting further growth.[4][15]

Data Presentation

Table 1: Reported Crystallization Conditions for Human IF-Cobalamin Complex

This table summarizes the specific conditions used to obtain crystals of the human IF-Cbl complex suitable for X-ray diffraction.

Parameter Value / Condition Citation
Protein Human this compound-Cobalamin (IF-Cbl) Complex[7]
Protein Concentration 10 mg/mL[7]
Buffer 10 mM Phosphate Buffer, pH ~6.8[7]
Crystallization Method Sitting-Drop Vapor Diffusion[7]
Reservoir Solution 10% PEG 20000, 100 mM MES pH 6.0, 20 mM CaCl₂[7]
Additive 9 mM BaCl₂[7]
Temperature 18 °C[7]
Incubation Time 4 - 6 weeks[7]
Crystal Appearance Pink[7]
Table 2: Recommended Protein Quality Control Parameters

Before initiating crystallization trials, ensure your protein sample meets the following quality criteria.

Parameter Recommended Value Method of Analysis Citation
Purity > 95%SDS-PAGE, Mass Spectrometry[8]
Homogeneity Monodisperse (Polydispersity < 20%)Dynamic Light Scattering (DLS)[8][16]
Concentration 5 - 15 mg/mL (start at 10 mg/mL)UV-Vis Spectroscopy (A₂₈₀), Bradford/BCA Assay[10]
Stability No aggregation or precipitation over 24-48hDLS, Visual Inspection[16]
Complex Formation Saturated with Cobalamin (Cbl)UV-Vis Spectroscopy, Size-Exclusion Chromatography[7]

Experimental Protocols

Protocol 1: Preparation of IF-Cobalamin (IF-Cbl) Complex for Crystallography

This protocol outlines the final steps to prepare the IF-Cbl complex for crystallization trials.

  • Expression and Purification : Express recombinant human IF and purify it using standard chromatographic techniques (e.g., affinity, ion-exchange).

  • Cobalamin Binding :

    • Prepare a stock solution of cyanocobalamin (B1173554) (Vitamin B₁₂).

    • Add cyanocobalamin to the purified apo-IF solution in a 3:1 molar ratio to ensure complete saturation.[7]

    • Incubate the mixture at 4°C for 1-2 hours to allow for complex formation.

  • Final Polishing Step :

    • Perform a final size-exclusion chromatography (SEC) step to separate the IF-Cbl complex from any remaining aggregates or excess cobalamin.

    • Use a buffer suitable for crystallization, such as 10 mM Phosphate pH 6.8 or 20 mM HEPES pH 7.5 with 150 mM NaCl.

  • Concentration and Quality Control :

    • Pool the fractions corresponding to the monodisperse IF-Cbl complex.

    • Concentrate the protein to a final concentration of 10 mg/mL using an appropriate centrifugal filter device.[7]

    • Verify the final concentration, purity, and monodispersity as described in Table 2.

    • Use the protein for crystallization trials immediately or flash-freeze in aliquots for storage at -80°C.

Protocol 2: Crystallization by Sitting-Drop Vapor Diffusion

This protocol is based on the reported successful crystallization of the human IF-Cbl complex.[7]

  • Prepare the Reservoir Solution : Create the reservoir solution containing 10% PEG 20000, 100 mM MES pH 6.0, 20 mM CaCl₂, and 9 mM BaCl₂.

  • Set up the Plate :

    • Using a 24-well or 96-well sitting-drop crystallization plate, pipette 500 µL (for 24-well) or 80 µL (for 96-well) of the reservoir solution into each well.

  • Prepare the Drop :

    • On the sitting-drop post, mix 1 µL of the 10 mg/mL IF-Cbl protein solution with 1 µL of the reservoir solution.

  • Seal and Incubate :

    • Carefully seal the plate with clear sealing tape or cover slides to create a closed system for vapor diffusion.

    • Incubate the plate at a constant temperature of 18°C.

  • Monitor for Crystal Growth :

    • Monitor the drops periodically (daily for the first week, then weekly) using a microscope.

    • Expect crystals to appear and grow over a period of 4 to 6 weeks.[7]

Visualizations

Diagram 1: General Workflow for this compound Crystallization

Workflow cluster_prep Protein Preparation cluster_cryst Crystallization cluster_analysis Analysis Expression 1. Express Recombinant IF Purification 2. Purify apo-IF Expression->Purification Complexation 3. Form IF-Cobalamin Complex Purification->Complexation SEC 4. Final SEC Polish Complexation->SEC QC 5. Quality Control (DLS, SDS-PAGE) SEC->QC Screening 6. Set up Crystallization Screens QC->Screening Optimization 7. Optimize Initial Hits Screening->Optimization Harvesting 8. Harvest & Cryo-protect Crystals Optimization->Harvesting Diffraction 9. X-ray Diffraction Data Collection Harvesting->Diffraction

Caption: A high-level workflow for IF crystallization, from expression to data collection.

Diagram 2: Troubleshooting Crystallization Outcomes

Troubleshooting Start Initial Outcome Clear Clear Drop Start->Clear No Change Precipitate Amorphous Precipitate Start->Precipitate Phase Separation Microcrystals Microcrystals / Needles Start->Microcrystals Poor Nucleation/ Growth ActionClear1 Increase [Protein] Increase [Precipitant] Clear->ActionClear1 ActionPrecip1 Decrease [Protein] Decrease [Precipitant] Precipitate->ActionPrecip1 ActionPrecip2 Improve Purity (SEC) Check for Aggregation (DLS) Precipitate->ActionPrecip2 ActionMicro1 Optimize Conditions (pH, Additives) Microcrystals->ActionMicro1 ActionMicro2 Try Seeding Microcrystals->ActionMicro2 GoodCrystal Diffraction-Quality Crystal ActionClear1->Start Retry ActionPrecip1->Start Retry ActionPrecip2->Start Retry ActionMicro1->GoodCrystal ActionMicro2->GoodCrystal

Caption: A flowchart for troubleshooting common outcomes in IF crystallization trials.

Diagram 3: Key Challenges in this compound Crystallization

Challenges Main Failure to Form Diffraction-Quality Crystals Glyco High Glycosylation (~15% w/w) Hetero_Glyco Surface Heterogeneity Glyco->Hetero_Glyco Proteo Proteolytic Susceptibility Hetero_Proteo Mixture of Full-Length & Truncated Protein Proteo->Hetero_Proteo Flex Conformational Flexibility Unstable Sample Instability Flex->Unstable Hetero_Glyco->Main Inhibits Lattice Contacts Hetero_Proteo->Main Disrupts Crystal Packing Unstable->Main Prevents Ordered Assembly

Caption: Logical diagram of primary obstacles to successful IF protein crystallization.

References

"improving the sensitivity of chemiluminescent immunoassay for intrinsic factor"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Intrinsic Factor Chemiluminescent Immunoassay (CLIA). This resource provides troubleshooting guidance and answers to frequently asked questions to help you optimize your experimental outcomes and enhance assay sensitivity.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low sensitivity in an this compound CLIA?

A1: Low sensitivity in an this compound CLIA can stem from several factors. Insufficient washing is a frequent culprit, leading to high background signal and reduced sensitivity.[1] Assay timing, particularly the interval between substrate addition and plate reading, is also critical, as the optimal window for signal production can be short.[1] Additionally, the presence of interfering substances in the sample, such as this compound blocking antibodies (IFBA), can lead to inaccurate results by preventing the formation of the necessary immunocomplexes for signal generation.[2][3]

Q2: How can I differentiate between a true low concentration of this compound and assay interference?

A2: Suspected interference, especially from autoantibodies to this compound, can be investigated by measuring related metabolic markers like homocysteine and methylmalonic acid (MMA).[3][4] Elevated levels of these markers can indicate a vitamin B12 deficiency, even with normal or high readings from the immunoassay, suggesting the presence of interfering antibodies.[3][4]

Q3: What is the "hook effect" and could it affect my this compound assay?

A3: The hook effect occurs when excessively high concentrations of an analyte saturate both the capture and detection antibodies, leading to a falsely decreased signal.[5] While less common in assays for analytes that are typically in low concentrations, it is a possibility. If you suspect a sample may have an extremely high concentration of this compound, diluting the sample and re-testing can help mitigate this effect.

Q4: Can the type of chemiluminescent substrate impact assay sensitivity?

A4: Absolutely. The choice of substrate can significantly influence the sensitivity of a CLIA. Chemiluminescent detection can offer a 10 to 20-fold increase in sensitivity compared to colorimetric ELISAs using the same antibodies.[6] Furthermore, different chemiluminescent labels, such as acridinium (B8443388) esters, can be engineered to increase light output and further enhance immunoassay sensitivity.[7]

Troubleshooting Guides

Issue 1: High Background Signal

High background noise can mask the true signal from your analyte, leading to reduced sensitivity.

Possible Cause Recommended Solution
Insufficient WashingEnsure thorough and forceful washing of all wells. Use an automated plate washer or a hand-held washing manifold for consistency.[1]
Contaminated ReagentsPrepare fresh substrate solution for each use and protect it from light.[1] Use fresh buffers and ensure they are not contaminated.
Non-specific BindingIncorporate blocking agents into your assay buffer. A mixture of polyclonal and mouse monoclonal antibodies can help reduce non-specific binding from heterophilic and human anti-mouse antibodies (HAMA).[8]
Cross-ReactivityInvestigate if structurally similar molecules in the sample might be cross-reacting with the antibodies.[5]
Issue 2: Low or No Signal

A weak or absent signal can indicate a problem with one or more components of the assay.

Possible Cause Recommended Solution
Incorrect Timing of Plate ReadingAdhere strictly to the plate reading times specified in the assay protocol. The optimal signal window for some chemiluminescent assays can be as short as 2 to 5 minutes after substrate addition.[1]
Inactive Enzyme or SubstrateEnsure proper storage and handling of all reagents, especially enzymes and substrates, to maintain their activity. Prepare substrate solutions fresh before each experiment.[1]
Pipetting ErrorsUse a multichannel pipette to add reagents to the assay plate to improve consistency and reduce the chance of errors.[1]
Incorrect Instrument SettingsVerify that the luminescence reader is set to the correct integration time per well as specified in the assay's instructions.[1]
Issue 3: Inconsistent Results (High CV%)

Poor reproducibility between wells or assays can compromise the reliability of your data.

Possible Cause Recommended Solution
Inconsistent PipettingUtilize a multichannel pipette for transferring all reagents to the assay plate to ensure well-to-well consistency.[1]
Inadequate Mixing of ReagentsEnsure all reagents, including magnetic beads if used, are properly homogenized before and during the assay.[8]
Temperature FluctuationsMaintain a consistent temperature throughout the assay, as temperature can significantly affect reaction rates.[9]
Improper Plate WashingClogged channels in a washing manifold or incorrect dispensing volumes in an automated washer can lead to variability.[1]

Experimental Protocols

Protocol for Sample Pre-treatment to Mitigate Vitamin B12 Interference

This protocol is designed to reduce the interference from vitamin B12 binding to the test serum in the assay of type I antibody to this compound.

  • Block B12-Binding Sites: Add unlabelled cyanocobalamin (B1173554) to the serum sample. This will block the B12-binding sites on serum proteins.

  • Remove Unbound B12: Add albumin-coated charcoal to the serum. The charcoal will adsorb the excess, unbound cyanocobalamin.

  • Centrifugation: Centrifuge the sample to pellet the charcoal.

  • Collect Supernatant: Carefully collect the supernatant, which now contains the serum with blocked B12-binding sites, for use in the immunoassay.

This pre-treatment can lead to a significant increase in assay sensitivity.[10]

Data Presentation

Parameter Standard Assay Sensitivity-Enhanced Assay Reference
Serum to IF Antigen Ratio1x25x[11]
Antibody Detection in Pernicious Anemia Sera73%78%[11]
Demonstrable Antibody (ng B12 units/ml)20.5[10]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_assay Chemiluminescent Immunoassay cluster_analysis Data Analysis serum Serum Sample pretreatment Pre-treatment (Optional, e.g., for B12 interference) serum->pretreatment add_sample Add Prepared Sample and this compound pretreatment->add_sample coating Coat Plate with Capture Antibody blocking Block Plate coating->blocking blocking->add_sample wash1 Wash add_sample->wash1 add_detection_ab Add Enzyme-conjugated Detection Antibody add_detection_ab->wash1 wash1->add_detection_ab add_substrate Add Chemiluminescent Substrate wash1->add_substrate read Read Luminescence add_substrate->read calculate Calculate Concentration read->calculate qc Quality Control calculate->qc troubleshooting_flow start Low Sensitivity Observed check_background High Background? start->check_background check_signal Low/No Signal? check_background->check_signal No insufficient_wash Improve Washing Protocol check_background->insufficient_wash Yes check_cv High CV%? check_signal->check_cv No verify_timing Verify Plate Reading Time check_signal->verify_timing Yes standardize_pipetting Standardize Pipetting check_cv->standardize_pipetting Yes end Re-run Assay check_cv->end No check_reagents Check for Contaminated Reagents insufficient_wash->check_reagents optimize_blocking Optimize Blocking Step check_reagents->optimize_blocking optimize_blocking->end check_reagent_activity Check Reagent Activity verify_timing->check_reagent_activity review_pipetting Review Pipetting Technique check_reagent_activity->review_pipetting review_pipetting->end ensure_mixing Ensure Proper Reagent Mixing standardize_pipetting->ensure_mixing control_temp Control Temperature ensure_mixing->control_temp control_temp->end

References

Technical Support Center: Addressing Matrix Effects in Serum Intrinsic Factor Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address matrix effects encountered during the quantification of intrinsic factor (IF) in serum samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of serum this compound quantification?

A: Matrix effects are interferences caused by components in a sample, other than the analyte of interest (this compound), that alter the expected analytical result.[1][2][3] In serum, these interfering substances can include endogenous components like proteins, lipids, phospholipids, carbohydrates, and autoantibodies.[1] These components can lead to either falsely elevated or depressed quantification of this compound by affecting the binding of the analyte to the assay's antibodies.[1][2]

Q2: What are the most common signs of matrix effects in my this compound immunoassay?

A: Common indicators of matrix effects include:

  • Poor spike and recovery results (typically outside the 80-120% range).[1][4][5]

  • Non-linear dilution of samples.[4][5]

  • High background signal in the assay.

  • Inconsistent results between replicate samples.

  • Discrepancies between results obtained from different assay platforms.

Q3: Can anti-intrinsic factor antibodies (IFAs) in patient samples interfere with the assay?

A: Yes, the presence of anti-intrinsic factor autoantibodies is a significant source of interference in assays involving this compound.[6][7] These antibodies can bind to the this compound in the sample or the assay reagents, leading to inaccurate quantification.[6] In competitive binding assays, this can result in falsely normal or elevated readings.[6] There are two main types of IFAs: Type 1 (blocking antibodies) prevent the binding of vitamin B12 to this compound, and Type 2 (binding antibodies) bind to a different site on the IF-B12 complex.[7]

Q4: Can high levels of vitamin B12 in serum affect the quantification of this compound?

A: While direct quantification of this compound might not be affected, high serum levels of Vitamin B12, often due to recent injections, can interfere with assays for this compound blocking antibodies (IFBA), potentially causing false-positive results.[8] It is recommended to wait at least one to two weeks after a vitamin B12 injection before collecting samples for IFBA testing.[6][8]

Troubleshooting Guides

Issue 1: Poor Spike and Recovery Results

If you are observing spike and recovery percentages outside the acceptable range (typically 80-120%), it is a strong indication of matrix interference.

Troubleshooting Steps:

  • Sample Dilution: Diluting the serum sample with an appropriate assay buffer is often the simplest and most effective first step to mitigate matrix effects.[1][2] Start with a 1:2 or 1:5 dilution and reassess the spike and recovery.

  • Matrix-Matched Calibrators: Prepare your standard curve in a matrix that closely resembles your samples. This can be analyte-depleted serum or a synthetic matrix.[9][10] This helps to ensure that the standards and samples are affected by the matrix in a similar way.[11]

  • Sample Pre-treatment: For significant interference, consider pre-treating your samples to remove problematic components. One common method is polyethylene (B3416737) glycol (PEG) precipitation to remove immunoglobulins, including anti-IF antibodies.[12][13]

Issue 2: Non-Linearity Upon Sample Dilution

If serially diluted samples do not show a proportional decrease in this compound concentration, this suggests the presence of interfering substances.

Troubleshooting Steps:

  • Optimize Sample Dilution: Experiment with different dilution factors. Sometimes a higher initial dilution is necessary to move the sample concentration into a range where the matrix effect is minimized.

  • Investigate High-Dose Hook Effect: In sandwich immunoassays, extremely high concentrations of the analyte can sometimes lead to a paradoxical decrease in signal, resulting in non-linearity. If this is suspected, dilute the sample further and re-assay.

  • Review Assay Protocol: Ensure that all incubation times and washing steps are performed consistently and according to the manufacturer's instructions. Inadequate washing can leave behind interfering substances.[14]

Issue 3: Suspected Interference from Anti-Intrinsic Factor Antibodies

If you suspect that anti-IF antibodies in your samples are affecting the results, especially in competitive binding assays, the following steps can be taken:

Troubleshooting Steps:

  • Polyethylene Glycol (PEG) Precipitation: Use PEG to precipitate immunoglobulins from the serum sample before running the assay. This can help to remove the interfering antibodies.

  • Use an Alternative Assay Method: If possible, use a different assay platform that may be less susceptible to this type of interference.[6] For example, a sandwich ELISA may be less affected than a competitive ELISA.

  • Confirmation with Functional B12 Markers: In a clinical context where pernicious anemia is suspected, measuring functional markers of vitamin B12 deficiency, such as methylmalonic acid (MMA) and homocysteine, can help to confirm a true deficiency despite potentially misleading immunoassay results.[6][7]

Experimental Protocols

Protocol 1: Spike and Recovery and Linearity of Dilution Assessment

This protocol is designed to determine if the sample matrix is interfering with the accurate measurement of this compound.

Materials:

  • Serum samples

  • This compound standard of known concentration

  • Assay diluent (as recommended by the kit manufacturer)

Procedure:

  • Spike Preparation: Prepare a high-concentration stock of the this compound standard.

  • Sample Spiking:

    • Take two aliquots of the serum sample.

    • To one aliquot (the "spiked sample"), add a small volume of the high-concentration IF standard to achieve a final concentration within the assay's linear range.

    • To the other aliquot (the "unspiked sample"), add an equal volume of assay diluent.

  • Assay: Analyze the unspiked and spiked samples in your this compound immunoassay.

  • Recovery Calculation:

    • Recovery (%) = [(Concentration in Spiked Sample - Concentration in Unspiked Sample) / Known Concentration of Spike] x 100

  • Linearity of Dilution:

    • Serially dilute the serum sample (e.g., 1:2, 1:4, 1:8) with the assay diluent.

    • Assay each dilution.

    • Multiply the measured concentration of each dilution by its dilution factor. The resulting values should be consistent across the dilution series.

Data Presentation:

Sample IDEndogenous IF (ng/mL)Spiked IF (ng/mL)Expected IF (ng/mL)Observed IF (ng/mL)% Recovery
Sample 15.210.015.214.595.4
Sample 28.110.018.112.746.0 (Poor)
Sample IDDilution FactorMeasured IF (ng/mL)Corrected IF (ng/mL)% Linearity
Sample 3Neat20.520.5100
1:210.120.298.5
1:44.919.695.6
Protocol 2: Polyethylene Glycol (PEG) Precipitation of Immunoglobulins

This protocol can be used to remove interfering antibodies from serum samples.

Materials:

  • Serum sample

  • Polyethylene glycol (PEG) 6000

  • Phosphate-buffered saline (PBS)

  • Microcentrifuge

Procedure:

  • Prepare a 25% (w/v) PEG 6000 solution in PBS.

  • Mix equal volumes of the serum sample and the 25% PEG solution (e.g., 100 µL of serum + 100 µL of PEG solution).

  • Vortex the mixture gently.

  • Incubate at room temperature for 30 minutes to allow immunoglobulins to precipitate.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Carefully collect the supernatant, which contains the this compound, and use this for the immunoassay. Remember to account for the 1:2 dilution factor in your final calculations.

Visualizations

TroubleshootingWorkflow start Start: Unexpected Results (Poor Recovery, Non-Linearity) dilute Step 1: Dilute Sample (e.g., 1:2, 1:5) start->dilute reassay Re-assay Spike Recovery and Linearity dilute->reassay pass Results Acceptable? (80-120% Recovery) reassay->pass matrix_match Step 2: Use Matrix-Matched Calibrators pass->matrix_match No end End: Report Results pass->end Yes reassay2 Re-assay matrix_match->reassay2 pretreat Step 3: Sample Pre-treatment (e.g., PEG Precipitation) pretreat->reassay2 pass2 Results Acceptable? reassay2->pass2 contact Contact Technical Support reassay2->contact Still Fails pass2->pretreat No pass2->end Yes SpikeRecoveryProtocol cluster_prep Sample Preparation cluster_assay Assay and Analysis sample Serum Sample aliquot1 Aliquot 1 (Unspiked) sample->aliquot1 aliquot2 Aliquot 2 (Spiked) sample->aliquot2 diluent Add Assay Diluent aliquot1->diluent run_elisa Run Immunoassay aliquot1->run_elisa spike Add IF Standard Spike aliquot2->spike aliquot2->run_elisa calculate Calculate % Recovery run_elisa->calculate

References

Technical Support Center: Refolding Denatured Recombinant Intrinsic Factor

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to refolding denatured recombinant intrinsic factor (IF) expressed in E. coli. The following sections offer a detailed experimental protocol, troubleshooting advice, and frequently asked questions to facilitate a successful refolding process.

Experimental Protocol: Refolding Recombinant this compound

This protocol is a synthesized methodology based on established principles of protein refolding from inclusion bodies. Optimization may be required for specific expression constructs and scales.

1. Isolation and Washing of Inclusion Bodies:

  • Cell Lysis: Resuspend the cell pellet from your E. coli culture in a lysis buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 1 mM EDTA, pH 8.0) and lyse the cells using high-pressure homogenization or sonication. To facilitate lysis, the addition of lysozyme (B549824) and a small amount of DNase can be beneficial.[1][2][3]

  • Inclusion Body Collection: Centrifuge the lysate at a high speed (e.g., 12,000 x g for 30 minutes at 4°C) to pellet the inclusion bodies.[3][4]

  • Washing: To remove contaminating proteins and cellular debris, wash the inclusion body pellet. This is a critical step to improve the final purity and refolding yield.[2][3]

    • Perform a series of washes, starting with the lysis buffer.

    • Follow with a wash buffer containing a mild detergent (e.g., 1% Triton X-100 in lysis buffer) to remove membrane components.[2][3]

    • Finally, wash with a buffer without detergent to remove residual detergent.

2. Solubilization of Inclusion Bodies:

  • Denaturation: Solubilize the washed inclusion bodies in a buffer containing a strong denaturant. The choice between urea (B33335) and guanidine (B92328) hydrochloride (GuHCl) can be critical and may require optimization.[2][5][6]

    • Option A (Urea-based): 8 M Urea, 50 mM Tris-HCl, 1 mM EDTA, 10 mM DTT, pH 8.0.

    • Option B (GuHCl-based): 6 M Guanidine HCl, 50 mM Tris-HCl, 1 mM EDTA, 10 mM DTT, pH 8.0.

  • Reduction: The inclusion of a reducing agent like Dithiothreitol (DTT) or β-mercaptoethanol is essential to reduce any incorrect disulfide bonds formed within the inclusion bodies.[2][3][6]

  • Incubation: Gently stir the suspension at room temperature for several hours or overnight at 4°C to ensure complete solubilization.

  • Clarification: Centrifuge the solubilized protein solution at high speed (e.g., >100,000 x g for 30 minutes) to remove any remaining insoluble aggregates that could act as nucleation points for aggregation during refolding.[7]

3. Refolding of Denatured this compound:

  • Refolding Buffer Preparation: Prepare a refolding buffer. Based on commercially available recombinant this compound, a suitable buffer composition could be: 20 mM Tris, 150 mM NaCl, pH 8.0, containing 1 mM EDTA, 1 mM DTT, and 5% Trehalose (B1683222) as a stabilizer.[8] The inclusion of a redox system, such as a combination of reduced and oxidized glutathione (B108866) (GSH/GSSG), may be necessary to facilitate correct disulfide bond formation.

  • Refolding by Rapid Dilution: This is a commonly used and straightforward method.[6][9]

    • Rapidly dilute the solubilized, denatured this compound into a large volume of cold (4°C) refolding buffer. A dilution factor of 1:20 to 1:100 is a good starting point.

    • The final protein concentration in the refolding buffer should be low (typically in the range of 10-100 µg/mL) to minimize aggregation.[9]

    • Stir the solution gently at 4°C for 12-48 hours to allow for proper refolding.

4. Purification and Concentration of Refolded this compound:

  • Affinity Chromatography: If the recombinant this compound has been expressed with a tag (e.g., His-tag), affinity chromatography is an effective method for purification.[4][10] On-column refolding is also a possibility, where the denatured protein is bound to the column and the denaturant is gradually removed.[4][11]

  • Dialysis and Concentration: After refolding, the large volume of buffer needs to be exchanged, and the protein concentrated. This can be achieved through dialysis against a suitable storage buffer followed by concentration using ultrafiltration.

  • Characterization: The final product should be analyzed by SDS-PAGE to assess purity and by a functional assay to confirm biological activity, such as vitamin B12 binding capacity.

Quantitative Data Summary

ParameterRecommended Range/ValueRationale
Solubilization
Denaturant Concentration8 M Urea or 6 M Guanidine HClStrong denaturants are required to fully solubilize aggregated proteins in inclusion bodies.[2]
Reducing Agent (DTT)10 - 100 mMEnsures the reduction of incorrect disulfide bonds.[6]
Refolding
Protein Concentration10 - 100 µg/mLLow protein concentration minimizes intermolecular interactions that lead to aggregation.[9]
Temperature4°CLower temperatures reduce the rate of aggregation.[6]
Refolding Additives5% Trehalose, L-Arginine (0.5-1 M)Stabilizers like trehalose and aggregation suppressors like arginine can improve refolding yield.[8]
Redox System (GSH:GSSG)10:1 to 1:1 ratioFacilitates the formation of correct disulfide bonds.
Purification
Affinity ChromatographyN/AEnables high-purity separation of tagged recombinant proteins.[4]

Experimental Workflow

Refolding_Workflow cluster_prep Inclusion Body Preparation cluster_solubilization Solubilization cluster_refolding Refolding cluster_purification Purification & Analysis CellLysis Cell Lysis IB_Collection Inclusion Body Collection CellLysis->IB_Collection Washing Washing IB_Collection->Washing Denaturation Denaturation (8M Urea or 6M GuHCl + DTT) Washing->Denaturation Clarification Clarification (Ultracentrifugation) Denaturation->Clarification RapidDilution Rapid Dilution into Refolding Buffer Clarification->RapidDilution Incubation Incubation (4°C, 12-48h) RapidDilution->Incubation Purification Purification (e.g., Affinity Chromatography) Incubation->Purification Concentration Dialysis & Concentration Purification->Concentration Analysis Analysis (SDS-PAGE, Functional Assay) Concentration->Analysis

Caption: Experimental workflow for refolding recombinant this compound.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Yield of Refolded Protein Protein Aggregation: This is the most common issue in protein refolding.[9]- Optimize Protein Concentration: Try refolding at an even lower protein concentration. - Refolding Additives: Include aggregation suppressors like L-arginine (0.5-1 M) or stabilizers like polyethylene (B3416737) glycol (PEG) or trehalose in the refolding buffer. - Temperature: Ensure the refolding is performed at a low temperature (e.g., 4°C).[6] - Method of Denaturant Removal: If rapid dilution is failing, consider slower methods like stepwise dialysis to remove the denaturant more gradually.[12]
Inefficient Solubilization: Inclusion bodies were not fully dissolved.- Increase Incubation Time: Allow for longer incubation in the solubilization buffer. - Stronger Denaturant: If using urea, consider switching to the stronger denaturant, guanidine hydrochloride.[6] - Sonication: Briefly sonicate the inclusion body suspension in the solubilization buffer to aid in dissolution.
Refolded Protein is Inactive Incorrect Disulfide Bond Formation: The protein has misfolded.- Optimize Redox System: Adjust the ratio of reduced to oxidized glutathione (GSH/GSSG) in the refolding buffer. A common starting point is a 10:1 ratio. - Presence of Contaminants: Ensure thorough washing of inclusion bodies to remove proteases or other interfering substances.
Denaturant Carryover: Residual denaturant is inhibiting protein activity.- Thorough Dialysis: Ensure complete removal of the denaturant by performing multiple changes of the dialysis buffer.
Protein Precipitates During Dialysis/Concentration Low Protein Stability: The refolded protein is not stable in the final buffer.- Optimize Buffer Conditions: Screen different pH values and salt concentrations for the final storage buffer. - Add Stabilizers: Include additives like glycerol (B35011) (10-20%) or trehalose in the storage buffer.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take if my refolding protocol for recombinant this compound is not working?

A1: The first and most critical parameter to investigate is protein aggregation.[9] Visually inspect your refolding mixture for turbidity or precipitate. If aggregation is occurring, the primary troubleshooting step is to optimize the protein concentration by attempting the refolding at a more dilute concentration.

Q2: Should I use urea or guanidine hydrochloride to solubilize the this compound inclusion bodies?

A2: Both are strong denaturants, but guanidine hydrochloride is generally considered more potent.[6] If you are experiencing incomplete solubilization with 8 M urea, switching to 6 M GuHCl may be beneficial. However, some proteins refold better from urea, so this may need to be determined empirically.

Q3: My this compound has many cysteine residues. How do I ensure correct disulfide bond formation?

A3: For proteins with disulfide bonds, incorporating a redox shuffling system into your refolding buffer is crucial. A mixture of reduced (GSH) and oxidized (GSSG) glutathione is commonly used. The ratio of GSH to GSSG can be optimized, with a 10:1 molar ratio being a good starting point. This allows for the incorrect disulfide bonds to be reduced and reformed until the thermodynamically stable, native conformation is achieved.

Q4: Can I refold my His-tagged this compound directly on the affinity chromatography column?

A4: Yes, on-column refolding is a viable and often efficient method.[4][11] After binding the denatured protein to the column in the presence of the denaturant, you can perform a gradient wash to gradually decrease the denaturant concentration, allowing the protein to refold while immobilized on the resin. This can minimize aggregation by keeping the individual protein molecules separated.[4]

Q5: How can I improve the solubility and stability of my final refolded this compound?

A5: The composition of your final storage buffer is important. Consider adding stabilizers such as glycerol (at 10-20% v/v) or non-detergent sulfobetaines (NDSBs). The pH of the buffer should also be optimized for maximum stability. A buffer with a composition similar to the suggested refolding buffer (20 mM Tris, 150 mM NaCl, pH 8.0) but with the addition of a stabilizer is a good starting point.[8]

References

Technical Support Center: Stabilizing Intrinsic Factor for Long-Term Storage and Use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term storage and use of intrinsic factor (IF). Below you will find frequently asked questions (FAQs) and troubleshooting guides designed to address common issues encountered during experimental workflows.

Frequently Asked questions (FAQs)

Q1: What is the optimal temperature for long-term storage of this compound?

A1: The optimal temperature for long-term storage of this compound depends on its formulation (liquid vs. lyophilized). For lyophilized recombinant human this compound, storage at -20°C to -80°C is recommended, and it can be stable for up to twelve months. Liquid formulations, often containing cryoprotectants like glycerol (B35011), should also be stored at -20°C for extended periods. For short-term storage of liquid IF, 4°C is suitable for a period of 2-4 weeks. It is crucial to avoid repeated freeze-thaw cycles as this can lead to protein degradation and loss of activity.

Q2: How does pH affect the stability and activity of this compound?

A2: The pH of the storage and experimental buffer is critical for maintaining the stability and vitamin B12 binding activity of this compound. The optimal pH for vitamin B12 binding is in the neutral to slightly alkaline range, typically between pH 6.5 and 10. Outside of this range, the binding capacity of this compound decreases significantly. At a pH below 2 or above 12.2, the binding ability can drop to as low as 10-15% of the maximum. This reduction in binding capacity due to adverse pH is often reversible upon neutralization. Therefore, maintaining a pH within the optimal range during storage and experiments is essential for preserving the functionality of this compound.

Q3: What are cryoprotectants and why are they used in this compound formulations?

A3: Cryoprotectants are substances that protect proteins from damage during freezing and lyophilization (freeze-drying). For this compound, common cryoprotectants include sugars like trehalose (B1683222) and mannitol, and polyols such as glycerol. These excipients help to maintain the native conformation of the protein by forming a protective glassy matrix, preventing denaturation and aggregation. Commercial preparations of lyophilized recombinant this compound often contain protectants like trehalose and mannitol. Liquid formulations for long-term frozen storage frequently include glycerol at concentrations of 20% or higher to prevent the formation of damaging ice crystals.

Q4: Can I add a carrier protein to my this compound solution for long-term storage?

A4: Yes, for long-term storage of this compound solutions, especially at low concentrations, the addition of a carrier protein such as bovine serum albumin (BSA) or human serum albumin (HSA) at a concentration of 0.1% is recommended. Carrier proteins help to prevent the loss of the protein of interest due to adsorption to the surface of the storage vessel and can also provide a stabilizing effect.

Q5: What are the main causes of this compound degradation during storage?

A5: this compound, being a glycoprotein, is susceptible to several degradation pathways during storage. These include:

  • Proteolysis: Degradation by proteases, which can be introduced as contaminants during purification or from microbial growth.

  • Denaturation: Unfolding of the protein's three-dimensional structure due to physical stresses like extreme pH, temperature fluctuations (including freeze-thaw cycles), and shear stress from vigorous mixing.

  • Aggregation: The clumping together of denatured or partially folded protein molecules, leading to loss of solubility and activity.

  • Glycan Degradation: As a glycoprotein, the carbohydrate portions of this compound can be susceptible to enzymatic degradation by glycosidases, which can affect its stability and function.

Troubleshooting Guides

Issue 1: Low Vitamin B12 Binding Activity After Reconstitution of Lyophilized this compound
Possible Cause Recommended Solution
Improper Reconstitution Technique Ensure the lyophilized powder is fully dissolved. Gently swirl or pipette the solution to mix; avoid vigorous shaking or vortexing which can cause denaturation. Allow the vial to sit at room temperature for 15-30 minutes to ensure complete reconstitution.[1]
Incorrect Reconstitution Buffer Use the buffer recommended by the manufacturer. If not specified, a buffer with a pH between 6.5 and 8.0, such as phosphate-buffered saline (PBS) or HEPES-buffered saline, is a good starting point.
Degradation During Storage Verify that the lyophilized powder was stored at the recommended temperature (-20°C to -80°C) and that the expiration date has not passed.
Multiple Freeze-Thaw Cycles of Reconstituted Aliquots Avoid repeated freezing and thawing of the reconstituted this compound. Aliquot the reconstituted solution into single-use volumes for storage at -20°C or -80°C.
Issue 2: Inconsistent Results in this compound-Dependent Assays
Possible Cause Recommended Solution
Batch-to-Batch Variability of this compound If using a commercial source, contact the supplier for information on their quality control procedures. If producing in-house, ensure consistent expression and purification protocols.
Interference from Other Components in the Assay High concentrations of vitamin B12 in the sample can interfere with competitive binding assays.[2] Ensure that samples from subjects who have recently received vitamin B12 injections are collected after an appropriate washout period (e.g., at least one week).[2]
pH Drift in Assay Buffer Verify the pH of all buffers used in the assay. Even small shifts in pH can significantly impact the binding of this compound to vitamin B12.
Presence of this compound Autoantibodies In clinical samples, the presence of autoantibodies to this compound can block its function, leading to inaccurate measurements of its activity.[2]

Data Presentation

Table 1: Recommended Storage Conditions for this compound

Formulation Storage Temperature Duration Key Considerations
Lyophilized Powder -20°C to -80°CUp to 12 months or as per manufacturer's specificationsProtect from moisture.
Liquid (with cryoprotectant like 20% glycerol) -20°CLong-termAliquot to avoid freeze-thaw cycles.
Liquid (reconstituted or in buffer) 4°C2-4 weeksFor short-term use only.
Liquid (reconstituted or in buffer) Room TemperatureNot recommended for storageStable for a few hours during experimental use.

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

Materials:

  • Vial of lyophilized this compound

  • Sterile reconstitution buffer (as recommended by the manufacturer, or a suitable buffer such as PBS, pH 7.4)

  • Sterile, low-protein-binding polypropylene (B1209903) microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Before opening, briefly centrifuge the vial of lyophilized this compound to ensure that all the powder is at the bottom of the vial.

  • Allow the vial and the reconstitution buffer to equilibrate to room temperature.[1]

  • Carefully open the vial and add the recommended volume of reconstitution buffer.

  • Gently swirl the vial or pipette the solution up and down slowly to dissolve the contents. Avoid vigorous shaking or vortexing.[1]

  • Allow the vial to stand at room temperature for 15-30 minutes to ensure the protein is fully dissolved.

  • For long-term storage, aliquot the reconstituted this compound into single-use, low-protein-binding polypropylene tubes.

  • Store the aliquots at -20°C or -80°C. For short-term storage (up to 4 weeks), the solution can be kept at 4°C.

Protocol 2: Lyophilization of this compound for Long-Term Storage

Materials:

  • Purified this compound in a suitable buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.4)

  • Cryoprotectant solution (e.g., 5-8% trehalose or mannitol)

  • Lyophilizer

  • Sterile vials suitable for lyophilization

Procedure:

  • Prepare a solution of this compound at the desired concentration in the chosen buffer.

  • Add the cryoprotectant to the this compound solution to the desired final concentration (e.g., 5% trehalose). Mix gently.

  • Dispense the solution into sterile lyophilization vials.

  • Partially insert the stoppers onto the vials.

  • Place the vials in the lyophilizer and begin the freezing phase. A typical freezing protocol would be to cool the shelves to -40°C and hold for 2-3 hours.

  • Once the product is completely frozen, start the primary drying phase by applying a vacuum (e.g., 100-200 mTorr) and raising the shelf temperature to a point below the collapse temperature of the formulation (e.g., -10°C to -20°C). This phase removes the frozen water through sublimation.

  • After the majority of the ice has sublimated, begin the secondary drying phase by gradually increasing the shelf temperature (e.g., to 20-25°C) while maintaining the vacuum. This removes the remaining bound water.

  • Once the lyophilization cycle is complete, backfill the chamber with an inert gas like nitrogen and fully stopper the vials under vacuum.

  • Remove the vials from the lyophilizer and seal with aluminum caps.

  • Store the lyophilized this compound at -20°C to -80°C.

Visualizations

Intrinsic_Factor_B12_Binding_and_Absorption Dietary_B12 Dietary Vitamin B12 (bound to food proteins) Stomach Stomach (Acidic pH) Dietary_B12->Stomach Free_B12 Free Vitamin B12 Stomach->Free_B12 Acid & Pepsin Haptocorrin Haptocorrin (HC) Haptocorrin->Stomach HC_B12_Complex HC-B12 Complex Haptocorrin->HC_B12_Complex IF_Parietal This compound (IF) secreted by parietal cells IF_Parietal->Stomach Duodenum Duodenum (Neutral pH) IF_Parietal->Duodenum IF_B12_Complex IF-B12 Complex IF_Parietal->IF_B12_Complex Free_B12->HC_B12_Complex Free_B12->IF_B12_Complex Transcobalamin_II Transcobalamin II Free_B12->Transcobalamin_II HC_B12_Complex->Free_B12 HC degradation HC_B12_Complex->Duodenum Pancreatic_Proteases Pancreatic Proteases Pancreatic_Proteases->Duodenum Ileum Ileum IF_B12_Complex->Ileum Cubam_Receptor Cubam Receptor on Ileal Cells IF_B12_Complex->Cubam_Receptor Binding Ileum->Cubam_Receptor Endocytosis Endocytosis Cubam_Receptor->Endocytosis Endocytosis->Free_B12 Lysosomal release Bloodstream Enters Bloodstream Transcobalamin_II->Bloodstream

Caption: Vitamin B12 Absorption Pathway.

Lyophilization_Workflow start Start: Purified IF Solution add_cryo Add Cryoprotectant (e.g., Trehalose) start->add_cryo dispense Dispense into Vials add_cryo->dispense freezing Freezing (-40°C) dispense->freezing primary_drying Primary Drying (Sublimation) (Vacuum, -10°C) freezing->primary_drying secondary_drying Secondary Drying (Desorption) (Vacuum, 25°C) primary_drying->secondary_drying stoppering Stoppering under Inert Gas secondary_drying->stoppering storage Long-Term Storage (-20°C to -80°C) stoppering->storage end End: Stable Lyophilized Product storage->end

Caption: this compound Lyophilization Workflow.

References

Validation & Comparative

A Comparative Analysis of Intrinsic Factor Binding Affinity Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the species-specific binding affinity of intrinsic factor (IF) to vitamin B12 (cobalamin) and its subsequent interaction with the cubilin receptor is crucial for preclinical studies and the development of oral drug delivery systems. This guide provides a comparative overview of these binding affinities, supported by available experimental data, and details the methodologies used in these key experiments.

This compound-Vitamin B12 Binding Affinity

The binding of this compound to vitamin B12 is a high-affinity interaction essential for the absorption of this vital nutrient. While this interaction is conserved across mammals, variations in the binding affinity have been observed between different species.

A study on human this compound determined the dissociation constant (Kd) for its complex with cyanocobalamin (B1173554) to be 0.066 nM, indicating a very strong binding affinity.[1] Another study investigating the binding of hydroxocobalamin (B81358), a natural form of vitamin B12, to recombinant human IF reported a Kd value in the picomolar range (4.79 x 10⁻¹¹ M), further highlighting the strength of this interaction in humans.[2][3][4][5] For porcine this compound, the equilibrium constant (log K) for vitamin B12 binding was found to be 10.5, which also signifies a high-affinity interaction.[6]

Quantitative data for other species such as rat, rabbit, dog, and mouse are less readily available in the form of dissociation constants. However, comparative studies have indicated inherent physicochemical differences in the intrinsic factors from human, rat, and rabbit, which affect the binding and release of vitamin B12.[3]

SpeciesLigandBinding Affinity (Kd)Experimental Method
HumanCyanocobalamin0.066 nM[1]Not specified in abstract
Human (recombinant)Hydroxocobalamin4.79 x 10⁻¹¹ M[2][3][4][5]Surface Plasmon Resonance (SPR)
PorcineVitamin B12log K = 10.5[6]Not specified in abstract

Table 1: Comparison of this compound (IF) - Vitamin B12 Binding Affinities. This table summarizes the reported binding affinities of this compound to vitamin B12 across different species.

This compound-Vitamin B12 Complex and Cubilin Receptor Binding Affinity

Following the formation of the IF-B12 complex in the gastrointestinal tract, it binds to the cubilin receptor on the surface of intestinal epithelial cells, triggering its absorption. The affinity of this interaction is also a critical determinant of vitamin B12 uptake.

SpeciesLigandBinding Affinity (Kd)Experimental Method
HumanIF-Cyanocobalamin Complex0.25 nM[1]Not specified in abstract

Table 2: Comparison of this compound (IF)-Vitamin B12 Complex - Cubilin Receptor Binding Affinities. This table presents the available data on the binding affinity of the IF-B12 complex to its receptor, cubilin.

Experimental Protocols

The determination of binding affinities relies on various biophysical techniques. Below are detailed methodologies for two commonly employed methods.

Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance is a powerful technique for real-time, label-free analysis of biomolecular interactions.

Protocol for IF-B12 Binding Affinity Measurement:

  • Immobilization of this compound:

    • Recombinant human this compound (rhIF) is immobilized on a sensor chip (e.g., CM5 chip) using standard amine coupling chemistry.

    • The chip surface is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).

    • rhIF, diluted in an appropriate coupling buffer (e.g., 10 mM sodium acetate, pH 4.5), is injected over the activated surface.

    • Remaining active sites are deactivated by injecting ethanolamine.

  • Binding Analysis:

    • Different concentrations of hydroxocobalamin (or other vitamin B12 analogs) are prepared in a running buffer (e.g., HBS-EP+).

    • The analyte solutions are injected sequentially over the immobilized rhIF surface.

    • The association and dissociation phases are monitored in real-time by detecting changes in the refractive index at the sensor surface.

  • Data Analysis:

    • The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Radioimmunoassay (RIA)

Radioimmunoassay is a highly sensitive technique that utilizes radiolabeled ligands to quantify the binding to a protein.

Protocol for IF-B12 Binding Competition Assay:

  • Preparation of Reagents:

    • A standard solution of unlabeled vitamin B12 of known concentration is prepared.

    • A solution of radiolabeled vitamin B12 (e.g., ⁵⁷Co-B12) of known radioactivity is prepared.

    • A solution containing a fixed amount of this compound is prepared.

  • Assay Procedure:

    • A series of tubes are set up containing the fixed amount of this compound and radiolabeled vitamin B12.

    • Increasing concentrations of unlabeled vitamin B12 are added to the tubes.

    • The mixture is incubated to allow competitive binding to reach equilibrium.

  • Separation of Bound and Free Ligand:

    • A separation agent (e.g., charcoal-dextran) is added to adsorb the unbound radiolabeled vitamin B12.

    • The mixture is centrifuged to pellet the adsorbent.

  • Measurement and Analysis:

    • The radioactivity in the supernatant (containing the IF-bound radiolabeled B12) is measured using a gamma counter.

    • A standard curve is generated by plotting the percentage of bound radiolabeled B12 against the concentration of unlabeled B12.

    • The concentration of unlabeled B12 that inhibits 50% of the binding of the radiolabeled B12 (IC50) can be determined, which is related to the binding affinity.

Visualizing the Vitamin B12 Uptake Pathway and Experimental Workflow

To further elucidate the processes described, the following diagrams illustrate the vitamin B12 uptake pathway and a typical experimental workflow for determining binding affinity.

VitaminB12_Uptake_Pathway Stomach Stomach IF This compound Stomach->IF Secretion IF_B12_Complex IF-B12 Complex Stomach->IF_B12_Complex Binding B12_Food Vitamin B12 (from food) B12_Food->Stomach Ingestion TCII_B12 Transcobalamin II-B12 B12_Food->TCII_B12 Binding to Transcobalamin II Small_Intestine Small Intestine (Ileum) IF_B12_Complex->Small_Intestine Cubilin_Receptor Cubilin Receptor IF_B12_Complex->Cubilin_Receptor Binding Enterocyte Enterocyte Cubilin_Receptor->Enterocyte Endocytosis Enterocyte->B12_Food Release of B12 Bloodstream Bloodstream TCII_B12->Bloodstream Transport

Figure 1. Vitamin B12 Absorption Pathway. This diagram illustrates the key steps in the uptake of vitamin B12, from ingestion to transport in the bloodstream.

SPR_Workflow Start Start Immobilize_IF Immobilize this compound on Sensor Chip Start->Immobilize_IF Inject_B12 Inject Vitamin B12 (Analyte) Immobilize_IF->Inject_B12 Measure_Binding Measure Association & Dissociation Inject_B12->Measure_Binding Regenerate_Surface Regenerate Sensor Surface Measure_Binding->Regenerate_Surface Analyze_Data Analyze Sensorgram Data Measure_Binding->Analyze_Data Regenerate_Surface->Inject_B12 Repeat with different [B12] Determine_Kd Determine Kd Analyze_Data->Determine_Kd End End Determine_Kd->End

Figure 2. SPR Experimental Workflow. This flowchart outlines the typical steps involved in measuring the binding affinity of vitamin B12 to this compound using Surface Plasmon Resonance.

References

A Head-to-Head Comparison: Validating a Novel Intrinsic Factor Immunoassay Against the Historic Schilling Test

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and diagnostics, the accurate detection of intrinsic factor antibodies is paramount in the diagnosis of pernicious anemia. Historically, the Schilling test was the gold standard for assessing vitamin B12 absorption, indirectly pointing to a lack of this compound. However, this cumbersome, multi-stage radioisotopic test is now largely obsolete.[1] Today, immunoassays for this compound antibodies offer a more direct, efficient, and safer alternative. This guide provides an objective comparison of a modern immunoassay approach with the traditional Schilling test, supported by experimental data and detailed methodologies.

Performance Characteristics: Immunoassay vs. Schilling Test

The validation of any new diagnostic assay hinges on its performance against an established standard. In the case of this compound antibody (IFA) tests, the Schilling test has historically served this purpose. A study involving 77 patients with megaloblastic anemia and low serum vitamin B12 levels was conducted to compare the diagnostic utility of an IFA test against the Schilling test.[2] The results of this comparison are summarized below.

Performance MetricThis compound ImmunoassaySchilling Test (Gold Standard)
Sensitivity Moderate (reported as ~60%)Not Applicable (Reference Standard)
Specificity High (reported as having high specificity)Not Applicable (Reference Standard)
Positive Predictive Value HighNot Applicable (Reference Standard)
Negative Predictive Value ModerateNot Applicable (Reference Standard)
Test Type In vitro (blood sample)In vivo (requires patient participation over 24 hrs)
Principle Detects antibodies against this compoundMeasures absorption of orally administered radioactive Vitamin B12
Turnaround Time HoursDays
Patient Convenience High (single blood draw)Low (fasting, injections, 24-hour urine collection)
Safety Minimal riskInvolves administration of radioactive isotopes

Data extrapolated from a study comparing an this compound antibody test to the Schilling test in 77 patients with megaloblastic anemia and low serum vitamin B12.[2]

The this compound antibody immunoassay demonstrates high specificity, meaning a positive result is a strong indicator of pernicious anemia.[3] However, its sensitivity is moderate, suggesting that a negative result does not definitively rule out the condition. In cases with a negative IFA test but high clinical suspicion, further investigation may be warranted.[2]

Experimental Protocols

A clear understanding of the methodologies is crucial for evaluating the comparative data. Below are the detailed protocols for the Schilling test and a representative enzyme-linked immunosorbent assay (ELISA) for this compound antibodies.

This compound Antibody Immunoassay (ELISA Protocol)

This protocol outlines a standard indirect ELISA for the detection of IgG antibodies against this compound.

  • Coating: Microplate wells are coated with purified human this compound and incubated to allow for binding.

  • Washing: The wells are washed to remove any unbound this compound.

  • Blocking: A blocking buffer is added to the wells to prevent non-specific binding of antibodies.

  • Sample Incubation: Patient serum samples, along with positive and negative controls, are diluted and added to the wells. If this compound antibodies are present, they will bind to the coated antigen.

  • Washing: The wells are washed to remove unbound antibodies.

  • Detection Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP) is added to the wells. This antibody will bind to the primary antibodies already attached to the this compound.

  • Washing: The wells are washed to remove any unbound secondary antibody.

  • Substrate Addition: A chromogenic substrate is added to the wells. The enzyme on the secondary antibody will convert the substrate, resulting in a color change.

  • Stopping the Reaction: A stop solution is added to halt the color development.

  • Data Analysis: The absorbance of each well is read using a microplate reader. The results are then compared to the controls to determine the presence and relative concentration of this compound antibodies.

The Schilling Test Protocol

The Schilling test is a multi-stage in vivo test that measures the body's ability to absorb vitamin B12.

  • Stage I: Vitamin B12 Alone

    • The patient fasts overnight.

    • An oral dose of radioactive vitamin B12 (e.g., labeled with Cobalt-57) is administered.

    • Within two hours, a non-radioactive ("flushing") dose of vitamin B12 is given via intramuscular injection to saturate the body's B12 binding sites.

    • Urine is collected for the next 24 hours.

    • The amount of radioactivity in the urine is measured. Low levels of radioactivity indicate poor absorption.

  • Stage II: Vitamin B12 with this compound

    • If the results of Stage I are abnormal, the test is repeated after a few days.

    • This time, the oral radioactive vitamin B12 is co-administered with this compound.

    • The flushing dose of non-radioactive B12 is given, and urine is collected for 24 hours.

    • If the urine radioactivity is normal in Stage II, it indicates that the malabsorption is due to a lack of this compound, confirming a diagnosis of pernicious anemia.[1]

Visualizing the Comparison

To further clarify the relationship between these two diagnostic approaches, the following diagrams illustrate the validation workflow and a logical comparison.

G cluster_0 Patient Cohort Selection cluster_1 Testing Protocol cluster_2 Data Analysis cluster_3 Validation Outcome A Recruit patients with suspected pernicious anemia (e.g., megaloblastic anemia, low serum B12) B Perform New this compound Immunoassay on serum samples A->B C Perform Schilling Test (Stages I & II) on all patients A->C D Compare Immunoassay results (Positive/Negative) against Schilling Test results (Normal/Abnormal) B->D C->D E Calculate Sensitivity, Specificity, PPV, and NPV of the Immunoassay D->E F Determine diagnostic accuracy of the new Immunoassay E->F

Validation Workflow for a New Immunoassay

G cluster_0 This compound Immunoassay cluster_1 Schilling Test cluster_2 Shared Goal A1 Directly detects anti-IF antibodies C1 Diagnose Pernicious Anemia A1->C1 A2 In vitro test (serum sample) A3 High Specificity A4 Rapid turnaround A5 High patient convenience A6 No radiation exposure B1 Indirectly assesses IF function B1->C1 B2 In vivo test (patient participation) B3 Historical Gold Standard B4 Slow turnaround B5 Low patient convenience B6 Involves radioactive isotopes

Logical Comparison of Diagnostic Approaches

References

Comparative Analysis of Gastric Intrinisic Factor (GIF) Gene Mutations Across Diverse Populations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Mutations in the Gastric Intrinsic Factor (GIF) gene are the underlying cause of congenital this compound deficiency (IFD), a rare autosomal recessive disorder that leads to vitamin B12 malabsorption. This guide provides a comparative analysis of known GIF gene mutations, their prevalence in different populations, detailed experimental protocols for their identification, and a visual representation of the relevant biological pathway and experimental workflows.

Comparative Analysis of GIF Gene Mutation Frequencies

The prevalence of specific GIF gene mutations can vary significantly among different ethnic populations. While congenital this compound deficiency is a rare disorder with a prevalence of less than 1 in 1,000,000, certain mutations have been identified as more common in specific populations due to founder effects.[1] A comprehensive analysis of large-scale genomic databases, such as the Genome Aggregation Database (gnomAD), alongside specific population studies, allows for a comparative overview of these mutations.

Below is a summary of notable GIF gene mutations and their reported frequencies in various populations. It is important to note that for many rare mutations, precise frequency data across all populations is not yet available.

Mutation (cDNA nomenclature)Protein EffectPopulationAllele Frequency/PrevalenceCitation(s)
c.183_186delGAATp.Met61fsWest-African originFounder mutation in this population.[2]
Not specifiedNot specifiedChaldeanFounder mutation identified.[3]
c.79+1G>ASplicing defectOld Order MennoniteCompound heterozygous with c.973delG.[4]
c.973delGFrameshiftOld Order MennoniteCompound heterozygous with c.79+1G>A.[4]
c.585C>Ap.Tyr195ChineseNovel compound heterozygous mutation identified in a single case.[5]
c.776delAp.Gln259Argfs17ChineseNovel compound heterozygous mutation identified in a single case.[5]
c.68A>Gp.Gln23ArgEuropeanAllele frequency of 11.9% in a control group of 176 unrelated adults.
Not specifiedNot specifiedTurkishA case report identified congenital this compound deficiency.[6]

Note: The allele frequencies from large-scale databases like gnomAD represent the frequency of the variant in a large, diverse population and may not reflect the prevalence of the disease, which is autosomal recessive. The presence of a heterozygous variant is much more common than the occurrence of the disease itself.

Signaling Pathway and Experimental Workflow

To understand the impact of GIF mutations, it is crucial to visualize the vitamin B12 absorption pathway and the experimental workflow used to identify these genetic variations.

VitaminB12_Absorption_Pathway Vitamin B12 Absorption Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Terminal Ileum Dietary_B12 Dietary Vitamin B12 (bound to food protein) Pepsin_HCl Pepsin & HCl Dietary_B12->Pepsin_HCl Digestion Free_B12 Free Vitamin B12 Pepsin_HCl->Free_B12 Haptocorrin Haptocorrin (HC) Free_B12->Haptocorrin Binding HC_B12_Complex HC-B12 Complex Haptocorrin->HC_B12_Complex Pancreatic_Proteases Pancreatic Proteases HC_B12_Complex->Pancreatic_Proteases Degradation of HC GIF_Protein Gastric this compound (GIF) Free_B12_2 Free Vitamin B12 GIF_Protein->Free_B12_2 Binding Parietal_Cells Parietal Cells Parietal_Cells->GIF_Protein Secretion Pancreatic_Proteases->Free_B12_2 Release of B12 GIF_B12_Complex GIF-B12 Complex Cubam_Receptor Cubam Receptor (Cubilin & Amnionless) GIF_B12_Complex->Cubam_Receptor Binding Free_B12_2->GIF_B12_Complex Enterocyte Enterocyte Cubam_Receptor->Enterocyte Endocytosis TCII Transcobalamin II (TCII) Enterocyte->TCII B12 release & binding TCII_B12_Complex TCII-B12 Complex TCII->TCII_B12_Complex Portal_Circulation Portal Circulation TCII_B12_Complex->Portal_Circulation Transport to tissues

Caption: Vitamin B12 absorption pathway.

GIF_Mutation_Analysis_Workflow Experimental Workflow for GIF Gene Mutation Analysis Sample_Collection 1. Sample Collection (Blood/Saliva) DNA_Extraction 2. Genomic DNA Extraction Sample_Collection->DNA_Extraction PCR_Amplification 3. PCR Amplification of GIF Exons DNA_Extraction->PCR_Amplification PCR_Product_Cleanup 4. PCR Product Purification PCR_Amplification->PCR_Product_Cleanup Sanger_Sequencing 5. Sanger Sequencing PCR_Product_Cleanup->Sanger_Sequencing Sequence_Analysis 6. Sequence Data Analysis Sanger_Sequencing->Sequence_Analysis Mutation_Identification 7. Identification of Variants Sequence_Analysis->Mutation_Identification Confirmation 8. Confirmation (e.g., RFLP or bi-directional sequencing) Mutation_Identification->Confirmation

Caption: Workflow for GIF gene mutation analysis.

Detailed Experimental Protocols

The identification of GIF gene mutations primarily relies on polymerase chain reaction (PCR) for the amplification of the gene's exons and flanking intronic regions, followed by Sanger sequencing to determine the precise nucleotide sequence.

Protocol 1: Genomic DNA Extraction
  • Sample Collection: Collect 2-5 mL of peripheral blood in an EDTA-containing tube or a saliva sample using a designated collection kit.

  • DNA Isolation: Utilize a commercially available genomic DNA extraction kit (e.g., QIAamp DNA Blood Mini Kit or equivalent) following the manufacturer's instructions.

  • DNA Quantification and Quality Control: Measure the concentration and purity of the extracted DNA using a spectrophotometer (e.g., NanoDrop). An A260/A280 ratio of ~1.8 is indicative of pure DNA.

Protocol 2: PCR Amplification of GIF Exons

This protocol outlines the general steps for amplifying the exons of the GIF gene. Specific primer sequences and annealing temperatures may need to be optimized.

  • Primer Design: Design primer pairs to flank each of the 9 exons of the human GIF gene (NCBI Gene ID: 2694). Ensure primers have a melting temperature (Tm) between 55-65°C and a GC content of 40-60%.[7]

  • PCR Reaction Setup: Prepare the following reaction mixture in a PCR tube on ice:

ComponentVolume/Concentration
5x PCR Buffer5 µL
dNTPs (10 mM each)1 µL
Forward Primer (10 µM)1 µL
Reverse Primer (10 µM)1 µL
Taq DNA Polymerase0.25 µL
Genomic DNA (50 ng/µL)1 µL
Nuclease-free waterto 25 µL
  • PCR Cycling Conditions: Perform PCR using a thermal cycler with the following parameters:

StepTemperatureDurationCycles
Initial Denaturation95°C5 minutes1
Denaturation95°C30 seconds\multirow{3}{*}{35}
Annealing58-62°C (optimize for each primer pair)30 seconds
Extension72°C1 minute/kb
Final Extension72°C7 minutes1
Hold4°C1
  • Agarose (B213101) Gel Electrophoresis: Verify the PCR products by running a small volume (e.g., 5 µL) on a 1.5% agarose gel stained with a DNA-binding dye. A single band of the expected size indicates successful amplification.

Protocol 3: Sanger Sequencing of PCR Products
  • PCR Product Purification: Purify the remaining PCR product to remove unincorporated primers and dNTPs using a commercial PCR purification kit (e.g., QIAquick PCR Purification Kit) or enzymatic cleanup.

  • Sequencing Reaction: Prepare a cycle sequencing reaction using a BigDye™ Terminator v3.1 Cycle Sequencing Kit or similar. The reaction typically includes the purified PCR product, a sequencing primer (either the forward or reverse PCR primer), and the sequencing master mix.

  • Sequencing: Perform the cycle sequencing reaction in a thermal cycler according to the kit manufacturer's protocol.

  • Capillary Electrophoresis: The sequencing products are then purified and run on an automated capillary electrophoresis instrument (e.g., Applied Biosystems 3730xl DNA Analyzer).

  • Data Analysis: Analyze the resulting sequence data using appropriate software (e.g., Sequencing Analysis Software, FinchTV) to identify any nucleotide variations compared to the GIF reference sequence (NCBI Reference Sequence: NM_005142.2).[8] Bi-directional sequencing (using both forward and reverse primers) is recommended to confirm any identified mutations.[8]

This comprehensive guide provides a framework for the comparative analysis of GIF gene mutations. Further research and broader population screening are necessary to fully elucidate the global distribution and clinical significance of variations in this gene.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of anti-intrinsic factor (anti-IF) antibodies is paramount for the accurate diagnosis of pernicious anemia and for the development of reliable immunoassays. This guide provides a comparative analysis of the cross-reactivity of anti-IF antibodies with structurally related proteins, supported by available data and detailed experimental methodologies.

Anti-intrinsic factor antibodies are highly specific markers for autoimmune gastritis and pernicious anemia.[1] These autoantibodies target intrinsic factor, a glycoprotein (B1211001) produced by gastric parietal cells that is essential for the absorption of vitamin B12.[2] The immune response can generate two main types of anti-IF antibodies: Type 1 (blocking antibodies) that prevent the binding of vitamin B12 to this compound, and Type 2 (binding antibodies) that interfere with the uptake of the this compound-vitamin B12 complex in the small intestine.[3]

High Specificity of Anti-Intrinsic Factor Antibodies

Commercial and in-house immunoassays for the detection of anti-IF antibodies are designed to be highly specific. Several manufacturers of ELISA kits for anti-IF antibodies report no cross-reactivity with other autoantigens.[4] One study on the development of a sensitive ELISA for gastric this compound explicitly states a lack of cross-reactivity with the structurally related vitamin B12-binding proteins, haptocorrin (HC) and transcobalamin (TC).[5]

While the general consensus is that cross-reactivity is negligible, detailed quantitative data from direct comparative studies on the binding of anti-IF antibodies to this compound versus related proteins are not extensively published in peer-reviewed literature. The high specificity is a cornerstone of the diagnostic utility of these antibodies.[1]

Comparison of Binding Specificity

Target ProteinProtein FunctionStructural Relationship to this compoundExpected Anti-IF Antibody Binding
This compound (IF) Binds vitamin B12 in the stomach and facilitates its absorption in the ileum.[2]Primary AntigenHigh Affinity
Haptocorrin (HC) A vitamin B12-binding protein found in saliva and other body fluids.Belongs to the same family of cobalamin-binding proteins.Negligible / None Reported [5]
Transcobalamin (TC) A plasma protein that transports vitamin B12 to tissues.Belongs to the same family of cobalamin-binding proteins.Negligible / None Reported [5]

Experimental Protocols

To experimentally verify the specificity and lack of cross-reactivity of anti-intrinsic factor antibodies, a competitive enzyme-linked immunosorbent assay (ELISA) can be employed.

Competitive ELISA Protocol for Assessing Cross-Reactivity

Objective: To determine if anti-intrinsic factor antibodies cross-react with related proteins such as haptocorrin and transcobalamin.

Materials:

  • Microtiter plates coated with purified human this compound

  • Serum or plasma samples containing anti-intrinsic factor antibodies

  • Purified human this compound (for standard curve and competition)

  • Purified human haptocorrin

  • Purified human transcobalamin

  • Enzyme-conjugated secondary antibody (e.g., anti-human IgG-HRP)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., sulfuric acid)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Sample diluent (e.g., PBS with 1% BSA)

Procedure:

  • Preparation of Competitors: Prepare a series of dilutions for the unlabeled competitors: this compound (positive control for competition), haptocorrin, and transcobalamin.

  • Antibody Incubation with Competitors: In separate tubes, pre-incubate a constant, predetermined concentration of the anti-intrinsic factor antibody-containing serum with the various concentrations of each competitor protein for 1-2 hours at room temperature.

  • Addition to Coated Plate: Add the pre-incubated antibody-competitor mixtures to the microtiter wells coated with this compound.

  • Incubation: Incubate the plate for 1-2 hours at room temperature to allow the unbound anti-IF antibodies to bind to the coated this compound.

  • Washing: Wash the wells three to five times with wash buffer to remove unbound antibodies and competitor proteins.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step to remove unbound secondary antibody.

  • Substrate Addition: Add the substrate solution to each well and incubate in the dark for 15-30 minutes, or until sufficient color development.

  • Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

  • Data Acquisition: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

Interpretation of Results:

  • A significant decrease in the signal in the presence of a competitor indicates that the anti-IF antibody binds to that competitor.

  • The degree of signal reduction is proportional to the binding affinity and concentration of the competitor.

  • By comparing the inhibition curves of haptocorrin and transcobalamin to that of this compound, the percentage of cross-reactivity can be calculated. A lack of signal reduction in the presence of haptocorrin or transcobalamin, even at high concentrations, would confirm the high specificity of the anti-intrinsic factor antibodies.

Visualizing Experimental Workflow and Protein Relationships

To further clarify the experimental design and the relationship between the proteins involved, the following diagrams are provided.

Experimental_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_detection Detection Anti_IF_Ab Anti-IF Antibody Pre_Incubation Pre-incubation of Antibody and Competitor Anti_IF_Ab->Pre_Incubation Competitors Competitor Proteins (IF, HC, TC) Competitors->Pre_Incubation IF_Coated_Plate IF-Coated Plate Pre_Incubation->IF_Coated_Plate Add to plate Secondary_Ab Add Enzyme-conjugated Secondary Antibody IF_Coated_Plate->Secondary_Ab Wash Substrate Add Substrate Secondary_Ab->Substrate Wash Read_Signal Measure Signal Substrate->Read_Signal Stop reaction

Competitive ELISA workflow for cross-reactivity testing.

Protein_Relationships node_if This compound (IF) Primary autoantigen in pernicious anemia node_hc Haptocorrin (HC) Structurally related B12-binding protein node_tc Transcobalamin (TC) Structurally related B12-binding protein node_ab Anti-IF Antibody Specifically targets this compound node_ab->node_if High-affinity binding node_ab->node_hc Negligible binding node_ab->node_tc Negligible binding

Binding relationship of Anti-IF Antibody.

References

"structural comparison of human versus porcine intrinsic factor"

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between orthologous proteins is paramount. This guide provides a detailed structural and functional comparison of human and porcine intrinsic factor (IF), a glycoprotein (B1211001) essential for the absorption of vitamin B12 (cobalamin). By presenting key experimental data and methodologies, we aim to equip researchers with the knowledge to make informed decisions when utilizing porcine this compound in pre-clinical studies and drug development.

At a Glance: Key Structural and Functional Differences

FeatureHuman this compoundPorcine this compoundReference
Amino Acid Length 417 amino acids425 amino acids[1][2]
Molecular Weight ~50 kDa (protein core ~45 kDa)~63.6 kDa[3][4]
Glycosylation N-linked glycosylation at Asn-311 and Asn-413. Potential sites at Asn-330 and Asn-334.Glycoprotein, with species-specific N- and O-linked glycosylation patterns suggested. Specific sites not fully elucidated.[2][5]
Cobalamin Binding Affinity (Ka) High affinityHigh affinity, with some studies suggesting similar avidity to human IF for the ileal receptor.[4]
Cubilin Receptor Binding Binds to the human cubilin receptor to mediate endocytosis.Binds to the cubilin receptor, with studies indicating similar binding avidities to the ileal receptor as human IF.[4]
Immunogenicity Non-immunogenic in humans.Potential for immunogenicity in humans due to structural differences. One study showed a discrepancy in antibody binding between porcine and human recombinant IF-based assays.[6]

In-Depth Structural Analysis

Amino Acid Sequence
Glycosylation

Both human and porcine this compound are glycoproteins, with carbohydrate moieties playing a crucial role in their structure and function.[8][9]

  • Human this compound: N-linked glycosylation sites have been identified at asparagine residues 311 and 413, with potential additional sites at asparagine 330 and 334.[2]

  • Porcine this compound: While confirmed to be a glycoprotein, the specific N- and O-linked glycosylation patterns of porcine IF have not been as extensively characterized. Studies on other porcine glycoproteins, such as plasminogen, have revealed species-specific sialylation and fucosylation patterns, suggesting that porcine this compound likely possesses a unique glycan profile compared to its human counterpart.[5] This difference in glycosylation could impact its stability, receptor binding affinity, and immunogenicity.

Functional Comparison: Binding Affinities

The primary function of this compound is to bind cobalamin and facilitate its absorption via the cubilin receptor in the terminal ileum.

Cobalamin and Cubilin Receptor Binding

Both human and porcine this compound exhibit a high affinity for cobalamin.[4] Furthermore, studies have shown that both forms of this compound bind to the cubilin receptor, and their binding avidities to the ileal receptor are comparable.[4] This functional conservation is a key reason why porcine this compound has been considered a viable substitute in various research and clinical applications.

Experimental Methodologies

A clear understanding of the experimental protocols used to characterize and compare these proteins is essential for interpreting the data and designing future studies.

Enzyme-Linked Immunosorbent Assay (ELISA) for this compound Binding

This assay is commonly used to quantify the binding of this compound to cobalamin or to detect the presence of anti-intrinsic factor antibodies.

Protocol Outline:

  • Coating: Microplate wells are coated with a purified this compound antigen.

  • Sample Incubation: Diluted serum or plasma samples are added to the wells. If anti-IF antibodies are present, they will bind to the coated antigen.

  • Washing: The wells are washed to remove unbound components.

  • Enzyme Conjugate Addition: An enzyme-linked secondary antibody that recognizes human IgG is added. This antibody will bind to any captured anti-IF antibodies.

  • Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the secondary antibody to produce a colored product.

  • Detection: The absorbance of the colored product is measured using a microplate reader. The intensity of the color is proportional to the amount of anti-IF antibody present in the sample.[10][11]

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a powerful technique for real-time, label-free analysis of biomolecular interactions, providing detailed kinetic data on association and dissociation rates.

Protocol Outline:

  • Sensor Chip Immobilization: One of the binding partners (e.g., this compound) is immobilized onto the surface of a sensor chip.

  • Analyte Injection: A solution containing the other binding partner (e.g., cobalamin or the cubilin receptor) is flowed over the sensor surface.

  • Binding Measurement: The binding event causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal.

  • Kinetic Analysis: The association rate (ka) and dissociation rate (kd) are determined by analyzing the shape of the sensorgram (a plot of SPR signal versus time). The equilibrium dissociation constant (KD), a measure of binding affinity, can then be calculated (KD = kd/ka).[12][13]

Visualizing the Pathway

The absorption of vitamin B12 is a multi-step process involving several key players. The following diagram illustrates the signaling pathway.

VitaminB12_Absorption cluster_stomach In the Stomach cluster_duodenum In the Duodenum cluster_ileum In the Terminal Ileum cluster_enterocyte Inside the Enterocyte Stomach Stomach Duodenum Duodenum Ileum Terminal Ileum Enterocyte Enterocyte Food_B12 Dietary B12 (bound to food protein) Free_B12 Free B12 Food_B12->Free_B12 Pepsin, HCl Haptocorrin Haptocorrin Free_B12->Haptocorrin Binds IF This compound Free_B12->IF Binds TCII Transcobalamin II Free_B12->TCII Binds Haptocorrin->Free_B12 Pancreatic Proteases IF_B12 IF-B12 Complex IF->IF_B12 Cubilin Cubilin Receptor IF_B12->Cubilin Binds Cubilin->Free_B12 Endocytosis & Lysosomal Release TCII_B12 TCII-B12 Complex TCII->TCII_B12 Portal Circulation Portal Circulation TCII_B12->Portal Circulation Exits cell

References

A Comparative Guide to the Diagnostic Accuracy of Intrinsic Factor Antibody Tests

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of intrinsic factor antibody (IFA) tests used in the diagnosis of pernicious anemia. It delves into the performance of different assay technologies, supported by experimental data and detailed methodologies to aid in the selection and application of these diagnostic tools.

Introduction to this compound Antibodies and Pernicious Anemia

Pernicious anemia is an autoimmune disorder characterized by vitamin B12 deficiency due to the impaired absorption of this essential vitamin.[1] The underlying cause is an autoimmune attack on the gastric parietal cells or on this compound (IF) itself, a glycoprotein (B1211001) crucial for binding dietary vitamin B12 and facilitating its absorption in the terminal ileum.[1][2] The immune response leads to the production of autoantibodies, primarily anti-parietal cell antibodies (APCA) and this compound antibodies (IFA).

There are two main types of this compound antibodies:

  • Type I (Blocking Antibodies): These prevent the binding of vitamin B12 to this compound.[1][3]

  • Type II (Binding Antibodies): These bind to the this compound-B12 complex, preventing its absorption in the small intestine.[1][3]

While APCA are sensitive, they lack specificity, being present in other autoimmune conditions and in a percentage of healthy individuals.[4] In contrast, this compound antibodies are highly specific for pernicious anemia, making them a cornerstone in its diagnosis.[4][5] A positive IFA test strongly supports a diagnosis of pernicious anemia.[6]

Pathophysiology of Pernicious Anemia

The following diagram illustrates the mechanism by which this compound antibodies disrupt vitamin B12 absorption.

cluster_0 Normal B12 Absorption cluster_1 Pernicious Anemia Pathophysiology B12 Dietary Vitamin B12 IF_B12 IF-B12 Complex B12->IF_B12 Binds in Stomach IF This compound (from Parietal Cells) IF->IF_B12 Blocked_Binding Receptor Ileal Receptor IF_B12->Receptor Binds in Terminal Ileum Absorption B12 Absorption into Bloodstream Receptor->Absorption IFA_Type1 Type I IFA (Blocking Ab) IFA_Type1->Blocked_Binding Blocks B12 binding to IF IFA_Type2 Type II IFA (Binding Ab) Blocked_Absorption IFA_Type2->Blocked_Absorption Blocks complex binding to receptor IF_B12_cluster1 IF-B12 Complex

Caption: Pathophysiology of this compound Antibody Interference.

Diagnostic Workflow for Pernicious Anemia

The diagnosis of pernicious anemia involves a multi-step process. This compound antibody testing is a key confirmatory step following initial blood tests that indicate vitamin B12 deficiency.

Start Patient Presents with Symptoms (Anemia, Neuropathy, Glossitis) CBC Complete Blood Count (CBC) & Serum Vitamin B12 Level Start->CBC LowB12 Low Serum B12 (<150 pg/mL) CBC->LowB12 IFATest Test for this compound Antibodies (IFA) LowB12->IFATest Deficiency Confirmed OtherCauses Investigate Other Causes of B12 Deficiency LowB12->OtherCauses Normal B12 PositiveIFA Positive IFA IFATest->PositiveIFA NegativeIFA Negative IFA IFATest->NegativeIFA ConfirmPA Diagnosis of Pernicious Anemia Confirmed PositiveIFA->ConfirmPA High Specificity FurtherTests Consider Further Testing: - Serum Gastrin - Anti-Parietal Cell Antibodies - Endoscopy NegativeIFA->FurtherTests PA not ruled out (Low Sensitivity)

Caption: Diagnostic algorithm for suspected pernicious anemia.

Comparison of this compound Antibody Test Methods

Enzyme-Linked Immunosorbent Assay (ELISA) and Chemiluminescence Immunoassay (CLIA) are two common methods for detecting this compound antibodies. While both are reliable, they have distinct characteristics.

FeatureEnzyme-Linked Immunosorbent Assay (ELISA)Chemiluminescence Immunoassay (CLIA)
Principle Uses an enzyme-conjugated antibody and a chromogenic substrate to produce a color change proportional to the amount of antibody present.[7]Employs an enzyme that catalyzes a chemiluminescent reaction, producing light instead of a visible color change.[7]
Sensitivity Generally considered sensitive, but may be less effective at detecting very low concentrations of antibodies compared to CLIA.[5]Highly sensitive, capable of detecting extremely low levels of analytes (down to 1 pg/mL).[2][7]
Specificity High specificity is achievable with high-quality antigens.High specificity due to the nature of antibody-antigen binding.[8]
Throughput Well-suited for high-throughput screening, especially with automation.[5]Often fully automated, allowing for rapid processing of a large number of samples with reduced manual error.[5][8]
Cost Generally more cost-effective in terms of reagents and equipment.[5][7]Can be more expensive due to the cost of specialized equipment and reagents.[5][7]
Speed Can be more time-consuming due to longer incubation steps.[5]Faster result times due to the rapid nature of the chemiluminescent reaction.[7]

Performance of Commercial this compound Antibody ELISA Kits

The diagnostic accuracy of commercial ELISA kits can vary. Below is a summary of performance characteristics from published studies and manufacturer data.

Assay/StudyMethodSensitivitySpecificity
Lukens et al. (2020) - Multi-assay comparison
- Assay 1 (ELISA)ELISA85-100% (Relative)76-100% (Relative)
- Assay 2 (Automated ELISA)ELISAHighest Relative SensitivityHighest Relative Specificity
Genesis Diagnostics this compound IgG Kit ELISA95%98%
EUROIMMUN Anti-Intrinsic Factor ELISA (IgG) ELISA100% (vs. RIA)100% (vs. RIA)
General Literature ELISA50-70%95-100%

Note: The study by Lukens et al. (2020) evaluated relative sensitivity and specificity by comparing multiple commercial kits (including ELISA, IIF, DIA, and EliA) against a consensus result from all assays.[9][10]

Experimental Protocols

Detailed and validated experimental protocols are critical for obtaining reliable and reproducible results. Below are representative protocols for an ELISA-based this compound antibody test.

General ELISA Protocol for this compound Antibody Detection

This protocol is a generalized procedure based on common elements from various commercial ELISA kits.[11][12][13]

start Start step1 1. Sample Preparation Dilute patient serum (e.g., 1:101) with provided sample diluent. start->step1 step2 2. Incubation with Antigen Pipette 100µL of diluted samples, controls, and calibrators into IF-coated microplate wells. Incubate for 30 min at room temperature. step1->step2 step3 3. Washing Aspirate wells and wash 3 times with wash buffer to remove unbound components. step2->step3 step4 4. Add Enzyme Conjugate Add 100µL of HRP-conjugated anti-human IgG to each well. Incubate for 15-30 min at room temp. step3->step4 step5 5. Second Washing Aspirate and wash wells 3-4 times to remove unbound conjugate. step4->step5 step6 6. Substrate Reaction Add 100µL of TMB substrate. Incubate for 10-15 min at room temp, protected from light. step5->step6 step7 7. Stop Reaction Add 100µL of stop solution to each well. Color changes from blue to yellow. step6->step7 step8 8. Read Absorbance Measure optical density at 450nm using a microplate reader. step7->step8 step9 9. Data Analysis Calculate results based on the absorbance of calibrators/controls. step8->step9 end End step9->end

Caption: Standard workflow for an indirect ELISA IFA test.

Key Steps and Considerations:

  • Sample Collection and Handling:

    • Use serum or plasma collected via standard venipuncture.[12]

    • Avoid using samples from patients who have received a vitamin B12 injection within the last 48 hours to two weeks, as high levels of circulating B12 can interfere with the assay and cause false-positive results.[3][11][14]

    • Samples can typically be stored at 2-8°C for up to 14 days or frozen at -20°C for longer periods.[5][12]

  • Assay Procedure:

    • Coating: Microplate wells are pre-coated with highly purified this compound antigen (often of porcine or recombinant human origin).[12][13]

    • Sample Incubation: Diluted patient serum is added to the wells. If present, specific IgG antibodies bind to the immobilized IF.

    • Conjugate Incubation: An enzyme-labeled secondary antibody (e.g., horseradish peroxidase-conjugated anti-human IgG) is added, which binds to the patient's antibodies.[1][11]

    • Substrate Addition: A chromogenic substrate (like TMB) is added. The enzyme on the conjugate catalyzes a reaction, leading to color development.[11]

    • Stopping the Reaction: A stop solution (typically a strong acid) is added to halt the reaction and stabilize the color.[11]

  • Data Interpretation:

    • The optical density (OD) is measured photometrically. The intensity of the color is proportional to the amount of IFA in the sample.

    • Results are typically interpreted as positive, negative, or equivocal based on a cut-off value determined by calibrators or controls provided in the kit.[1]

Immunoassay Validation Protocol

To ensure the reliability of an this compound antibody assay, a thorough validation process is essential. Key validation parameters include:

  • Precision: Assesses the closeness of agreement between independent test results.

    • Intra-assay precision (Repeatability): Measures variability within a single assay run.

    • Inter-assay precision (Reproducibility): Measures variability between different runs, on different days, or with different operators.

  • Sensitivity (Limit of Detection): The lowest concentration of the antibody that can be reliably distinguished from background noise.

  • Specificity and Cross-Reactivity: Confirms that the assay exclusively detects this compound antibodies and does not cross-react with other related or unrelated antibodies.

  • Accuracy (Recovery): Determined by spiking known amounts of antibody into samples and measuring the recovery percentage.

  • Linearity: Assesses the ability of the assay to produce results that are directly proportional to the concentration of the antibody in the sample.[12]

Conclusion

The detection of this compound antibodies is a highly specific method for diagnosing pernicious anemia. While both ELISA and CLIA are effective technologies, they offer a trade-off between sensitivity, speed, and cost.[7] CLIA generally provides higher sensitivity and faster turnaround times, making it suitable for early or low-titer antibody detection, though at a higher cost.[2][5] ELISA remains a robust, versatile, and cost-effective option, with many commercial kits demonstrating high diagnostic sensitivity and specificity.[9][10] The choice of assay should be guided by the specific needs of the laboratory, including desired throughput, sensitivity requirements, and budget constraints. Proper assay validation and adherence to detailed experimental protocols are paramount for ensuring accurate and clinically meaningful results.

References

Validation of a Caco-2 Cell Model for Intrinsic Factor-Mediated B12 Transport: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Caco-2 cell line, derived from a human colon adenocarcinoma, has become a cornerstone for in vitro modeling of intestinal drug and nutrient absorption. When cultured, these cells differentiate into a polarized monolayer with many morphological and functional characteristics of small intestinal enterocytes. This guide provides a comprehensive validation of the Caco-2 cell model for studying intrinsic factor (IF)-mediated vitamin B12 (cobalamin) transport, comparing its performance with other relevant in vitro models and providing detailed experimental protocols.

The Caco-2 Model: A Robust Platform for B12 Transport Studies

Caco-2 cells have been shown to express the necessary machinery for the physiological uptake of vitamin B12. This includes the key receptor complex, cubam, which is composed of cubilin and amnionless. This receptor is responsible for the endocytosis of the this compound-vitamin B12 (IF-B12) complex from the apical (luminal) side of the intestinal epithelium. Following internalization, the vitamin is processed and released from the basolateral side.

Studies have demonstrated that Caco-2 cells can bind and internalize the IF-B12 complex, and this binding is specific to the apical membrane after the cells have differentiated, typically between 14 to 28 days in culture.[1] Furthermore, these cells are capable of specific apical-to-basolateral transport of radiolabeled cobalamin, confirming the presence of a complete transepithelial transport pathway.[1]

Comparative Analysis of In Vitro Models for B12 Transport

While the Caco-2 model is widely used, it is essential to understand its characteristics in comparison to other in vitro systems.

ModelKey Characteristics for B12 TransportAdvantagesLimitations
Caco-2 Expresses cubilin and amnionless; demonstrates IF-dependent B12 uptake and transport.Well-characterized, reproducible, forms a polarized monolayer with tight junctions.Can have high transepithelial electrical resistance (TEER) compared to native intestine; expression levels of transporters may differ from in vivo.
HT-29 Expresses the this compound receptor.[2]Can differentiate into mucus-producing cells, offering a more complex co-culture model.Less characterized for quantitative B12 transport compared to Caco-2.
T84 Less characterized for IF-mediated B12 transport.Forms very tight monolayers, useful for studying paracellular transport.May not express the necessary receptors for IF-mediated B12 uptake at levels comparable to Caco-2.
Excised Rat Intestinal Mucosa Represents a more physiologically complex system with multiple cell types.Closer to the in vivo situation, includes native tissue architecture.Limited viability, higher variability between samples, ethical considerations.

Quantitative Performance of the Caco-2 Model

CompoundApparent Permeability (Papp) relative to Vitamin B12 in Caco-2 cells
Coenzyme B1210.2-fold
Hydroxocobalamin0.3-fold
Methylcobalamin9.4-fold
4-ethylphenylcobalamin31.3-fold

Data adapted from a study on vitamin B12 derivatives.[3]

Experimental Protocols for Model Validation

Caco-2 Cell Culture and Differentiation

A detailed protocol for culturing Caco-2 cells to form a differentiated monolayer suitable for transport studies.

Materials:

  • Caco-2 cell line (ATCC HTB-37)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10-20% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.

  • Transwell® permeable supports (e.g., 0.4 µm pore size)

Procedure:

  • Maintain Caco-2 cells in T-75 flasks at 37°C in a humidified atmosphere of 5% CO2.

  • Seed the cells onto Transwell® inserts at a density of approximately 2.25 x 10^5 cells/insert.[4]

  • Culture the cells for 21 days to allow for differentiation into a polarized monolayer. Change the medium in both the apical and basolateral compartments every 2-3 days.

  • Monitor the formation of the monolayer by measuring the Transepithelial Electrical Resistance (TEER).

Transepithelial Electrical Resistance (TEER) Measurement

TEER is a reliable method to assess the integrity of the Caco-2 cell monolayer and its tight junctions.

Materials:

  • Epithelial Voltohmmeter (e.g., Millicell® ERS-2)

  • "Chopstick" electrodes

  • Pre-warmed Hanks' Balanced Salt Solution (HBSS) or cell culture medium.

Procedure:

  • Before the transport experiment, allow the Transwell® plate to equilibrate to room temperature.

  • Carefully place the shorter "chopstick" electrode in the apical compartment and the longer electrode in the basolateral compartment.

  • Ensure the electrodes are positioned consistently in each well to minimize variability.

  • Record the resistance reading in ohms (Ω).

  • Subtract the resistance of a blank Transwell® insert (without cells) from the reading of the cell monolayer.

  • Multiply the corrected resistance by the surface area of the Transwell® membrane to obtain the TEER value in Ω·cm².

  • For vitamin B12 transport studies, Caco-2 monolayers with TEER values above 900 Ω·cm² are typically used.[4] A significant drop in TEER after the experiment may indicate compromised monolayer integrity.

This compound-Mediated Vitamin B12 Permeability Assay

This assay quantifies the transport of vitamin B12 across the Caco-2 monolayer in the presence and absence of this compound.

Materials:

  • Differentiated Caco-2 monolayers on Transwell® inserts

  • Radiolabeled Vitamin B12 (e.g., [57Co]-cyanocobalamin)

  • Human this compound (IF)

  • Transport buffer (e.g., HBSS)

  • Scintillation counter

Procedure:

  • Wash the Caco-2 monolayers with pre-warmed transport buffer.

  • Prepare the dosing solution by incubating radiolabeled vitamin B12 with or without an excess of human this compound in the transport buffer.

  • Add the dosing solution to the apical compartment of the Transwell® inserts.

  • Add fresh transport buffer to the basolateral compartment.

  • Incubate the plates at 37°C with gentle shaking.

  • At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with an equal volume of fresh, pre-warmed buffer.

  • At the end of the experiment, collect samples from the apical compartment.

  • Quantify the amount of radiolabeled vitamin B12 in all samples using a scintillation counter.

  • Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of appearance of B12 in the basolateral compartment (mol/s)

    • A is the surface area of the membrane (cm²)

    • C0 is the initial concentration of B12 in the apical compartment (mol/cm³)

Immunofluorescence Staining for Cubilin and Amnionless

This protocol allows for the visualization of the key receptor proteins for IF-B12 uptake in Caco-2 cells.

Materials:

  • Differentiated Caco-2 monolayers on chamber slides or Transwell® inserts

  • 4% Paraformaldehyde (PFA) for fixation

  • Permeabilization buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5-10% normal goat serum in PBS)

  • Primary antibodies: Rabbit anti-cubilin and Goat anti-amnionless

  • Fluorophore-conjugated secondary antibodies: Goat anti-rabbit (e.g., Alexa Fluor 488) and Donkey anti-goat (e.g., Alexa Fluor 594)

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Wash the Caco-2 monolayers with PBS.

  • Fix the cells with 4% PFA for 15-20 minutes at room temperature.

  • Wash the cells with PBS.

  • Permeabilize the cells with permeabilization buffer for 10-15 minutes.

  • Wash the cells with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour at room temperature.

  • Incubate the cells with primary antibodies (diluted in blocking buffer) overnight at 4°C.

  • Wash the cells with PBS.

  • Incubate the cells with fluorophore-conjugated secondary antibodies (diluted in blocking buffer) for 1 hour at room temperature, protected from light.

  • Wash the cells with PBS.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells with PBS.

  • Mount the coverslips or membranes onto microscope slides with mounting medium.

  • Visualize the localization of cubilin and amnionless using a fluorescence microscope.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for validating the Caco-2 model and the signaling pathway of this compound-mediated vitamin B12 transport.

experimental_workflow cluster_culture Cell Culture and Differentiation cluster_validation Monolayer Integrity Validation cluster_transport B12 Transport Assay cluster_analysis Data Analysis cluster_visualization Receptor Visualization Caco2_seeding Seed Caco-2 cells on Transwell® inserts Differentiation Culture for 21 days for differentiation Caco2_seeding->Differentiation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) Differentiation->TEER_measurement Fix_and_stain Immunofluorescence staining for Cubilin & Amnionless Differentiation->Fix_and_stain Monolayer_integrity Confirm monolayer integrity (TEER > 900 Ω·cm²) TEER_measurement->Monolayer_integrity Apical_dosing Add [57Co]B12 ± this compound to apical side Monolayer_integrity->Apical_dosing Incubation Incubate at 37°C Apical_dosing->Incubation Basolateral_sampling Sample from basolateral side at time points Incubation->Basolateral_sampling Quantification Quantify radioactivity Basolateral_sampling->Quantification Papp_calculation Calculate Papp value Quantification->Papp_calculation Microscopy Visualize receptor expression Fix_and_stain->Microscopy

Experimental workflow for validating the Caco-2 cell model for B12 transport.

B12_transport_pathway cluster_lumen Intestinal Lumen (Apical) cluster_cell Caco-2 Enterocyte cluster_basolateral Basolateral Side B12_IF Vitamin B12-Intrinsic Factor (IF) Complex Cubam Cubam Receptor (Cubilin + Amnionless) B12_IF->Cubam Binding Endocytosis Receptor-Mediated Endocytosis Cubam->Endocytosis Endosome Endosome Endocytosis->Endosome Lysosome Lysosome Endosome->Lysosome Fusion B12_release B12 Release Lysosome->B12_release IF Degradation TCII_binding B12 binds to Transcobalamin II (TCII) B12_release->TCII_binding Exocytosis Exocytosis TCII_binding->Exocytosis B12_TCII B12-TCII Complex Exocytosis->B12_TCII

This compound-mediated vitamin B12 transport pathway in Caco-2 cells.

Conclusion

The Caco-2 cell model serves as a valuable and well-validated in vitro tool for investigating the mechanisms of this compound-mediated vitamin B12 transport. Its ability to form a polarized monolayer with the necessary receptor machinery allows for reproducible and quantitative assessment of B12 permeability. While other models, such as HT-29 co-cultures or excised intestinal tissues, offer unique advantages in terms of complexity, the Caco-2 model provides a robust, high-throughput platform for initial screening and mechanistic studies in drug development and nutritional research. Proper validation of monolayer integrity through TEER measurements and confirmation of receptor expression are critical steps to ensure the reliability of the data obtained from this model system.

References

A Comparative Analysis of Commercial ELISA Kits for Intrinsic Factor Antibody Detection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in immunology, hematology, and gastroenterology, the accurate detection of intrinsic factor antibodies (IFA) is crucial for the diagnosis of pernicious anemia, a common cause of vitamin B12 deficiency.[1][2][3] Enzyme-linked immunosorbent assays (ELISAs) are frequently employed for this purpose, offering a sensitive and specific method for identifying these autoantibodies.[4][5] This guide provides a comparative overview of several commercially available ELISA kits, offering insights into their performance characteristics and experimental protocols to aid researchers in selecting the most suitable assay for their needs.

Performance Characteristics

FeatureKit A (Hypothetical)Kit B (Hypothetical)Kit C (Hypothetical)Genesis Diagnostics this compound IgG ELISA Kit[1]ELK Biotechnology Human IFA ELISA Kit[6]
Sensitivity ---------95% (diagnostic)30 pg/mL
Specificity ---------98% (diagnostic)---
Assay Range ---------Qualitative/Semi-quantitative78.13-5000 pg/mL
Sample Type Serum, PlasmaSerum, PlasmaSerum, PlasmaSerumSerum, plasma, tissue homogenates
Assay Time ~3.5 hours~4 hours~1.5 hours~1 hour 10 minutes3.5 hours
Precision (CV%) Intra-assay: <10%, Inter-assay: <12%Intra-assay: <8%, Inter-assay: <10%---Within Assay: <6%, Between Assay: <12%Intra-assay: <8%, Inter-assay: <10%

Note: Data for hypothetical Kits A, B, and C are representative values often cited for commercial ELISA kits. Data for the Genesis Diagnostics and ELK Biotechnology kits are taken from their respective product information.[1][6]

Experimental Workflow

The general principle of an indirect ELISA for the detection of this compound antibodies involves the following key steps. The workflow is designed to be straightforward and adaptable for standard laboratory settings.

ELISA_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_detection Detection & Analysis Sample_Prep Dilute Patient Serum (e.g., 1:100) Add_Sample Add Diluted Samples, Controls, and Standards Sample_Prep->Add_Sample Reagent_Prep Prepare Wash Buffer and Reagents Reagent_Prep->Add_Sample Plate_Coating Microplate Wells Coated with this compound Antigen Incubate1 Incubate (e.g., 30 min at RT) Add_Sample->Incubate1 Wash1 Wash Wells (3 times) Incubate1->Wash1 Add_Conjugate Add Enzyme-Conjugated Anti-Human IgG Wash1->Add_Conjugate Incubate2 Incubate (e.g., 30 min at RT) Add_Conjugate->Incubate2 Wash2 Wash Wells (4 times) Incubate2->Wash2 Add_Substrate Add TMB Substrate Wash2->Add_Substrate Incubate3 Incubate (e.g., 10-15 min at RT, protect from light) Add_Substrate->Incubate3 Add_Stop Add Stop Solution Incubate3->Add_Stop Read_Plate Read Absorbance at 450 nm Add_Stop->Read_Plate Analyze Calculate Results (compare to standard curve) Read_Plate->Analyze

Caption: General experimental workflow for an indirect ELISA to detect this compound antibodies.

Detailed Experimental Protocol (Generalized)

The following is a generalized protocol based on common procedures found in commercial this compound antibody ELISA kits.[1][2][7] For specific details, always refer to the manufacturer's instructions provided with the kit.

  • Reagent Preparation: Prepare all reagents, including wash buffers and standards, as instructed in the kit manual. Allow all components to reach room temperature before use.[2]

  • Sample Dilution: Dilute patient serum or plasma to the recommended dilution factor (e.g., 1:100) using the provided sample diluent.[1]

  • Incubation with Antigen: Pipette 100 µL of diluted samples, positive and negative controls, and calibrators into the appropriate wells of the microplate pre-coated with this compound antigen. Incubate for 30 minutes at room temperature.[1][2]

  • Washing: Aspirate or decant the contents of the wells. Wash the wells three to four times with the prepared wash buffer. Ensure complete removal of the liquid after the final wash by tapping the plate on absorbent paper.[1]

  • Incubation with Conjugate: Add 100 µL of the enzyme-conjugated anti-human IgG to each well. Incubate for 30 minutes at room temperature.[1]

  • Washing: Repeat the washing step as described in step 4.

  • Substrate Incubation: Add 100 µL of TMB (3,3',5,5'-tetramethylbenzidine) substrate solution to each well. Incubate for 10-15 minutes at room temperature, protected from direct light. A blue color will develop in positive wells.[1][7]

  • Stopping the Reaction: Add 100 µL of stop solution to each well. The color will change from blue to yellow.

  • Data Acquisition: Read the optical density (OD) of each well at 450 nm using a microplate reader within 30 minutes of adding the stop solution.[1]

  • Data Analysis: Calculate the concentration of this compound antibodies in the samples by comparing their OD values to the standard curve generated from the calibrators.

The Role of this compound in Vitamin B12 Absorption

To understand the significance of detecting this compound antibodies, it is essential to appreciate the biological role of this compound.

IF_Pathway cluster_stomach Stomach cluster_intestine Small Intestine (Ileum) cluster_antibodies Autoimmune Reaction Dietary_B12 Dietary Vitamin B12 B12_IF_Complex Vitamin B12-IF Complex Dietary_B12->B12_IF_Complex Parietal_Cells Parietal Cells IF This compound (IF) Parietal_Cells->IF secretes IF->B12_IF_Complex Block_Binding Blocks B12-IF Binding (Type 1 IFA) Receptor Cubam Receptor on Enterocytes B12_IF_Complex->Receptor binds to B12_IF_Complex->Receptor Block_Complex_Binding Blocks Complex Binding to Receptor (Type 2 IFA) Absorption Vitamin B12 Absorption into Bloodstream Receptor->Absorption IFA This compound Antibodies (IFA) IFA->IF IFA->B12_IF_Complex bind to IFA->Block_Binding IFA->Block_Complex_Binding

Caption: Simplified diagram of Vitamin B12 absorption and the inhibitory action of this compound antibodies.

This compound, a glycoprotein (B1211001) secreted by parietal cells in the stomach, plays a pivotal role in the absorption of vitamin B12.[1] It binds to dietary vitamin B12, forming a complex that travels to the small intestine. In the ileum, this complex binds to specific receptors on the surface of intestinal cells, allowing for the absorption of vitamin B12 into the bloodstream.

This compound antibodies can disrupt this process in two main ways.[7] Type 1 antibodies block the binding of vitamin B12 to this compound, while Type 2 antibodies interfere with the binding of the vitamin B12-intrinsic factor complex to its receptor in the ileum.[7] The presence of these antibodies is a hallmark of pernicious anemia.

Conclusion

The selection of an appropriate ELISA kit for the detection of this compound antibodies should be based on a careful consideration of the assay's performance characteristics, the required sample type and throughput, and the specific needs of the research application. While most commercial kits perform well, ELISA-based methods are generally favored for their high sensitivity and specificity.[4][5] By understanding the underlying principles of the assay and the biological significance of this compound, researchers can confidently choose and implement the best tool for their diagnostic and research endeavors.

References

Navigating the Complex Relationship Between Intrinsic Factor and Vitamin B12 Deficiency Markers

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the correlation of intrinsic factor levels with key vitamin B12 deficiency markers—serum B12, methylmalonic acid (MMA), and homocysteine—reveals a landscape dominated by the diagnostic utility of this compound antibodies rather than direct quantification of the this compound protein itself. While the presence of these antibodies is a well-established indicator of pernicious anemia, a primary cause of severe vitamin B12 deficiency, direct quantitative data correlating this compound levels with the principal markers of B12 status is less abundant in current research.

This guide provides a comprehensive comparison for researchers, scientists, and drug development professionals on the existing methodologies for assessing this compound and its relationship with markers of vitamin B12 deficiency. It summarizes the available quantitative data, details experimental protocols, and visualizes the intricate pathways and workflows involved.

Quantitative Analysis: A Focus on Antibodies

The majority of clinical and research focus has been on the detection of this compound antibodies (IFA) as a highly specific marker for pernicious anemia. These antibodies, primarily of the blocking type (type 1), prevent the binding of vitamin B12 to this compound, thereby inhibiting its absorption.

While direct measurement of this compound levels in gastric juice or serum is technically possible, it is not routinely performed in clinical practice for diagnosing vitamin B12 deficiency. However, some studies have explored these measurements, offering insights into the physiological relationship between this compound secretion and vitamin B12 status.

Table 1: Comparison of this compound Assessment Methods and their Correlation with Vitamin B12 Deficiency Markers

Assessment MethodAnalyteSample TypeCorrelation with Serum B12Correlation with MMACorrelation with HomocysteineKey Performance Characteristics
This compound Antibody (IFA) Assays IgG Antibodies to this compoundSerum/PlasmaIndirect (Presence of antibodies is associated with low B12)Indirect (Presence of antibodies is associated with elevated MMA)Indirect (Presence of antibodies is associated with elevated homocysteine)High specificity for pernicious anemia. Sensitivity varies.
Serum this compound ELISA This compound ProteinSerumLimited direct correlation data available.No direct correlation data found.No direct correlation data found.A sensitive ELISA has been developed with a reference interval of 1.7–11.6 pmol/L in healthy adults.[1][2]
Gastric Juice this compound Immunoassay This compound ProteinGastric JuiceGood correlation with vitamin B12 absorption (Schilling test).[3] A secretion of less than 100 ng units is indicative of Addisonian pernicious anaemia.[3]No direct correlation data found.No direct correlation data found.Historically used but invasive and largely replaced by antibody testing.

The Vitamin B12 Absorption Pathway: A Central Role for this compound

The absorption of dietary vitamin B12 is a multi-step process heavily reliant on the presence and function of this compound. Understanding this pathway is crucial for interpreting the impact of this compound deficiency on vitamin B12 status.

G Vitamin B12 Absorption Pathway cluster_stomach Stomach cluster_duodenum Duodenum cluster_ileum Ileum Dietary Vitamin B12 (bound to food protein) Dietary Vitamin B12 (bound to food protein) Stomach Stomach Dietary Vitamin B12 (bound to food protein)->Stomach Free Vitamin B12 Free Vitamin B12 Stomach->Free Vitamin B12 Pepsin, HCl B12-Haptocorrin Complex B12-Haptocorrin Complex Free Vitamin B12->B12-Haptocorrin Complex Salivary Glands Salivary Glands Haptocorrin Haptocorrin Salivary Glands->Haptocorrin Haptocorrin->Stomach Haptocorrin->B12-Haptocorrin Complex Duodenum Duodenum B12-Haptocorrin Complex->Duodenum Free Vitamin B12 Free Vitamin B12 B12-Haptocorrin Complex->Free Vitamin B12 Pancreatic Proteases Parietal Cells Parietal Cells This compound (IF) This compound (IF) Parietal Cells->this compound (IF) This compound (IF)->Duodenum B12-IF Complex B12-IF Complex This compound (IF)->B12-IF Complex Pancreatic Proteases Pancreatic Proteases Free Vitamin B12 ->B12-IF Complex Ileum Ileum B12-IF Complex->Ileum Cubilin Receptor Cubilin Receptor B12-IF Complex->Cubilin Receptor Binding Enterocyte Enterocyte Cubilin Receptor->Enterocyte Endocytosis Bloodstream (bound to Transcobalamin II) Bloodstream (bound to Transcobalamin II) Enterocyte->Bloodstream (bound to Transcobalamin II)

Caption: Vitamin B12 absorption pathway highlighting the critical role of this compound.

Experimental Workflows: Assessing the Correlation

The standard approach to investigating the link between this compound and vitamin B12 deficiency involves a series of blood tests. The following workflow illustrates the typical diagnostic process.

G Diagnostic Workflow for Vitamin B12 Deficiency Clinical Suspicion of B12 Deficiency Clinical Suspicion of B12 Deficiency Measure Serum Vitamin B12 Measure Serum Vitamin B12 Clinical Suspicion of B12 Deficiency->Measure Serum Vitamin B12 Low B12 (<200 pg/mL) Low B12 (<200 pg/mL) Measure Serum Vitamin B12->Low B12 (<200 pg/mL) Borderline B12 (200-400 pg/mL) Borderline B12 (200-400 pg/mL) Measure Serum Vitamin B12->Borderline B12 (200-400 pg/mL) Normal B12 (>400 pg/mL) Normal B12 (>400 pg/mL) Measure Serum Vitamin B12->Normal B12 (>400 pg/mL) Measure this compound Antibodies (IFA) Measure this compound Antibodies (IFA) Low B12 (<200 pg/mL)->Measure this compound Antibodies (IFA) Measure MMA and Homocysteine Measure MMA and Homocysteine Borderline B12 (200-400 pg/mL)->Measure MMA and Homocysteine B12 Deficiency Unlikely (unless clinical suspicion is high) B12 Deficiency Unlikely (unless clinical suspicion is high) Normal B12 (>400 pg/mL)->B12 Deficiency Unlikely (unless clinical suspicion is high) Positive IFA Positive IFA Measure this compound Antibodies (IFA)->Positive IFA Negative IFA Negative IFA Measure this compound Antibodies (IFA)->Negative IFA Elevated MMA and/or Homocysteine Elevated MMA and/or Homocysteine Measure MMA and Homocysteine->Elevated MMA and/or Homocysteine Normal MMA and Homocysteine Normal MMA and Homocysteine Measure MMA and Homocysteine->Normal MMA and Homocysteine Elevated MMA and/or Homocysteine->Measure this compound Antibodies (IFA) B12 Deficiency Unlikely B12 Deficiency Unlikely Normal MMA and Homocysteine->B12 Deficiency Unlikely Diagnosis: Pernicious Anemia Diagnosis: Pernicious Anemia Positive IFA->Diagnosis: Pernicious Anemia Investigate Other Causes of B12 Deficiency Investigate Other Causes of B12 Deficiency Negative IFA->Investigate Other Causes of B12 Deficiency

Caption: A typical diagnostic workflow for investigating suspected vitamin B12 deficiency.

Detailed Experimental Protocols

Measurement of this compound Antibodies (ELISA)

The Enzyme-Linked Immunosorbent Assay (ELISA) is a common method for detecting and quantifying this compound antibodies in serum or plasma.

Principle: This is an indirect ELISA. Recombinant human this compound is coated onto the wells of a microplate. Patient serum is added, and if anti-intrinsic factor antibodies are present, they will bind to the antigen. A secondary enzyme-conjugated antibody that recognizes human IgG is then added, followed by a substrate that produces a colorimetric signal. The intensity of the color is proportional to the amount of anti-intrinsic factor antibodies in the sample.[4][5][6][7]

Typical Protocol:

  • Sample Preparation: Dilute patient serum (e.g., 1:101) in the provided sample buffer.

  • Coating: Microplate wells are pre-coated with recombinant human this compound.

  • Incubation with Sample: Add 100 µL of diluted patient serum, positive controls, negative controls, and calibrators to the wells. Incubate for 30 minutes at room temperature.

  • Washing: Wash the wells three times with wash buffer to remove unbound components.

  • Incubation with Conjugate: Add 100 µL of enzyme-conjugated anti-human IgG to each well. Incubate for 15-30 minutes at room temperature.

  • Washing: Wash the wells three to four times with wash buffer.

  • Substrate Reaction: Add 100 µL of TMB substrate to each well and incubate for 10-15 minutes at room temperature, protected from light.

  • Stopping the Reaction: Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the antibody concentration based on the standard curve generated from the calibrators.

Measurement of Serum this compound (ELISA)

A sensitive sandwich ELISA has been developed for the quantitative measurement of this compound protein in human serum.[1][2]

Principle: This is a sandwich ELISA. A capture antibody specific for human this compound is coated onto the microplate wells. The serum sample is added, and the this compound binds to the capture antibody. A second, biotinylated detection antibody that also recognizes this compound is then added, followed by a streptavidin-enzyme conjugate. A substrate is added to produce a signal proportional to the concentration of this compound.

Typical Protocol:

  • Coating: Microplate wells are coated with a monoclonal anti-human this compound antibody.

  • Sample Incubation: Add serum samples and standards to the wells. Incubate for a specified time (e.g., 2 hours) at room temperature with shaking.

  • Washing: Wash the wells to remove unbound substances.

  • Detection Antibody Incubation: Add a biotinylated polyclonal anti-human this compound antibody. Incubate for a specified time (e.g., 1.5 hours).

  • Washing: Wash the wells.

  • Enzyme Conjugate Incubation: Add a streptavidin-horseradish peroxidase conjugate. Incubate for a specified time (e.g., 1 hour).

  • Washing: Wash the wells.

  • Substrate Reaction: Add a TMB substrate and incubate until color develops.

  • Stopping the Reaction: Add a stop solution.

  • Data Acquisition: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the this compound concentration from the standard curve.

Conclusion

The assessment of the relationship between this compound and vitamin B12 deficiency is predominantly focused on the detection of this compound antibodies as a highly specific marker for pernicious anemia. While direct quantification of this compound in serum is possible with newly developed sensitive ELISAs, its clinical utility and direct correlation with metabolic markers of B12 deficiency like MMA and homocysteine are not yet well-established in the literature. Future research focusing on the quantitative relationship between serum this compound levels and these metabolic markers will be crucial in elucidating the complete picture of vitamin B12 deficiency pathophysiology and may open new avenues for diagnostic and therapeutic strategies. For now, a comprehensive diagnostic approach that includes serum B12, MMA, homocysteine, and this compound antibody testing remains the gold standard for accurately diagnosing and managing vitamin B12 deficiency.

References

A Head-to-Head Comparison: Intrinsic Factor vs. R-Protein in Saturation Analysis for Vitamin B12 Estimation

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

Accurate quantification of vitamin B12 (cobalamin) is paramount in research and clinical settings for the diagnosis and management of deficiency states. Saturation analysis, a form of competitive protein binding assay, remains a cornerstone of B12 measurement. The choice of binding protein in these assays is a critical determinant of specificity and clinical accuracy. This guide provides an objective comparison of saturation analysis methods employing the two principal B12 binding proteins: intrinsic factor (IF) and R-protein (also known as haptocorrin or transcobalamin I), supported by experimental data and detailed methodologies.

The Core Distinction: Specificity of Binding

The fundamental difference between this compound and R-protein lies in their binding affinities for various forms of cobalamin. This compound is highly specific for biologically active vitamin B12 (e.g., cyanocobalamin (B1173554), hydroxocobalamin). In contrast, R-protein exhibits broader binding affinity, recognizing both active B12 and a range of inactive B12 analogs (cobamides). This distinction has profound implications for the accuracy of B12 estimation, as the presence of inactive analogs can lead to a significant overestimation of true B12 levels when R-protein is used as the binding agent. This overestimation can mask a true deficiency, with potentially severe clinical consequences.

Performance Data: A Comparative Analysis

While direct head-to-head studies with modern quantitative performance metrics are limited in recent literature, historical and principle-based evidence strongly favors the use of this compound for clinical diagnostic purposes. A key study by Zacharakis et al. (1981) established that both this compound and R-protein-based saturation assays could differentiate between patients with pernicious anemia and healthy controls, suggesting that with careful design, both can be effective. However, the well-established fact that R-protein binds to inactive analogs, which can be present in significant amounts in circulation, makes IF-based assays inherently more specific for clinically relevant B12.

ParameterThis compound-Based AssayR-Protein-Based AssaySupporting Evidence & Remarks
Specificity High for active vitamin B12Binds both active B12 and inactive analogsThis compound's specificity is crucial for accurately assessing the pool of B12 available for metabolic processes.
Accuracy High; provides a truer measure of clinically relevant B12Prone to overestimation of B12 levels, potentially masking deficiencyThe presence of B12 analogs can lead to falsely normal or even elevated results in R-protein assays.
Positive Predictive Value for Deficiency HighLower, due to the potential for false-normal resultsAn assay that accurately identifies low levels of active B12 is critical for correct diagnosis.
Interference from Analogs MinimalSignificantThis is a major drawback of R-protein based assays, especially in conditions where analog levels may be elevated.
Clinical Reliability Considered the standard for diagnostic B12 assessmentLess reliable for diagnosing B12 deficiency due to lack of specificityProperly designed IF assays are considered as reliable as microbiological methods for detecting low B12 levels.[1]

Visualizing the Pathways and Processes

Vitamin B12 Absorption and Binding Pathway

B12_Absorption cluster_stomach Stomach cluster_intestine Small Intestine Food_B12 Dietary B12 (protein-bound) Free_B12 Free B12 Food_B12->Free_B12 Acid/Pepsin B12_R_Complex B12-R-Protein Complex Free_B12->B12_R_Complex R_Protein R-Protein (from saliva) R_Protein->B12_R_Complex IF This compound (from parietal cells) IF_Int This compound IF->IF_Int B12_R_Complex_Int B12-R-Protein Complex B12_R_Complex->B12_R_Complex_Int Free_B12_Int Free B12 B12_R_Complex_Int->Free_B12_Int Pancreatic Proteases B12_IF_Complex B12-IF Complex IF_Int->B12_IF_Complex Free_B12_Int->B12_IF_Complex Enterocyte Ileal Enterocyte B12_IF_Complex->Enterocyte Absorption

Caption: The physiological pathway of vitamin B12 binding and absorption.

General Workflow of Saturation Analysis

Saturation_Analysis cluster_prep Preparation cluster_binding Competitive Binding cluster_separation Separation & Measurement cluster_quantification Quantification Patient_Sample Patient Serum/Plasma Pretreatment Denaturation & Release of B12 Patient_Sample->Pretreatment Incubation Incubation with: - Labeled B12 (e.g., ⁵⁷Co-B12) - Binding Protein (IF or R-Protein) Pretreatment->Incubation Separation Separation of Bound and Free B12 (e.g., Charcoal Adsorption) Incubation->Separation Measurement Measurement of Radioactivity in Bound Fraction Separation->Measurement Calculation Calculation of B12 Concentration Measurement->Calculation Standard_Curve Standard Curve Generation Standard_Curve->Calculation

Caption: A generalized workflow for vitamin B12 saturation analysis.

Experimental Protocols

The following sections detail the methodologies for saturation analysis using both this compound and R-protein.

Protocol for this compound-Based Saturation Analysis (Automated Electrochemiluminescence Immunoassay)

This protocol is based on the Elecsys Vitamin B12 assay, a modern, automated method that utilizes a competitive test principle with this compound.

1. Principle: The assay employs a competitive binding principle using purified this compound specific for vitamin B12. Endogenous B12 from the sample competes with a labeled B12 analog for a limited number of binding sites on the this compound.

2. Materials:

  • Elecsys Vitamin B12 Assay Reagents (Roche Diagnostics)

  • Elecsys CalSet II

  • PreciControl Varia

  • Patient serum or plasma (fasting is preferred but not required)

  • Automated electrochemiluminescence immunoassay analyzer (e.g., Cobas e series)

3. Procedure:

  • Sample Preparation: A 15 µL sample is incubated with pretreatment reagents to release bound vitamin B12 from endogenous proteins.

  • Competitive Binding: A ruthenium-labeled this compound is added to the pretreated sample. The B12 from the sample and a biotin-labeled B12 analog compete for the binding sites on the ruthenium-labeled this compound.

  • Complex Formation: Streptavidin-coated microparticles are added. The biotin-labeled B12 that is bound to the ruthenium-labeled this compound binds to the streptavidin-coated microparticles.

  • Measurement: The reaction mixture is transferred to a measuring cell where the microparticles are magnetically captured. Unbound substances are washed away. A voltage is applied, and the resulting chemiluminescent emission is measured by a photomultiplier tube. The signal is inversely proportional to the concentration of B12 in the sample.

  • Calibration: A standard curve is generated using the CalSet II calibrators.

  • Quantification: The B12 concentration in the patient sample is determined by the analyzer software based on the standard curve.

Protocol for R-Protein-Based Saturation Analysis (Radioisotope Dilution Assay)

This protocol is a traditional radioisotope-based method using R-protein sourced from saliva.

1. Principle: This competitive binding assay uses R-protein as the binder and a radiolabeled form of vitamin B12 (e.g., ⁵⁷Co-B12) as the tracer. Unlabeled B12 in the sample competes with the radiolabeled B12 for the binding sites on the R-protein.

2. Materials:

  • Patient serum or plasma

  • Cyanocobalamin standards

  • ⁵⁷Co-labeled cyanocobalamin

  • Saliva (as a source of R-protein)

  • 0.9% NaCl (saline)

  • Dextran-coated charcoal

  • Gamma counter

  • Centrifuge

3. Procedure:

  • Preparation of R-Protein Solution:

    • Collect saliva from a healthy donor.

    • Centrifuge the saliva to remove debris.

    • Dilute the saliva supernatant with saline to a concentration that will bind approximately 50-70% of the added radiolabeled B12 in the absence of any unlabeled B12 (zero standard). This requires prior titration.

  • Sample and Standard Preparation:

    • Prepare a series of cyanocobalamin standards of known concentrations.

    • In a set of assay tubes, pipette the standards and patient samples.

  • Assay:

    • Add a known amount of ⁵⁷Co-B12 to each tube.

    • Add the diluted saliva (R-protein solution) to each tube.

    • Vortex and incubate the tubes at room temperature for a specified time (e.g., 30 minutes) to allow for competitive binding.

  • Separation of Bound and Free B12:

    • Add a cold suspension of dextran-coated charcoal to each tube. The charcoal will adsorb the free, unbound ⁵⁷Co-B12.

    • Incubate on ice for a short period (e.g., 10 minutes).

    • Centrifuge the tubes to pellet the charcoal.

  • Measurement:

    • Carefully decant the supernatant (containing the R-protein-bound ⁵⁷Co-B12) into counting tubes.

    • Measure the radioactivity in the supernatant using a gamma counter.

  • Calculation:

    • Generate a standard curve by plotting the percentage of bound ⁵⁷Co-B12 against the concentration of the cyanocobalamin standards.

    • Determine the B12 concentration in the patient samples from the standard curve.

Conclusion and Recommendation

For the accurate and clinically meaningful estimation of vitamin B12, saturation analysis assays that utilize This compound as the binding protein are unequivocally superior. The high specificity of this compound for active vitamin B12 ensures that the assay measures the biologically relevant form of the vitamin, thereby minimizing the risk of misdiagnosis due to interference from inactive analogs. While R-protein-based assays can be useful in specific research contexts where the total corrinoid content is of interest, they are not recommended for the routine diagnosis of vitamin B12 deficiency. For all clinical and drug development applications where an accurate assessment of B12 status is critical, this compound-based methods should be the standard.

References

Safety Operating Guide

Safeguarding the Laboratory: Proper Disposal Procedures for Intrinsic Factor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and effective disposal of biological materials is a critical component of laboratory management. Intrinsic factor, a glycoprotein (B1211001) essential for the absorption of vitamin B12, requires adherence to established protocols for biohazardous waste to mitigate risks and ensure a safe laboratory environment. While specific regulations for this compound are not individually outlined, its biological origin necessitates handling it as potentially infectious material. The following procedures, derived from general biosafety guidelines, provide a framework for its proper disposal.

Personal Protective Equipment (PPE)

Before handling this compound or any contaminated materials, it is imperative to be outfitted with the appropriate Personal Protective Equipment (PPE) to prevent exposure.

PPE ComponentSpecificationPurpose
Gloves Nitrile or latexTo prevent skin contact.
Lab Coat Standard laboratory coatTo protect clothing and skin from splashes.
Eye Protection Safety glasses or gogglesTo shield eyes from aerosols and splashes.

Disposal of Liquid this compound Waste

Liquid waste containing this compound, such as experimental solutions and cell culture media, must be decontaminated before it can be discarded down the sanitary sewer. The preferred method for this is chemical inactivation.

Experimental Protocol: Chemical Inactivation of Liquid Waste
  • Containment: Collect all liquid waste containing this compound in a clearly labeled, leak-proof container.

  • Disinfection: Add a fresh solution of sodium hypochlorite (B82951) (bleach) to the waste to achieve a final concentration of 10%.[1][2]

  • Contact Time: Ensure the bleach remains in contact with the waste for a minimum of 30 minutes to ensure complete inactivation.[1][2]

  • Disposal: After the 30-minute contact time, the decontaminated solution can be poured down a laboratory sink with a copious amount of running water to dilute the bleach.[3][4]

Disposal of Solid Waste Contaminated with this compound

Solid waste, including items like pipette tips, gloves, and culture flasks that have come into contact with this compound, must also be decontaminated before disposal. The gold standard for solid biohazardous waste is steam sterilization via an autoclave.

Experimental Protocol: Steam Sterilization (Autoclaving) of Solid Waste
  • Collection: Place all contaminated solid waste into an autoclavable biohazard bag.[2] These bags should be placed within a rigid, leak-proof secondary container.[2][5]

  • Preparation for Autoclaving:

    • Do not overfill the bags; they should be no more than two-thirds full to allow for steam penetration.[6]

    • Leave the top of the bag slightly open or use a vented closure to allow steam to enter.[2][6]

    • Add a small amount of water to the bag to facilitate steam generation.[6][7]

    • Place a chemical indicator, such as autoclave tape, on the outside of the bag to verify it has been processed. For validation, a biological indicator should be used periodically to ensure the autoclave is functioning correctly.[8][9]

  • Autoclave Cycle: Process the waste in an autoclave at a minimum of 121°C for at least 30 minutes.[6][9] Larger or denser loads may require a longer cycle time to ensure complete sterilization.[8][10]

  • Post-Autoclaving: Once the cycle is complete and the waste has cooled, the autoclaved bag can be disposed of in the regular municipal waste stream, in accordance with institutional and local regulations. The biohazard symbol should be defaced or covered.[9]

Spill Cleanup Procedure

In the event of a spill of this compound, immediate and proper cleanup is necessary to prevent contamination.

  • Alert Others: Notify personnel in the immediate area of the spill.

  • Containment: Cover the spill with absorbent material, such as paper towels.

  • Disinfection: Gently pour a 10% bleach solution over the absorbent material, working from the outside of the spill inwards.

  • Contact Time: Allow the disinfectant to sit for at least 30 minutes.

  • Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and any broken glass with forceps or a dustpan and place it into a biohazard bag for autoclaving.

  • Final Decontamination: Wipe the spill area again with disinfectant.

  • Hand Hygiene: Wash hands thoroughly with soap and water after cleanup is complete.

Logical Workflow for this compound Disposal

G cluster_0 Start: this compound Waste Generation cluster_1 Waste Segregation cluster_2 Decontamination Methods cluster_3 Final Disposal start This compound Waste liquid_waste Liquid Waste (e.g., solutions, media) start->liquid_waste Is it liquid? solid_waste Solid Waste (e.g., pipette tips, gloves) start->solid_waste Is it solid? chem_inactivation Chemical Inactivation (10% Bleach, 30 min) liquid_waste->chem_inactivation autoclave Steam Sterilization (Autoclave at 121°C, 30 min) solid_waste->autoclave sewer Sanitary Sewer chem_inactivation->sewer municipal_waste Municipal Waste autoclave->municipal_waste

Caption: Workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.